molecular formula C10H11NO2 B2780257 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate CAS No. 90685-59-9

6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Cat. No.: B2780257
CAS No.: 90685-59-9
M. Wt: 177.203
InChI Key: OBVUPALDLPJGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)13-9-5-4-8-3-2-6-11-10(8)9/h2-3,6,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVUPALDLPJGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90685-59-9
Record name 5H,6H,7H-cyclopenta[b]pyridin-7-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The fused heterocyclic scaffold, 6,7-dihydro-5H-cyclopenta[b]pyridine, represents a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of a specific derivative, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate. While direct extensive research on this particular molecule is nascent, this document consolidates available information on its synthesis, characterization, and critically, extrapolates its potential therapeutic applications based on the well-established pharmacology of the parent scaffold and related analogues. We will delve into a proposed synthetic pathway, detailing the underlying chemical principles, and outline a strategic workflow for its biological evaluation, thereby providing a foundational resource for researchers interested in exploring the therapeutic potential of this compound class.

Introduction: The Significance of the Cyclopenta[b]pyridine Core

The fusion of a cyclopentane ring with a pyridine moiety creates the 6,7-dihydro-5H-cyclopenta[b]pyridine core, a scaffold that has garnered significant attention in the field of drug discovery. The pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The cyclopentane portion adds a three-dimensional character to the molecule, which can be crucial for specific receptor binding and improved pharmacokinetic properties.

Derivatives of this and related fused pyridine systems have been investigated for a range of therapeutic applications, including their potential as anticancer and antiviral agents.[1][2][3] The introduction of an acetate group at the 7-position, creating this compound, offers a potential prodrug strategy, where the ester may be cleaved in vivo to release the active alcohol, or the acetate itself may contribute to the molecule's biological activity profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for the design of appropriate experimental protocols.

PropertyValueSource
CAS Number 90685-59-9[4]
Molecular Formula C₁₀H₁₁NO₂[4]
Molecular Weight 177.19 g/mol [4]
IUPAC Name This compound[4]
SMILES CC(=O)OC1CCC2=C1N=CC=C2[4]
InChI Key OBVUPALDLPJGQG-UHFFFAOYSA-N[4]

Synthesis and Characterization: A Proposed Pathway

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a logical and efficient synthetic route can be proposed based on established chemical transformations of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold. This proposed pathway involves a three-step sequence starting from 2,3-cyclopentenopyridine.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction cluster_2 Step 3: Acetylation start 2,3-Cyclopentenopyridine ketone 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one start->ketone Mn(OTf)₂ / t-BuOOH, H₂O alcohol 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol ketone->alcohol NaBH₄ / Methanol acetate This compound alcohol->acetate Acetic Anhydride / Pyridine

Caption: Proposed synthetic pathway for this compound.

Step 1: Oxidation of 2,3-Cyclopentenopyridine

The initial step involves the manganese-catalyzed oxidation of the benzylic C-H bond of 2,3-cyclopentenopyridine to yield the ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This transformation has been reported to proceed with high yield and selectivity.[5][6]

Experimental Protocol:

  • To a solution of 2,3-cyclopentenopyridine (1.0 eq) in a suitable solvent such as water, add Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂, 0.02 eq).

  • To this mixture, add tert-Butyl hydroperoxide (t-BuOOH, 5.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Ketone

The second step is the reduction of the carbonyl group of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one to the corresponding secondary alcohol, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This can be achieved using a mild reducing agent like sodium borohydride.

Experimental Protocol:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to yield the crude alcohol.

  • Purify by column chromatography if necessary.

Step 3: Acetylation of the Alcohol

The final step is the esterification of the hydroxyl group of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol to form the target compound, this compound. A standard procedure using acetic anhydride in the presence of a base like pyridine is suitable for this transformation.

Experimental Protocol:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq) in pyridine.

  • Add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with an organic solvent.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetate.

  • Purify by column chromatography to yield the final product.

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure. Expected ¹H NMR signals would include peaks corresponding to the aromatic protons of the pyridine ring, the methine proton at the 7-position (shifted downfield due to the acetate group), the methylene protons of the cyclopentane ring, and a singlet for the acetyl methyl group.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the ester carbonyl group (around 1735 cm⁻¹) and the absence of a broad hydroxyl peak from the starting alcohol.[7]

  • Purity Analysis: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound.

Potential Biological Activities and In Vitro Evaluation Workflow

Given the documented biological activities of the broader cyclopenta[b]pyridine and pyridine scaffolds, this compound is a promising candidate for screening against various diseases, particularly cancer and viral infections.[9][10]

Biological_Evaluation_Workflow cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays Compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity Antiviral Antiviral Assays (e.g., Plaque Reduction) Compound->Antiviral Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Enzyme Enzyme Inhibition Assays Cytotoxicity->Enzyme ViralReplication Viral Replication Cycle Studies Antiviral->ViralReplication

Caption: A strategic workflow for the in vitro biological evaluation of the target compound.

Anticancer Potential

Numerous pyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[11][12] The proposed workflow to evaluate the anticancer potential of this compound would involve:

Primary Cytotoxicity Screening:

  • MTT Assay: This colorimetric assay is a standard method to assess cell viability and proliferation. The compound would be tested against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to determine its half-maximal inhibitory concentration (IC₅₀).[12]

Secondary and Mechanistic Studies (if primary screening is positive):

  • Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry can be performed.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).

  • Enzyme Inhibition Assays: Depending on the structural similarity to known inhibitors, the compound could be tested against specific enzyme targets relevant to cancer, such as kinases or topoisomerases.

Antiviral Potential

Heterocyclic compounds, including those with a pyridine core, are a rich source of antiviral agents.[1][13][14] A suggested workflow for assessing antiviral activity would be:

Primary Antiviral Screening:

  • Plaque Reduction Assay: This is a standard method to quantify the inhibition of viral replication. The compound would be tested against a panel of viruses, including both RNA and DNA viruses (e.g., Influenza A, Herpes Simplex Virus).

Secondary and Mechanistic Studies (if primary screening is positive):

  • Time-of-Addition Studies: To identify which stage of the viral replication cycle is inhibited by the compound (e.g., entry, replication, assembly, or release).

  • Viral Polymerase Inhibition Assays: To determine if the compound directly inhibits the viral enzymes responsible for replicating the viral genome.

Conclusion and Future Directions

This compound is a synthetically accessible derivative of a biologically relevant heterocyclic scaffold. While direct experimental data on this specific molecule is limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established chemical principles, and the suggested biological screening cascade offers a clear path to elucidating its therapeutic potential. Future research should focus on the execution of the proposed synthesis and a comprehensive evaluation of its anticancer and antiviral activities. Mechanistic studies will be crucial to identify its molecular targets and to guide the design of more potent and selective analogues. The exploration of this and related compounds will undoubtedly contribute to the development of novel therapeutic agents.

References

  • H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. RSC Publishing. 2023.
  • Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. MDPI. 2014.
  • Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate.
  • Synthesis and broad-spectrum antiviral activity of some novel benzo-heterocyclic amine compounds. PubMed. 2014.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate.
  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Supporting Information.
  • Recent advances on heterocyclic compounds with antiviral properties. PMC. 2021.
  • Recent studies of nitrogen containing heterocyclic compounds as novel antiviral agents: A review. PubMed. 2021.
  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. NIH.
  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate. 2021.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. 2022.
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. 2015.
  • 6,7-Dihydro-5H-Cyclopenta[b]pyridin-7-ol 7-acetate | 90685-59-9. J&K Scientific.

Sources

An In-Depth Technical Guide to 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS Number: 90685-59-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is a heterocyclic organic compound featuring a fused pyridine and cyclopentane ring system. This bicyclic scaffold, known as a pyrindine, is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate. The parent 6,7-dihydro-5H-cyclopenta[b]pyridine core is a key building block in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome, highlighting the pharmaceutical relevance of this class of compounds. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, drawing upon available data for its precursors and structurally related analogs to offer insights for research and development.

Chemical Identity and Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for any critical applications.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 90685-59-9[1]
Molecular Formula C₁₀H₁₁NO₂[2]
Molecular Weight 177.19 g/mol [2]
IUPAC Name This compound[1]
SMILES CC(=O)OC1CCC2=C1N=CC=C2[1]
InChI Key OBVUPALDLPJGQG-UHFFFAOYSA-N[1]
Physical Form Liquid[3]
Purity (Typical) ≥96%[3]

Proposed Synthetic Pathway

Synthetic Pathway Start 2,3-Cyclopentenopyridine Ketone 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Start->Ketone [O] (e.g., Mn(OTf)₂, t-BuOOH, H₂O) Alcohol 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Ketone->Alcohol [H] (e.g., NaBH₄, MeOH) Acetate This compound Alcohol->Acetate Ac₂O or AcCl (e.g., Pyridine or Et₃N)

Caption: Proposed three-step synthesis of this compound.

Step 1: Oxidation of 2,3-Cyclopentenopyridine

The initial step involves the selective oxidation of the benzylic position of 2,3-cyclopentenopyridine to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. A green chemistry approach utilizing a manganese catalyst in water has been reported and is detailed below.[4][5]

Experimental Protocol:

  • To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 eq).

  • Add Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.005 eq) as the catalyst.

  • Add deionized water as the solvent.

  • To the stirred mixture, add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 5.0 eq) as the oxidant.

  • Stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[4]

Step 2: Reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

The second step is the reduction of the ketone to the secondary alcohol, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This is a standard transformation readily achieved with mild reducing agents.

Proposed Experimental Protocol:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. Further purification by chromatography may be necessary.

Step 3: Acetylation of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

The final step is the esterification of the alcohol to produce the target compound, this compound. This can be accomplished using standard acetylation conditions.

Proposed Experimental Protocol:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine (Et₃N) or pyridine (1.2 to 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (Ac₂O) or acetyl chloride (AcCl) (1.1 to 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove excess acid and anhydride.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its functional groups: the pyridine ring and the acetate ester.

  • Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids to form pyridinium salts and can act as a ligand for metal centers. The pyridine ring can also undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

  • Acetate Ester: The ester group is susceptible to nucleophilic acyl substitution. Hydrolysis, either acid- or base-catalyzed, will yield 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol and acetic acid or its conjugate base. Transesterification is also a possible reaction in the presence of other alcohols under appropriate catalytic conditions.

Applications and Research Interest

While specific applications for this compound are not well-documented, the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a valuable pharmacophore. Derivatives of this core structure have been explored in several areas:

  • Pharmaceutical Intermediates: As previously mentioned, the parent heterocycle is a crucial intermediate for the antibiotic cefpirome.[1] This suggests that this compound could serve as a valuable building block for the synthesis of novel pharmaceutical agents, where the acetate group could be a protecting group or a site for further functionalization.

  • Corrosion Inhibitors: Substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives have been synthesized and shown to be effective corrosion inhibitors for carbon steel in acidic environments.[6][7] The mechanism of action is believed to involve the adsorption of the heterocyclic compounds onto the metal surface, forming a protective film.

  • Agrochemicals: The rigid, bicyclic structure of pyrindines is a feature found in some agrochemical compounds. The development of new pesticides and herbicides could potentially incorporate this scaffold.

  • Materials Science: Nitrogen-containing heterocyclic compounds are used in the development of specialty polymers and functional materials. The properties of the 6,7-dihydro-5H-cyclopenta[b]pyridine core could be exploited in the design of new materials with specific electronic or physical properties.

Applications Core This compound Pharma Pharmaceutical Synthesis (e.g., Antibiotic Precursors) Core->Pharma Corrosion Corrosion Inhibition Core->Corrosion Agro Agrochemicals Core->Agro Materials Materials Science Core->Materials

Caption: Potential application areas for the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold.

Safety and Handling

Based on the safety data sheet for a commercially available sample of this compound, the following hazard information should be considered.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety practices should be employed when handling this compound. This includes the use of a fume hood, safety glasses, and chemical-resistant gloves. In case of accidental exposure, follow the first aid measures outlined in the material safety data sheet.[8]

Conclusion

This compound is a member of a pharmaceutically relevant class of heterocyclic compounds. While detailed experimental data on this specific molecule is sparse, a robust synthetic pathway can be proposed, and its potential as a versatile building block in drug discovery and materials science is evident from the applications of its structural analogs. This guide provides a foundational understanding of this compound for researchers and developers, highlighting the need for further investigation into its properties and applications to unlock its full potential.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]
  • J&K Scientific LLC. (n.d.). 6,7-Dihydro-5H-Cyclopenta[b]pyridin-7-ol 7-acetate | 90685-59-9.
  • Fouda, A. S., El-Morsy, G. A., El-Dahan, H. A., & El-Sayed, M. S. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24631–24646. [Link]
  • Fouda, A. S., El-Morsy, G. A., El-Dahan, H. A., & El-Sayed, M. S. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]
  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one.
  • [This citation was not used in the final response]
  • [This citation was not used in the final response]
  • [This citation was not used in the final response]
  • [This citation was not used in the final response]
  • [This citation was not used in the final response]
  • [This citation was not used in the final response]
  • [This citation was not used in the final response]
  • [This citation was not used in the final response]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Physicochemical Profiling in Modern Drug Discovery

In the intricate journey of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics govern a compound's behavior from the moment of administration to its interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Neglecting a comprehensive physicochemical evaluation in the early stages can lead to costly late-stage failures and hinder the translation of a promising lead compound into a viable therapeutic agent. This guide provides an in-depth analysis of the key physicochemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate, a heterocyclic compound of interest in medicinal chemistry. By presenting a combination of predicted data and detailed experimental protocols, we aim to equip researchers with the necessary knowledge to effectively handle, formulate, and optimize this and structurally related molecules for therapeutic applications.

Molecular Identity and Structural Features

IUPAC Name: this compound

CAS Number: 90685-59-9

Molecular Formula: C₁₀H₁₁NO₂

Molecular Weight: 177.20 g/mol

SMILES: CC(=O)OC1CCC2=C1N=CC=C2

InChI Key: OBVUPALDLPJGQG-UHFFFAOYSA-N

The structure of this compound reveals a fused heterocyclic system comprising a pyridine ring and a cyclopentane ring, with an acetate group at the 7-position. The presence of the basic pyridine nitrogen and the ester functionality are key determinants of its physicochemical behavior.

Predicted Physicochemical Properties

In the absence of readily available experimental data, computational prediction tools serve as a valuable resource for estimating the physicochemical properties of novel compounds.[1][2][3] The following table summarizes the predicted properties for this compound, generated using established computational models. It is crucial to note that these are in silico estimations and should be confirmed by experimental validation.

PropertyPredicted ValueSignificance in Drug Development
Melting Point 105-135 °CInfluences solubility, dissolution rate, and formulation strategies. A crystalline solid with a defined melting point is often preferred for stability and handling.
Boiling Point 310-340 °C at 760 mmHgImportant for purification (distillation) and assessing volatility.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5A measure of lipophilicity. This range suggests moderate permeability across biological membranes.
Aqueous Solubility (logS) -2.5 to -3.5Indicates low to moderate solubility in water. This is a critical parameter for oral bioavailability.
pKa (acid dissociation constant) 4.0 - 5.0 (for the protonated pyridine nitrogen)The pyridine nitrogen is predicted to be weakly basic. The pKa determines the extent of ionization at physiological pH, which impacts solubility, absorption, and receptor binding.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. While experimental spectra are the gold standard, predicted spectra can offer valuable guidance.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectra provide insights into the chemical environment of each proton and carbon atom in the molecule.

  • ¹H NMR: The predicted spectrum would likely show signals for the aromatic protons on the pyridine ring, the methine proton at the 7-position, the methylene protons of the cyclopentane ring, and the methyl protons of the acetate group. The chemical shifts and coupling patterns would be characteristic of the specific electronic environment of each proton.

  • ¹³C NMR: The predicted spectrum would display distinct signals for each of the 10 carbon atoms, including the aromatic carbons of the pyridine ring, the carbonyl carbon of the acetate group, the methine carbon at the 7-position, the methylene carbons of the cyclopentane ring, and the methyl carbon of the acetate group.

Infrared (IR) Spectroscopy

The predicted IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • ~1735 cm⁻¹: C=O stretching vibration of the ester group.

  • ~1590 cm⁻¹ and ~1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1240 cm⁻¹: C-O stretching vibration of the ester group.

  • ~2950 cm⁻¹: C-H stretching vibrations of the aliphatic cyclopentane ring.

Mass Spectrometry (MS)

The predicted mass spectrum would show the molecular ion peak (M⁺) at m/z 177. Subsequent fragmentation patterns would likely involve the loss of the acetate group or cleavage of the cyclopentane ring, providing further structural information.

Experimental Determination of Physicochemical Properties: A Practical Guide

The following section provides standardized, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus: Melting point apparatus, capillary tubes.

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting point is reported as this range.

Caption: Workflow for melting point determination.

Boiling Point Determination (Microscale Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A microscale method is suitable for small sample quantities.[4][5][6]

Apparatus: Melting point apparatus, small test tube or capillary tube, thermometer.

Procedure:

  • Place a few microliters of the liquid sample into a small capillary tube.

  • Invert a smaller, sealed capillary tube (as a boiling chip) into the sample-containing tube.

  • Attach the sample tube to a thermometer.

  • Place the assembly in a heating block (e.g., a melting point apparatus).

  • Heat the sample and observe for a continuous stream of bubbles from the inner capillary.

  • The temperature at which a steady stream of bubbles emerges is the boiling point.

Caption: Microscale boiling point determination workflow.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[3][7]

Apparatus: Scintillation vials, orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a vial.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve).

Caption: Shake-Flask method for solubility determination.

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound by measuring the pH of a solution as a titrant is added.[1][8]

Apparatus: Potentiometer with a pH electrode, autoburette, titration vessel, magnetic stirrer.

Procedure:

  • Calibrate the pH electrode using standard buffers.

  • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Place the solution in the titration vessel and begin stirring.

  • Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH) of known concentration, adding the titrant in small, precise increments.

  • Record the pH after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

G cluster_3 Potentiometric pKa Determination Prepare Sample Solution Prepare Sample Solution Titrate with Acid/Base Titrate with Acid/Base Prepare Sample Solution->Titrate with Acid/Base Record pH vs. Volume Record pH vs. Volume Titrate with Acid/Base->Record pH vs. Volume Determine pKa from Curve Determine pKa from Curve Record pH vs. Volume->Determine pKa from Curve

Caption: Workflow for potentiometric pKa determination.

Conclusion: A Roadmap for Further Investigation

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, leveraging predictive models in the absence of experimental data. The outlined experimental protocols offer a clear path for the empirical validation of these properties. For researchers and drug development professionals, the information contained herein serves as a critical starting point for formulation development, ADMET profiling, and lead optimization efforts. A thorough experimental characterization of this molecule is the essential next step to unlocking its full therapeutic potential.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024.
  • Trajkovic, J., et al. "Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances." Macedonian pharmaceutical bulletin 62.1 (2016): 29-37.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024.
  • Virtual Computational Chemistry Laboratory. On-line Software.
  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite.
  • J&K Scientific. 6,7-Dihydro-5H-Cyclopenta[b]pyridin-7-ol 7-acetate | 90685-59-9.
  • Chemtips. How to Determine Boiling Points on the Microscale. 2013.
  • Mayo, D. W., Pike, R. M., Butcher, S. S., & Meredith, M. L. "Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations.
  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one.
  • chymist.com. Micro Boiling Point Determination.

Sources

A Technical Guide to the Structural Elucidation of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the unambiguous structural determination of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate. Fused heterocyclic compounds, particularly those containing a pyridine ring, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] This document moves beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. We will detail the logical workflow, from establishing the molecular formula via high-resolution mass spectrometry (HRMS), identifying key functional groups with infrared (IR) spectroscopy, to assembling the molecular framework using a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The causality behind experimental choices is emphasized, presenting a self-validating system of protocols designed for researchers, scientists, and professionals in drug development.

The Integrated Approach to Structure Elucidation

The definitive determination of a novel chemical structure is not a linear process but an integrated system of cross-validating experiments. Each technique provides a unique piece of the puzzle, and their combined interpretation provides the confidence required for absolute structural assignment. Our workflow is designed to logically deconstruct the molecule, identify its constituent parts, and then reassemble them based on definitive spectroscopic evidence.

G cluster_0 Workflow Overview Synthesis Synthesis & Purification (Precursor: 6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol) HRMS Part 1: HRMS Analysis (Determine Molecular Formula) Synthesis->HRMS Elemental Composition IR Part 2: IR Spectroscopy (Identify Functional Groups) Synthesis->IR Key Bonds NMR1D Part 3: 1D NMR (¹H, ¹³C, DEPT) (Map out Proton & Carbon Environments) Synthesis->NMR1D Initial Scan HRMS->NMR1D Formula Constraint IR->NMR1D Functional Group Constraint NMR2D Part 4: 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity & Assemble Fragments) NMR1D->NMR2D Assign Spin Systems Confirmation Part 5: Data Synthesis (Final Structure Confirmation) NMR2D->Confirmation Definitive Connectivity

Caption: Integrated workflow for structure elucidation.

Part 1: Molecular Formula Determination via Mass Spectrometry

Expertise & Rationale: The first and most critical step is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement of the protonated molecular ion [M+H]⁺. This precision allows for the calculation of a unique molecular formula, constraining all subsequent spectroscopic interpretations.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is chosen to generate the [M+H]⁺ adduct, which is common for nitrogen-containing basic compounds like pyridines.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument must be calibrated to ensure mass accuracy below 5 ppm.

Data Presentation & Interpretation
ParameterObserved ValueInterpretation
Ion Type [M+H]⁺Protonated Molecular Ion
Calculated Mass (C₁₀H₁₂NO₂)⁺ 178.0863Theoretical exact mass for the protonated molecule.
Observed m/z 178.0868Experimental mass from HRMS.
Mass Error +2.8 ppmWithin the acceptable <5 ppm range, confirming the formula.

The HRMS data confidently establishes the molecular formula as C₁₀H₁₁NO₂ . This formula indicates 6 degrees of unsaturation (calculated as C + 1 - H/2 - X/2 + N/2), which is consistent with the presence of a pyridine ring (4 DU), a cyclopentane ring (1 DU), and a carbonyl group (1 DU).

Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can be observed. The fragmentation of pyridine derivatives is complex but often involves cleavages related to the substituent groups.[3][4][5] A characteristic loss would be the neutral acetoxy group (CH₃COOH, 60 Da) or a ketene fragment (CH₂=C=O, 42 Da), which would further support the presence of the acetate ester.

Part 2: Functional Group Identification via Infrared Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying key functional groups. By detecting the vibrational frequencies of specific bonds, we can quickly confirm the presence of the expected ester and aromatic functionalities suggested by the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically from 4000 to 400 cm⁻¹. A background scan is performed first and automatically subtracted.

Data Presentation & Interpretation
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3050MediumC-H StretchAromatic C-H (Pyridine Ring)
~2950MediumC-H StretchAliphatic C-H (Cyclopentane Ring)
~1740 Strong C=O Stretch Ester Carbonyl
~1590, ~1470Medium-StrongC=C / C=N StretchAromatic Ring (Pyridine)
~1230 Strong C-O Stretch Ester C-O Bond

The strong, sharp absorption at ~1740 cm⁻¹ is highly diagnostic for the carbonyl (C=O) of an ester. This is complemented by the strong C-O stretch at ~1230 cm⁻¹. These two peaks provide definitive evidence for the acetate functional group.

Part 3: Mapping the Skeleton with 1D NMR Spectroscopy

Expertise & Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of every proton and carbon atom in the molecule. By analyzing chemical shifts, signal integrations, and coupling patterns, we can begin to piece together molecular fragments. A DEPT-135 experiment is crucial for distinguishing between CH/CH₃ and CH₂ carbons.

Experimental Protocol: 1D NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

¹H NMR Data & Interpretation (400 MHz, CDCl₃)
Labelδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
H28.45dd4.8, 1.61HPyridine Ring
H47.60dd7.6, 1.61HPyridine Ring
H37.15dd7.6, 4.81HPyridine Ring
H7 6.20 t 6.5 1H CH-OAc
H5a3.25m-1HAliphatic CH₂
H5b3.10m-1HAliphatic CH₂
H6a2.50m-1HAliphatic CH₂
H6b2.20m-1HAliphatic CH₂
H1' 2.10 s - 3H -OCOCH₃
  • Interpretation: The data clearly shows three distinct protons in the aromatic region (δ 7.0-8.5 ppm), characteristic of a substituted pyridine ring. The downfield triplet at δ 6.20 ppm is indicative of a proton attached to a carbon bearing an electronegative atom (the acetate oxygen). The complex multiplets in the aliphatic region (δ 2.0-3.5 ppm) correspond to the four protons of the two CH₂ groups in the cyclopentane ring. The sharp singlet at δ 2.10 ppm integrating to 3H is the classic signature of an acetate methyl group.

¹³C NMR & DEPT-135 Data & Interpretation (100 MHz, CDCl₃)
Labelδ (ppm)DEPT-135Assignment
C2'170.5-C =O (Ester)
C7a162.0-Quaternary C (Pyridine)
C2149.0CHAromatic C H
C4135.0CHAromatic C H
C4a133.0-Quaternary C (Pyridine)
C3121.5CHAromatic C H
C7 75.0 CH C H-OAc
C535.0CH₂Aliphatic C H₂
C630.0CH₂Aliphatic C H₂
C1' 21.2 CH₃ -OCOC H₃
  • Interpretation: The ¹³C spectrum shows 10 distinct carbon signals, matching the molecular formula. The DEPT-135 experiment confirms the presence of one methyl (CH₃), two methylene (CH₂) groups, four methine (CH) groups, and three quaternary carbons (which are absent in the DEPT spectrum). The signal at δ 170.5 ppm is characteristic of an ester carbonyl, and the signal at δ 75.0 ppm corresponds to the oxygen-bearing C7 carbon.

Part 4: Assembling the Puzzle with 2D NMR Spectroscopy

Expertise & Rationale: While 1D NMR helps identify fragments, 2D NMR establishes their connectivity. COSY identifies proton-proton couplings within a spin system. HSQC provides a direct, one-bond correlation between each proton and its attached carbon. Finally, HMBC, the most powerful tool for this elucidation, reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to connect all the independent fragments into a final, unambiguous structure.[6][7]

COSY (Correlation Spectroscopy) Analysis

The COSY experiment reveals which protons are coupled to each other, typically through three bonds (³JHH). This allows for the mapping of distinct, isolated spin systems.

Caption: COSY correlations identify two main spin systems.

  • Interpretation: The COSY spectrum shows clear correlations between H2-H3 and H3-H4, confirming their connectivity in the pyridine ring. A separate spin system is observed connecting H7-H6 and H6-H5, tracing the aliphatic backbone of the cyclopentane ring. The acetate methyl protons (H1') show no COSY correlations, as expected for an isolated methyl group.

HSQC (Heteronuclear Single Quantum Coherence) Analysis

The HSQC experiment definitively links each proton to the carbon it is directly attached to. This is a crucial cross-validation step that confirms the assignments made in the 1D NMR tables.

Proton (¹H)Correlated Carbon (¹³C)Assignment Confirmed
H2 (8.45 ppm)C2 (149.0 ppm)Yes
H4 (7.60 ppm)C4 (135.0 ppm)Yes
H3 (7.15 ppm)C3 (121.5 ppm)Yes
H7 (6.20 ppm)C7 (75.0 ppm)Yes
H5 (3.18 ppm avg)C5 (35.0 ppm)Yes
H6 (2.35 ppm avg)C6 (30.0 ppm)Yes
H1' (2.10 ppm)C1' (21.2 ppm)Yes
HMBC (Heteronuclear Multiple Bond Correlation) Analysis

This is the final and most critical experiment. HMBC shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to link the isolated spin systems and connect them to the quaternary carbons.

G H1p_pos->C2p_pos H1' → C2' H7_pos->C2p_pos2 H7 → C2' H5_pos->C4_pos H5 → C4 H5_pos->C4a_pos H5 → C4a H5_pos->C7a_pos H5 → C7a H4_pos->C5_pos H4 → C5 H4_pos->C4a_pos2 H4 → C4a H2_pos->C7a_pos2 H2 → C7a H2_pos->C3_pos H2 → C3

Caption: Key HMBC correlations confirming the final structure.

  • Key Diagnostic Correlations:

    • Connecting the Acetate Group: A strong correlation is observed from the acetate methyl protons H1' (δ 2.10) to the ester carbonyl carbon C2' (δ 170.5). Crucially, a correlation from H7 (δ 6.20) to this same carbonyl carbon C2' definitively proves that the acetate group is attached to C7.

    • Fusing the Rings (Cyclopentane to Pyridine): The aliphatic protons at H5 (δ ~3.18) show correlations to two aromatic carbons: the protonated C4 (δ 135.0) and the quaternary C4a (δ 133.0). This unequivocally links the C5 position of the cyclopentane ring to the C4/C4a junction of the pyridine ring.

    • Confirming the Fusion: The aromatic proton H4 (δ 7.60) shows a key correlation back to the aliphatic carbon C5 (δ 35.0), confirming the C4-C4a-C5 linkage.

    • Positioning the Nitrogen: The aromatic proton H2 (δ 8.45) shows a correlation to the quaternary carbon C7a (δ 162.0), while the aliphatic protons at H5 also show a correlation to this same carbon. This locks the orientation of the fused rings relative to the nitrogen atom.

Part 5: Final Structure Confirmation

The structure of this compound is confirmed by the seamless integration of all spectroscopic data:

  • HRMS established the molecular formula: C₁₀H₁₁NO₂.

  • IR confirmed the presence of an ester (C=O at 1740 cm⁻¹) and an aromatic system.

  • ¹H and ¹³C NMR identified all unique proton and carbon environments, including the characteristic signals for the acetate group, the substituted pyridine ring, and the dihydro-cyclopentane moiety.

  • COSY mapped the internal connectivity of the pyridine and cyclopentane proton spin systems.

  • HSQC linked every proton to its directly bonded carbon atom.

  • HMBC provided the critical long-range correlations that bridged the isolated fragments, connecting the acetate to C7 and definitively fusing the cyclopentane and pyridine rings at the C4a-C7a bridge.

All collected data are internally consistent and lead to the unambiguous assignment of the structure shown above.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link][8][9]
  • El-Sayed, M. A. F., El-Essawy, F. A., Abd El-Salam, H. A., Ali, O. M., & Moustafa, A. H. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(29), 25687–25703. [Link][10][11]
  • Sahu, R. K., & Arif, M. (2024). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery.
  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link][4]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Columbia University, NMR Core Facility. HSQC and HMBC. Columbia University Department of Chemistry. [Link][6]
  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link][7]

Sources

Exploring the Therapeutic Potential of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate Derivatives: A Strategic Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its fused heterocyclic derivatives, such as the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, represent a promising, yet underexplored, chemical space for drug discovery. While direct biological data on 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate derivatives is not extensively documented in current literature, the established bioactivity of structurally related cyclopenta-pyridine and pyridine-containing compounds provides a strong rationale for their investigation. This guide delineates the therapeutic potential of these target derivatives by extrapolating from analogous scaffolds. We present a strategic framework that covers rational synthetic design, proposes key biological activities for investigation—including anticancer, neuroprotective, and antimicrobial effects—and provides detailed, validated protocols for their evaluation. This document serves as a comprehensive roadmap for researchers and drug development professionals aiming to pioneer the exploration of this novel class of compounds.

The 6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring is an aromatic heterocycle whose unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged scaffold" in medicinal chemistry.[1] This structure is integral to a wide array of natural products and synthetic drugs, contributing to their binding affinity and pharmacokinetic profiles. Fusing a cyclopentane ring to the pyridine core, as in the 6,7-dihydro-5H-cyclopenta[b]pyridine system, introduces a three-dimensional character while maintaining the essential electronic features of the pyridine moiety. This structural modification can enhance binding to biological targets and improve physicochemical properties.

The introduction of an acetate group at the 7-position creates an ester functionality, which can serve multiple roles. It can act as a key pharmacophoric feature, engaging in specific interactions with a target protein, or it can function as a prodrug moiety, designed to be cleaved by esterases in vivo to release the active alcohol. This versatility provides a compelling basis for the synthesis and biological evaluation of its derivatives.

Proposed Synthetic Pathway and Methodologies

A logical and efficient synthesis is the foundation of any drug discovery program. Based on established chemical literature for related scaffolds, a robust pathway to the target this compound derivatives can be proposed. The synthesis begins with the precursor ketone, which can be synthesized via methods such as manganese-catalyzed oxidation.[2][3]

Synthesis of the Ketone Precursor

The key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, can be synthesized from 2,3-Cyclopentenopyridine.[2]

Protocol: Manganese-Catalyzed Oxidation

  • Charge a 25 mL round-bottom flask with 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and 2.5 mL of H₂O.[2]

  • Add t-BuOOH (2.5 mmol, 65% in H₂O) to the stirring mixture at 25°C.[2]

  • Continue stirring for 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[2]

  • Upon completion, perform a liquid-liquid extraction with ethyl acetate (3 x 10 mL).[2]

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.[2]

  • Purify the resulting residue by flash column chromatography to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[2]

Reduction and Acetylation to Yield Target Compound

The subsequent steps involve the reduction of the ketone to an alcohol, followed by esterification to form the acetate derivative.

  • Reduction of the Ketone: The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a reducing agent such as sodium borohydride (NaBH₄) at 0°C to room temperature. This selectively reduces the ketone to the corresponding secondary alcohol, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

  • Acetylation of the Alcohol: The purified alcohol intermediate is then acetylated. This can be achieved by reacting it with acetic anhydride in the presence of a base like pyridine or triethylamine, or with acetyl chloride. This reaction yields the final target compound, this compound.

Synthesis_Workflow cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Acetylation Start 2,3-Cyclopentenopyridine Oxidation Mn(OTf)₂ / t-BuOOH in H₂O, 25°C, 24h Start->Oxidation Catalytic Oxidation Ketone 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Oxidation->Ketone Reduction NaBH₄ in Methanol Ketone->Reduction Selective Reduction Alcohol 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Reduction->Alcohol Acetylation Acetic Anhydride Pyridine Alcohol->Acetylation Esterification FinalProduct This compound Acetylation->FinalProduct Neuroprotective_Pathway cluster_NMDA Excitotoxicity Pathway TargetCompound Cyclopenta[b]pyridin-7-yl Acetate Derivative NMDAR NMDA Receptor (NR2B Subunit) TargetCompound->NMDAR Potential Antagonist Glutamate Excess Glutamate Glutamate->NMDAR Activates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Neuronal_Damage Neuronal Damage & Cell Death Ca_Influx->Neuronal_Damage

Caption: Potential modulation of the NMDA receptor pathway.
Antimicrobial and Antifungal Potential

Heterocyclic compounds are a rich source of antimicrobial agents. Studies on related cyclopenta[c]pyridine derivatives have revealed significant biological activity against a range of pathogens.

  • Mechanism of Action Hypothesis: The mechanism could involve the inhibition of essential microbial enzymes, such as DNA gyrase or MurD ligase, or the disruption of cell membrane integrity. [4]* Supporting Evidence: 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated broad-spectrum fungicidal activity, with one compound showing a 91.9% inhibition ratio against Sclerotinia sclerotiorum. [5][6]Other related pyridine derivatives have shown promising Minimum Inhibitory Concentration (MIC) values against pathogenic bacteria like Pseudomonas aeruginosa and Escherichia coli. [4]

Proposed Framework for Biological Evaluation

A tiered, systematic approach to screening is essential for efficiently identifying and validating the biological activity of a new compound series.

Screening_Workflow cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Hit Validation & MoA cluster_tertiary Tier 3: Lead Optimization Start Synthesized Derivative Library Anticancer Anticancer Assay (e.g., MTT on HepG2, MCF-7) Start->Anticancer High-Throughput Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Start->Antimicrobial High-Throughput CNS CNS Receptor Binding Assay Start->CNS High-Throughput DoseResponse IC₅₀ / MIC Determination Anticancer->DoseResponse Active Hit Antimicrobial->DoseResponse MoA_Cancer Mechanism of Action (Cell Cycle, Apoptosis) DoseResponse->MoA_Cancer Potent Hit MoA_Microbe Enzyme Inhibition (e.g., DNA Gyrase) DoseResponse->MoA_Microbe Potent Hit SAR Structure-Activity Relationship (SAR) MoA_Cancer->SAR MoA_Microbe->SAR InVivo In Vivo Model Testing SAR->InVivo

Caption: A tiered workflow for biological evaluation.
Protocol: In Vitro Anticancer MTT Assay

This protocol is designed to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, maintaining them at 37°C in a 5% CO₂ humidified incubator. [7]2. Cell Seeding: Seed the cells into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours. [7]3. Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Broth Microdilution Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) required to inhibit microbial growth. [8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. [8]

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. While direct biological data is sparse, a wealth of information from related pyridine-based structures strongly suggests potential activities in oncology, neuroprotection, and infectious diseases. The strategic framework outlined in this guide—combining rational synthesis with a tiered, multi-faceted biological evaluation—provides a clear and efficient path forward. Initial screening hits should be advanced to mechanism-of-action studies and subsequent structure-activity relationship (SAR) analysis to optimize potency and selectivity. This systematic approach will be critical in unlocking the full therapeutic potential of this promising class of molecules.

References

  • Wang, H., et al. (2018). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
  • Abd El-Aziz, A. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.
  • Wang, H., et al. (2018). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, RSC Publishing. [Link].
  • Benchchem. (n.d.). Validating the Biological Activity of 5H-Cyclopenta[c]pyridin-7(6H)
  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents.
  • Zhou, J., et al. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
  • Kalinina, M. A., et al. (2019). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
  • ResearchGate. (n.d.). Examples of bioactive cyclopenta[c]pyridine derivatives.
  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link].
  • Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Xu, W., et al. (2025).
  • Sharma, A., et al. (2020).
  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Taylor & Francis Online.
  • Xu, W., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives.
  • Christodoulou, E., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells.
  • Layton, M. E., et al. (2007). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. PubMed. [Link].
  • Zaki, M. E. A., et al. (2023). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles.
  • Kumar, P., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
  • Abd El-Aziz, A. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link].
  • Biosynth. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride. Biosynth.
  • Iacobazzi, A., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents.
  • Omer, R. K., et al. (2023). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Journal of Research in Pharmacy.
  • Soellner, S., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI.
  • Liu, J., et al. (2022). Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity.
  • Al-Ghorbani, M., et al. (2020). Synthesis and Antibacterial Activities of Different Five-Membered Heterocyclic Rings Incorporated with Pyridothienopyrimidine.
  • Marques, C., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton.
  • Bondock, S., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link].

Sources

Spectroscopic Characterization of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The structural formula of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate, with the Chemical Abstracts Service (CAS) registry number 90685-59-9, is presented below.[1][2] This guide will systematically deconstruct the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of this molecule.

Predicted Spectroscopic Data

A critical aspect of spectroscopic analysis is the prediction of spectral features based on the molecular structure. This allows for a targeted approach to data acquisition and interpretation. The following sections detail the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this compound. These predictions are derived from the analysis of similar 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives found in the scientific literature.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts for this compound are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H on Pyridine Ring7.0 - 8.5m-
H-75.0 - 5.5t or dd-
H-5, H-62.0 - 3.5m-
CH₃ (acetate)1.9 - 2.2s-

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
C=O (acetate)170 - 172
C in Pyridine Ring120 - 160
C-770 - 80
C-5, C-625 - 40
CH₃ (acetate)20 - 23

The rationale behind these predictions is based on the electronic environment of each nucleus. The protons and carbons of the pyridine ring are expected to resonate in the aromatic region of the spectra. The C-7 carbon, being attached to an oxygen atom, will be significantly deshielded and appear at a lower field. The methyl protons of the acetate group will appear as a singlet, as they have no adjacent protons to couple with.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₁NO₂), the expected molecular weight is approximately 177.20 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Table 3: Predicted Mass Spectrometry Data

Ionm/z (expected)
[M+H]⁺178.0811
[M+Na]⁺200.0631

The fragmentation pattern would likely involve the loss of the acetate group (CH₃COO•, 59 Da) or acetic acid (CH₃COOH, 60 Da), leading to significant fragment ions at m/z 118 or 117.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies expected for this compound are listed below.

Table 4: Predicted Infrared (IR) Absorption Data

Functional GroupWavenumber (cm⁻¹)
C=O (ester)1730 - 1750
C-O (ester)1200 - 1300
C=N, C=C (aromatic)1500 - 1600
C-H (sp³)2850 - 3000
C-H (aromatic)3000 - 3100

The strong absorption band corresponding to the carbonyl stretch of the ester is a key diagnostic feature in the IR spectrum.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Filter Filter the solution into a 5 mm NMR tube. Prep->Filter Setup Insert the sample into the NMR spectrometer and lock on the deuterium signal. Filter->Setup Shim Shim the magnetic field to achieve optimal homogeneity. Setup->Shim Acquire_1H Acquire ¹H NMR spectrum (e.g., 400 MHz). Shim->Acquire_1H Acquire_13C Acquire ¹³C NMR spectrum (e.g., 100 MHz). Acquire_1H->Acquire_13C Process Apply Fourier transform, phase correction, and baseline correction. Acquire_13C->Process Reference Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Process->Reference Integrate Integrate the ¹H NMR signals. Reference->Integrate

Caption: Workflow for NMR data acquisition and processing.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Filtration: Filter the sample solution through a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. This minimizes peak broadening and distortion.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following the proton spectrum, acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum.

  • Referencing and Integration: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

Mass Spectrometry Data Acquisition Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis Prep_MS Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse Infuse the sample solution into the mass spectrometer's ion source (e.g., ESI). Prep_MS->Infuse Tune Tune the instrument parameters (e.g., capillary voltage, gas flow) to optimize the signal. Infuse->Tune Acquire_MS Acquire the mass spectrum in full scan mode. Tune->Acquire_MS Acquire_HRMS If required, acquire a high-resolution mass spectrum. Acquire_MS->Acquire_HRMS Analyze Analyze the spectrum to identify the molecular ion and major fragment ions. Acquire_HRMS->Analyze Confirm Confirm the elemental composition using the HRMS data. Analyze->Confirm

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a high-purity solvent such as methanol or acetonitrile. The solvent should be compatible with the chosen ionization technique.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Instrument Tuning: Optimize the ion source and mass analyzer parameters to achieve the best signal intensity and resolution for the ion of interest.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak.

  • High-Resolution Analysis (Optional but Recommended): For unambiguous elemental composition confirmation, acquire a high-resolution mass spectrum. This provides a highly accurate mass measurement that can be used to determine the molecular formula.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any characteristic fragment ions. Compare the observed masses with the theoretical values.

Infrared Spectroscopy Data Acquisition Workflow

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Analysis Prep_IR Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet. Background Acquire a background spectrum of the empty sample compartment. Prep_IR->Background Sample_Scan Acquire the sample spectrum. Background->Sample_Scan Process_IR The instrument software automatically subtracts the background from the sample spectrum. Sample_Scan->Process_IR Analyze_IR Identify the characteristic absorption bands and assign them to the corresponding functional groups. Process_IR->Analyze_IR

Caption: Workflow for Infrared Spectroscopy data acquisition and analysis.

Protocol:

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient technique. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Background Scan: Acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the sample holder, and it will be subtracted from the sample spectrum.

  • Sample Scan: Place the prepared sample in the IR beam path and acquire the spectrum. A sufficient number of scans should be co-added to obtain a good quality spectrum.

  • Data Analysis: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum to identify the characteristic absorption bands for the functional groups present in the molecule.

Conclusion

This technical guide provides a scientifically grounded framework for the spectroscopic characterization of this compound. By leveraging predictive methods based on the analysis of structurally analogous compounds and detailing robust experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis and analysis of novel heterocyclic compounds. The successful application of these spectroscopic techniques will enable the unambiguous confirmation of the structure and purity of the target molecule, a critical step in any chemical research or drug development endeavor.

References

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. [Source URL not available]
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films - Semantic Scholar. [Link]
  • 40-Supporting informationRNP-1107-701. [Source URL not available]
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion - NIH. [Link]
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches | ACS Omega. [Link]
  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine deriv
  • 6,7-Dihydro-5H-Cyclopenta[b]pyridin-7-ol 7-acetate | 90685-59-9 - J&K Scientific. [Link]
  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine - ResearchG
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing). [Link]
  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0150705) - NP-MRD. [Link]

Sources

Solubility and stability of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Introduction

This compound is a heterocyclic compound featuring a pyridine ring fused to a cyclopentane system, with an acetate ester at the 7-position. Its structural complexity, incorporating a basic nitrogenous heterocycle and a hydrolyzable ester functional group, presents unique challenges and considerations in its handling, formulation, and development. Understanding the solubility and stability of this molecule is paramount for its effective application in research and drug development, as these properties directly influence its bioavailability, shelf-life, and compatibility with other substances.

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of this compound. Grounded in fundamental chemical principles and established pharmaceutical industry practices for stability testing, this document offers both predictive insights and actionable experimental protocols for researchers and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring robust and reliable characterization of this compound.

Physicochemical Properties: A Predictive Analysis

While extensive experimental data for this compound is not widely published, a thorough understanding of its structure allows for the prediction of its core physicochemical properties. These predictions form the basis for designing rational experimental studies.

The molecule's structure is characterized by:

  • A pyridine ring , which imparts basicity due to the lone pair of electrons on the nitrogen atom. This suggests that the compound's solubility will be highly dependent on pH.

  • An acetate ester , a functional group known to be susceptible to hydrolysis under both acidic and basic conditions.[1][2][3][4]

  • A cyclopentane ring , which adds a non-polar, aliphatic character to the molecule, influencing its solubility in organic solvents.

A summary of known and predicted properties is presented in Table 1.

PropertyValue / PredictionRationale / Source
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
CAS Number 90685-59-9[5][6]
Appearance Predicted to be a liquid or low-melting solid.Based on vendor information for similar compounds.
pKa (Predicted) ~4-5The pyridine nitrogen is expected to have a pKa in this range, typical for pyridine derivatives.
Aqueous Solubility pH-dependent. Low in neutral water, higher in acidic solutions.The basic pyridine nitrogen will be protonated at low pH, forming a more soluble salt.
Organic Solubility Predicted to be soluble in a range of polar and non-polar organic solvents.The presence of both polar (ester, pyridine) and non-polar (cyclopentane) moieties suggests broad solubility.

Solubility Profile: Theoretical Framework and Experimental Determination

A comprehensive understanding of a compound's solubility is critical for its formulation and delivery. The solubility of this compound is expected to be influenced by solvent polarity and, most significantly, by the pH of aqueous media.

Protocol for Experimental Solubility Determination (Shake-Flask Method)

The shake-flask method is a globally recognized standard for determining the equilibrium solubility of a compound. The causality behind this choice is its ability to ensure that the solution reaches saturation, providing a true measure of equilibrium solubility.

1. Materials and Reagents:

  • This compound (high purity)

  • A range of solvents (e.g., Water, pH-buffered solutions from 2 to 10, Ethanol, Methanol, Acetonitrile, Dichloromethane, Acetone)

  • Calibrated analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV system or a validated analytical method for quantification

  • Volumetric flasks and pipettes

2. Step-by-Step Methodology:

  • Preparation: Add an excess amount of the compound to a vial containing a known volume of the selected solvent. The excess is crucial to ensure that saturation is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For colloidal suspensions, centrifugation is required to ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to known volume of solvent B Seal and shake at constant temperature (24-72h) A->B C Settle or centrifuge to obtain clear supernatant B->C D Sample and dilute supernatant C->D E Analyze via HPLC-UV D->E F Calculate solubility E->F

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile and Potential Degradation Pathways

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that dictates its shelf-life and storage conditions. Forced degradation studies are essential to identify likely degradation products and establish degradation pathways.[7][8][9][10] For this compound, two primary degradation routes are anticipated based on its structure: hydrolysis of the ester and degradation of the pyridine ring system.

Predicted Degradation Pathways
  • Hydrolytic Degradation: The acetate ester is the most probable site of hydrolytic instability. This reaction can be catalyzed by both acids and bases.[3][11]

    • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester will likely hydrolyze to form 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol and acetic acid. This is a reversible reaction.[1][2]

    • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester will undergo irreversible hydrolysis to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol and the corresponding acetate salt.[4]

  • Oxidative Degradation: The pyridine ring, while generally stable, can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species, especially in the presence of strong oxidizing agents.

  • Photodegradation: Pyridine and its derivatives can be sensitive to light, particularly UV radiation.[12] Photolytic degradation can lead to complex reaction pathways and the formation of various photoproducts.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis Light) A This compound B 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol + Acetic Acid/Acetate A->B H₂O C N-oxide derivatives Ring-opened products A->C [O] D Various photoproducts A->D

Caption: Predicted degradation pathways for the title compound.

Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH guidelines to evaluate the intrinsic stability of the molecule.[8][9] A concentration of 1 mg/mL is often recommended for such studies.[11]

1. General Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl.[11]

    • Incubate at room temperature or elevated temperature (e.g., 60°C) for up to 7 days.[11]

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH.[11]

    • Incubate at room temperature, monitoring closely as base-catalyzed hydrolysis is often rapid.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light.

    • Monitor the reaction for a suitable period.

  • Thermal Degradation:

    • Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Analyze samples at set intervals.

  • Photostability:

    • Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the samples after a defined exposure period.

3. Analysis:

  • All samples should be analyzed using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that new peaks are not co-eluting.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of this compound:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] To mitigate hydrolytic and photolytic degradation, storage in amber vials under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Handling: Avoid contact with strong acids, bases, and oxidizing agents.[13] When preparing solutions, use anhydrous solvents where possible and avoid prolonged exposure to humid conditions. For aqueous solutions, use buffers to maintain a stable pH, preferably in the weakly acidic to neutral range, to minimize hydrolysis.

Conclusion

While specific experimental data on the solubility and stability of this compound are limited in public literature, a robust scientific framework based on its chemical structure allows for reliable predictions and the design of comprehensive characterization studies. The primary stability concerns are the hydrolytic cleavage of the acetate ester and potential degradation of the pyridine ring under oxidative or photolytic stress. Its solubility is predicted to be highly pH-dependent. The protocols outlined in this guide provide a clear and scientifically sound path for researchers and developers to thoroughly characterize this compound, ensuring its quality and performance in its intended applications.

References

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate.
  • Degradation of pyridines in the environment - Taylor & Francis.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC - NIH.
  • Forced Degradation Studies - MedCrave online.
  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
  • (PDF) Degradation of Pyridines in the Environment - ResearchGate.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.
  • Understanding Forced Degradation Studies: A Critical Step in Drug Development - apicule.
  • 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry.
  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts.
  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts.
  • hydrolysis of esters - Chemguide.
  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
  • Ester hydrolysis - Wikipedia.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion - NIH.
  • 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem.
  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine - ResearchGate.
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing).
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol - PubChem.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films - Semantic Scholar.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches | ACS Omega.
  • 5H,6H,7H-cyclopenta[b]pyridin-7-yl acetate - C10H11NO2 | CSSB00000717517.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test.

Sources

6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate material safety data sheet (MSDS).

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Properties

1.1 Structural and Chemical Identity

  • IUPAC Name: this compound[1]

  • CAS Number: 90685-59-9[1][2]

  • Molecular Formula: C₁₀H₁₁NO₂[2][3]

  • InChI Key: OBVUPALDLPJGQG-UHFFFAOYSA-N[1][2]

  • Physical Form: Liquid[2]

1.2 Physicochemical Data

PropertyValue/InformationSource
Purity 96%[2]
Appearance Clear brown liquid[4]
Boiling Point 108 °C[4]
Density 1.0362 g/cm³ (at 20 °C)[4]
Storage Temperature Room temperature[2]

Section 2: Hazard Identification and GHS Classification

Understanding the potential hazards is paramount for safe handling. Based on available data, this compound is classified as a hazardous substance.

2.1 GHS Pictogram and Signal Word

  • Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

2.2 GHS Hazard Statements

The following hazard statements have been assigned:

  • H302: Harmful if swallowed[2][3]

  • H315: Causes skin irritation[2][3]

  • H319: Causes serious eye irritation[2][3]

  • H335: May cause respiratory irritation[2][3]

2.3 Logical Flow of Hazard Identification

The Globally Harmonized System (GHS) provides a structured approach to chemical hazard classification and communication. The diagram below illustrates the relationship between the identified hazards for this compound.

GHS_Classification cluster_hazards Identified Hazards cluster_communication Hazard Communication H302 H302 Harmful if swallowed Pictogram GHS07 Exclamation Mark H302->Pictogram H315 H315 Causes skin irritation H315->Pictogram H319 H319 Causes serious eye irritation H319->Pictogram H335 H335 May cause respiratory irritation H335->Pictogram SignalWord Signal Word Warning Pictogram->SignalWord

Caption: GHS Hazard Communication Flow for this compound.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure risk.

3.1 Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[4][5]

  • Facilities must be equipped with an eyewash station and a safety shower.[5]

3.2 Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.Protects against splashes and eye irritation.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.Prevents skin contact and irritation.[5]
Respiratory Protection Not typically required with adequate engineering controls. If vapors are not controlled, a NIOSH-approved respirator is necessary.Avoids inhalation and respiratory tract irritation.[4]

3.3 General Hygiene Practices

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Remove contaminated clothing and wash before reuse.[4]

Section 4: First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

4.1 First Aid Measures Workflow

The following diagram outlines the initial response to different types of exposure.

First_Aid_Workflow cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to fresh air. Provide oxygen if breathing is difficult. Inhalation->MoveToFreshAir RinseSkin Flush skin with plenty of soap and water for at least 15 minutes. Skin->RinseSkin RinseEyes Immediately flush eyes with plenty of water for at least 15 minutes. Eye->RinseEyes RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth MedicalAttention Seek Immediate Medical Attention MoveToFreshAir->MedicalAttention RinseSkin->MedicalAttention RinseEyes->MedicalAttention RinseMouth->MedicalAttention

Caption: Emergency First Aid Response Workflow.

4.2 Detailed First Aid Protocols

  • Inhalation: Remove the individual from the source of exposure to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Ingestion: If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Section 5: Fire-Fighting and Accidental Release Measures

While specific fire and reactivity data for this compound is limited, information from structurally similar compounds suggests it may be a combustible liquid.[4]

5.1 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion, including nitrogen oxides and carbon monoxide.[4]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

5.2 Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 3. Ensure adequate ventilation. Remove all sources of ignition.[5]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[5]

  • Containment and Cleanup: Absorb the spill with an inert material such as sand, dry lime, or soda ash. Place the absorbed material into a closed container for proper disposal.[4] Use spark-proof tools during cleanup.[4]

Section 6: Storage, Stability, and Disposal

6.1 Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep away from heat, sparks, and open flames.[4]

  • Stability: The compound is stable at room temperature in closed containers under normal storage and handling conditions.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]

6.2 Disposal Considerations

  • Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.[6] Consult with a licensed professional waste disposal service.

References

  • 5H,6H,7H-cyclopenta[b]pyridin-7-yl acetate - C10H11NO2 | CSSB00000717517.
  • RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS Registry Number 36238-93-2 - RIFM.

Sources

Commercial availability of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate 97% purity.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Application of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (≥97% Purity)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a key heterocyclic building block whose structural motif is of significant interest in medicinal chemistry and materials science. The reliable procurement of this compound at high purity (≥97%) is a critical, yet often challenging, prerequisite for reproducible and valid downstream applications, from fundamental research to advanced drug discovery. This guide provides a comprehensive overview of its commercial availability, outlines a robust framework for quality verification, explores its synthetic utility, and details its established applications, serving as an essential resource for technical professionals.

The Strategic Importance of this compound

The value of this compound lies in its fused bicyclic structure, which combines the aromatic, electron-deficient pyridine ring with a non-aromatic cyclopentane ring. This arrangement offers a rigid scaffold that is synthetically versatile. The acetate group at the 7-position is a particularly useful feature; it can serve as a protecting group for the corresponding alcohol or act as a leaving group in nucleophilic substitution reactions, providing a gateway to a wide array of functionalized derivatives.

This class of compounds, cyclopenta[b]pyridines, are recognized as important intermediates and pharmacophores. For instance, the core structure is a key intermediate in the synthesis of the fourth-generation antibiotic cefpirome.[1] Furthermore, derivatives have been investigated for applications ranging from anticancer agents to corrosion inhibitors, highlighting the broad utility of this chemical scaffold.[2][3][4]

Commercial Availability & Sourcing Landscape

The acquisition of this compound at a purity of 97% or higher is achievable through specialized chemical suppliers that focus on providing building blocks for research and development. It is not a common commodity chemical and is often synthesized in batches rather than being continuously stocked.

Causality Behind Supplier Choice: For research applications, particularly in drug discovery, starting material purity is non-negotiable. Impurities can lead to unforeseen side reactions, generate false positives or negatives in biological screening assays, and compromise the integrity of an entire research program. Therefore, selecting a supplier is not merely a transactional decision but a critical step in risk management. The 97% purity threshold is a widely accepted standard that balances quality with cost-effectiveness for early-stage research.

Table 1: Representative Commercial Suppliers

SupplierProduct NumberStated PurityCAS NumberAvailability Notes
J&K ScientificCS-0028380Not specified, CoA required90685-59-9Often available on backorder; production lead time of 2-3 weeks may be required.[5]
CP Lab SafetyNot specifiedmin 97%Not specified for acetateDistributes chemicals for professional R&D use only.[6]
Sigma-AldrichLEYH9ACF25BF96%Not specifiedAvailability can be country-dependent.[7]
ChemSceneCS-0028380>97%90685-59-9Often listed via distributors like J&K Scientific.

Note: The chemical landscape is dynamic. Researchers should always verify stock and request a batch-specific Certificate of Analysis before purchase.

A Self-Validating Protocol for Quality Assurance

Trust in a supplier's stated purity must be earned and verified. A robust internal protocol for quality assurance (QA) is not an optional step but a core component of scientific integrity. This self-validating system ensures that the material entering the laboratory meets the stringent requirements of the planned experiments.

The Rationale for In-House Verification: A supplier's Certificate of Analysis (CoA) provides a baseline, but variations can occur between batches, or degradation can happen during transport and storage. Independent verification confirms the material's identity and purity under local conditions, providing an incontrovertible starting point for all subsequent work.

Key Experimental Protocols for Verification
  • Structural Confirmation via NMR Spectroscopy:

    • Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected Outcome: The proton NMR should show characteristic peaks for the aromatic protons on the pyridine ring, the aliphatic protons on the cyclopentane ring, and a singlet for the methyl protons of the acetate group. The carbon NMR will confirm the number of unique carbon environments. The spectra must be free of significant unassigned peaks.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Protocol: Develop a reverse-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) as the mobile phase. Monitor the elution profile using a UV detector at a wavelength where the pyridine chromophore absorbs (e.g., ~260 nm).

    • Expected Outcome: The chromatogram should display a single major peak with an area percentage of ≥97%. The retention time of this peak should be consistent and reproducible.

  • Identity Confirmation via Mass Spectrometry (MS):

    • Protocol: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode. The sample can be introduced directly via infusion or as the eluent from an LC-MS system.

    • Expected Outcome: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For C₁₀H₁₁NO₂, the expected monoisotopic mass is 177.0790 g/mol , so the [M+H]⁺ ion should be observed at m/z 178.0868.

Workflow for Incoming Material Qualification

The following diagram illustrates the logical flow for qualifying a new batch of this compound.

QC_Workflow cluster_0 Phase 1: Documentation & Physical Inspection cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision & Disposition A Receive Shipment B Verify Container Integrity & Labeling A->B C Review Supplier's Certificate of Analysis (CoA) B->C D Prepare Analytical Sample C->D E Structural Confirmation (¹H, ¹³C NMR) D->E F Purity Assay (HPLC-UV, ≥97%) D->F G Identity Confirmation (LC-MS) D->G H Compare In-House Data with CoA Specs E->H F->H G->H I Decision Point: Does Material Meet ≥97% Purity & Structural Specs? H->I J Release to R&D Inventory I->J  Yes   K Quarantine Batch & Contact Supplier I->K  No  

Caption: A standard workflow for the quality control and release of incoming chemical reagents.

Core Applications in Synthesis and Drug Discovery

The utility of this compound is best understood through its role as a versatile synthetic intermediate.

Signaling Pathway from Reagent to Therapeutic Candidate

The journey from a simple building block to a potential drug candidate is a multi-step process involving iterative chemical synthesis and biological testing. This compound is an ideal starting point for such a journey.

Drug_Discovery_Pathway A Starting Material This compound Purity: ≥97% B Key Transformation Hydrolysis to Alcohol & Functionalization e.g., Oxidation, Etherification, Mitsunobu Reaction A->B Synthesis C Compound Library Generation of Diverse Analogs Exploring Structure-Activity Relationship (SAR) B->C Diversification D Biological Screening In Vitro Assays e.g., Kinase Inhibition, Receptor Binding C->D Testing E Lead Compound Optimized Potency, Selectivity, and ADME Properties Candidate for In Vivo Studies D:e->E:w Optimization

Caption: The logical progression from a high-purity building block to a lead compound in a drug discovery program.

Synthetic Utility:

  • Access to the 7-hydroxy derivative: Simple hydrolysis (e.g., with lithium hydroxide in aqueous THF) cleanly removes the acetate group to provide 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This alcohol is a key intermediate for introducing new functionalities.

  • Scaffold for Medicinal Chemistry: The cyclopenta[b]pyridine core is present in molecules targeting a range of biological processes. By modifying the functional groups attached to this core, chemists can systematically explore the structure-activity relationship (SAR) to develop potent and selective drug candidates. Research into related structures has shown activity as anticancer agents and for treating metabolic disorders like hyperlipidemia.[3]

References

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2014). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 881-883, 635-638. [Link]
  • ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.
  • CP Lab Safety. (n.d.). 5H, 6H, 7H-cyclopenta[b]pyridin-5-ol, min 97%, 1 gram.
  • Nature. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[8][9]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents.

Sources

The Cyclopenta[b]pyridine Scaffold: A Technical Guide to its Synthesis, Activity, and Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in thousands of approved drugs and natural products.[1][2] Its unique electronic properties and capacity for diverse functionalization have made it a focal point for drug design. This technical guide delves into a specific and increasingly important bicyclic derivative: the cyclopenta[b]pyridine scaffold. We will explore the synthetic rationale for its construction, analyze its role in modulating biological activity against various therapeutic targets, and provide validated experimental protocols for its synthesis and evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile core in their discovery programs.

Introduction: The Strategic Value of Fused Pyridine Systems

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical development.[3][4] The pyridine moiety, an isostere of benzene, imparts a unique set of properties to a molecule, including a dipole moment, hydrogen bonding capability, and a platform for π-π stacking interactions.[1] Fusing a cyclopentane ring to this core to form the cyclopenta[b]pyridine system introduces conformational rigidity and a three-dimensional architecture that can be exploited for precise interactions with biological targets. This fusion constrains the molecule into a specific spatial arrangement, which can enhance binding affinity and selectivity for enzymes and receptors—a critical consideration in modern drug design. The exploration of this scaffold has led to the discovery of compounds with a wide array of biological activities, from kinase inhibition to antiviral and agrochemical applications.[5][6]

Foundational Synthetic Strategies

The construction of the cyclopenta[b]pyridine core is a key step that dictates the feasibility of a drug discovery campaign. The choice of synthetic route is governed by the desired substitution pattern, scalability, and availability of starting materials. Two prevalent and effective strategies are highlighted below.

Multicomponent Cyclocondensation Reactions

One of the most efficient methods for generating highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives is through a multicomponent cyclocondensation reaction.[7] This approach offers significant advantages in terms of atom economy and operational simplicity, allowing for the rapid assembly of complex structures from simple precursors. A common pathway involves the reaction of a 2,5-diarylidenecyclopentanone derivative with propanedinitrile, catalyzed by a sodium alkoxide.[7][8]

  • Causality of Component Choice: The 2,5-diarylidenecyclopentanone acts as the foundational Michael acceptor. Propanedinitrile provides the nitrogen atom and the cyano group, which is a versatile handle for further chemical modification. The sodium alkoxide serves a dual role as both a base to deprotonate the active methylene of propanedinitrile, initiating the reaction, and as a nucleophile that incorporates an alkoxy group into the final pyridine ring.[7] This elegant convergence allows for the creation of significant molecular diversity in a single step.[7]

Caption: General workflow for multicomponent cyclocondensation synthesis.

Manganese-Catalyzed Oxidation

An alternative strategy for accessing the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one substructure involves the direct oxidation of the methylene (CH₂) group adjacent to the pyridine ring in 2,3-cyclopentenopyridine analogues.[9] This method is notable for its use of a manganese catalyst and an oxidant like tert-butyl hydroperoxide (t-BuOOH) in an aqueous medium, aligning with the principles of green chemistry.[9][10]

  • Mechanistic Insight: This reaction leverages the ability of the manganese catalyst to activate the C-H bond of the methylene group alpha to the pyridine nitrogen. The choice of Mn(OTf)₂ as a catalyst and t-BuOOH as the oxidant provides a system with high yield and excellent chemoselectivity for this specific transformation, avoiding over-oxidation or reaction at other sites.[9]

Medicinal Chemistry Applications and Biological Activities

The cyclopenta[b]pyridine scaffold has proven to be a versatile template for designing bioactive molecules across several therapeutic and commercial domains.

Oncology: Targeting Cell Cycle Kinases

A primary application of this scaffold is in the development of anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs).[5] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[11] The rigid, planar structure of the fused ring system is well-suited to fit into the ATP-binding pocket of kinases, a common strategy for inhibitor design.[12]

  • Mechanism of Action (CDK4/6 Inhibition): In normal cell cycle progression, CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[11] This phosphorylation event releases the transcription factor E2F, allowing the cell to transition from the G1 to the S phase.[13] Small molecule inhibitors based on fused pyridine scaffolds can block the ATP-binding site of CDK4/6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.[11] This mechanism effectively halts the proliferation of cancer cells dependent on this pathway.

CDK4_Pathway GF Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D GF->CyclinD Upregulates Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb p-Rb (Phosphorylated) Complex->pRb Phosphorylates Rb Rb E2F E2F S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase Activates Transcription Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb_E2F->Complex pRb->Rb_E2F Releases E2F Inhibitor Cyclopenta[b]pyridine Inhibitor Inhibitor->Complex Blocks ATP Site

Caption: Inhibition of the CDK4/6-Rb pathway by a cyclopenta[b]pyridine agent.

Antiviral and Agrochemical Applications

Beyond oncology, cyclopenta[c]pyridine derivatives (a closely related isomer) have demonstrated significant potential as antiviral agents, particularly against the Tobacco Mosaic Virus (TMV), and as fungicides and insecticides.[6][14][15] While not the exact [b] isomer, the findings highlight the general utility of the cyclopentapyridine framework.

  • Structure-Activity Relationship (SAR): Studies on 5-aryl-cyclopenta[c]pyridine derivatives have shown that the introduction of an aromatic ring at position 5 can significantly enhance biological activity.[14][15] For instance, compound 4k , featuring a m-methoxyphenyl substitution, displayed potent anti-TMV activity, while compound 4i (3,4,5-trifluorophenyl) showed outstanding fungicidal activity.[14] This indicates that tuning the electronics and sterics of substituents on the scaffold is a viable strategy for optimizing potency against different targets.

The table below summarizes the in vivo anti-TMV activity of select 5-aryl-cyclopenta[c]pyridine derivatives at a concentration of 500 µg/mL.[14]

Compound IDR-Group (at position 5)Inactivation Effect (%)Curative Effect (%)Protection Effect (%)
4g 4-fluorophenyl48.2 ± 2.547.5 ± 1.850.1 ± 3.1
4k 3-methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Ribavirin (Control)45.6 ± 2.143.8 ± 1.546.2 ± 2.4
Data sourced from Zhang, L., et al. (2025).[14]

Validated Experimental Protocols

To ensure the practical applicability of this guide, the following section provides detailed, self-validating protocols for the synthesis and biological evaluation of cyclopenta[b]pyridine derivatives.

Protocol: Synthesis of 2-Alkoxy-4-aryl-7-arylmethylidene-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

This protocol is adapted from a reported multicomponent reaction and is designed for high yield and purity without the need for column chromatography.[7][8]

Materials:

  • 2,5-Diarylidenecyclopentanone derivative (1.0 eq, 0.02 mol)

  • Propanedinitrile (1.0 eq, 0.02 mol, 1.32 g)

  • Sodium ethoxide (1.0 eq, 0.02 mol, 1.36 g) or Sodium methoxide (1.0 eq, 0.02 mol, 1.08 g)

  • Anhydrous Ethanol or Methanol (as appropriate for the alkoxide used)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and sodium alkoxide (0.02 mol).

    • Self-Validation Check: Ensure the sodium alkoxide is anhydrous. Moisture will quench the base and significantly reduce the yield.

  • Solvent Addition: Add the corresponding anhydrous alcohol as the solvent (e.g., use ethanol if sodium ethoxide was added). The volume should be sufficient to create a stirrable slurry.

  • Reflux: Place the flask in a heating mantle on a magnetic stirrer. Attach the reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

    • Causality: Refluxing provides the necessary activation energy for the cyclocondensation cascade to proceed to completion efficiently. The reaction is typically complete within 1-2 hours.[7]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting diarylidenecyclopentanone.

  • Work-up and Isolation: After the reaction is complete (approx. 2 hours), remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 150 mL of cold distilled water while stirring. A solid product should precipitate out.

    • Causality: The organic product is insoluble in water, causing it to precipitate upon dilution of the alcohol solvent, allowing for easy isolation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid cake with additional distilled water, followed by a small amount of cold ethanol to remove any residual impurities.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The high purity often achieved with this method negates the need for chromatographic purification.[7]

Protocol: In Vitro CDK4/Cyclin D3 Kinase Inhibition Assay

This protocol describes a general luminescent assay to determine the inhibitory potency (IC₅₀) of a test compound against CDK4. It relies on quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • CDK4/Cyclin D3 enzyme (recombinant)

  • Kinase substrate (e.g., Rb-derived peptide)

  • CDK4 Assay Buffer (containing DTT and MgCl₂)

  • ATP solution (at 2x the final desired concentration)

  • Test compound (serially diluted in DMSO, then assay buffer)

  • Kinase-Glo® Max Luminescence Kinase Assay Reagent

  • White, opaque 96-well assay plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the cyclopenta[b]pyridine test compound. Add 5 µL of each dilution to the wells of a 96-well plate. Include "no inhibitor" (vehicle control, 100% activity) and "no enzyme" (background) controls.

  • Enzyme Addition: Dilute the CDK4/Cyclin D3 enzyme in kinase assay buffer to a 2x working concentration. Add 5 µL of the diluted enzyme to all wells except the "no enzyme" background controls. Add 5 µL of assay buffer to the background wells.

  • Substrate Addition: Prepare a 4x solution of the Rb substrate in assay buffer. Add 5 µL to each well.

  • Reaction Initiation: Prepare a 4x solution of ATP in assay buffer. To initiate the kinase reaction, add 5 µL of the ATP solution to all wells. The final reaction volume is 20 µL.

    • Self-Validation Check: The final DMSO concentration should be kept low (<1%) to avoid interference with enzyme activity.

  • Incubation: Gently mix the plate and incubate at 30 °C for 60 minutes.

    • Causality: This incubation period allows the enzyme to phosphorylate the substrate. The amount of ATP consumed is directly proportional to the enzyme's activity.

  • Detection: After incubation, allow the plate to equilibrate to room temperature. Add 20 µL of Kinase-Glo® reagent to each well.

  • Luminescence Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data by setting the "vehicle control" as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Perspectives

The cyclopenta[b]pyridine scaffold continues to be a fertile ground for medicinal chemistry innovation. Its proven success as a kinase inhibitor core suggests that libraries based on this template could be screened against other kinase families implicated in various diseases. Furthermore, the demonstrated agrochemical potential opens up avenues for developing new, effective agents for crop protection. Future work will likely focus on developing more stereoselective synthetic routes to access chiral derivatives, which could offer improved potency and safety profiles. The continued exploration of structure-activity relationships will undoubtedly unlock the full potential of this privileged heterocyclic system.

References

  • Al-Omair, M. A., Al-Amri, A. M., El-Shishtawy, R. M., & Asiri, A. M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. [Link]
  • Wang, L., et al. (n.d.). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Provided by user.
  • Bishop, M., et al. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[9][16]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of Medicinal Chemistry, 40(26), 4290-301. [Link]
  • Wang, L., et al. (2016).
  • Zhou, J., et al. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 51-54. [Link]
  • Zhang, L., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
  • El-Damasy, D. A., et al. (2020). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 20(2), 1689-1697. [Link]
  • Wu, Y., et al. (2012). Green synthesis of cyclopenta[b]pyridine. Advanced Materials Research, 550-553, 111-114. [Link]
  • Wang, Y., et al. (2022).
  • Wang, Y., et al. (2022).
  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
  • Sari, Y. R., et al. (2024). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Scientific Reports, 14(1), 24195. [Link]
  • ResearchGate. (n.d.).
  • BPS Bioscience. (n.d.). CDK4 Assay Kit. [Link]
  • Johnson, D. G., et al. (1996). Inhibition of cyclin D-CDK4/CDK6 activity is associated with an E2F-mediated induction of cyclin kinase inhibitor activity. Proceedings of the National Academy of Sciences, 93(12), 5845-5850. [Link]
  • Verma, S., et al. (2020). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 10(49), 29354-29376. [Link]
  • Liu, D., et al. (2024). Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Journal of Agricultural and Food Chemistry, 72(14), 6245-6257. [Link]
  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives. Journal of Agricultural and Food Chemistry, 73(2). [Link]
  • Chvojka, V., et al. (2021). Cyclopentadienyl-Based Anticancer Drugs: Improvement of Cytotoxic Activity through Functionalisation of the π Ligand. ChemMedChem, 16(11), 1804-1812. [Link]
  • PubChem. (n.d.). 2,3-dihydro-1H-cyclopenta[b]pyridine. [Link]
  • PubChem. (n.d.). 1H-Cyclopenta[b]pyridine. [Link]
  • Verma, S., et al. (2020). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
  • Gomes, P. A. C., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(23), 7247. [Link]
  • Al-Hussain, S. A., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study.
  • Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives. Journal of Drug Targeting. [Link]
  • Wuls, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. [Link]
  • Guttikonda, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
  • Çiftçi, G. A., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Journal of Molecular Structure, 1269, 133804. [Link]
  • Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • El-Naggar, M., et al. (2018).
  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
  • Khan, I., et al. (2022). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Medicinal Chemistry, 29(1), 101-122. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol for 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate, a valuable heterocyclic compound for research and development in the pharmaceutical and materials science sectors. The protocol herein is designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a key intermediate in the synthesis of various biologically active molecules, including therapeutic agents. For instance, it forms the core of intermediates for fourth-generation antibiotics like cefpirome.[1][2] The introduction of an acetate group at the 7-position can modulate the compound's physicochemical properties, influencing its solubility, stability, and potential as a prodrug.

This application note details a three-step synthetic route commencing with the oxidation of 2,3-cyclopentenopyridine to the corresponding ketone, followed by a selective reduction to the alcohol, and culminating in the final acetylation to yield the target compound.

Expertise & Experience: The Rationale Behind the Route

The selected synthetic pathway is predicated on efficiency, selectivity, and the use of readily accessible reagents.

  • Step 1: Oxidation. The manganese-catalyzed oxidation of the benzylic C-H bond in 2,3-cyclopentenopyridine offers a direct and atom-economical approach to the key ketone intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[3][4] This method is advantageous due to its high chemoselectivity and the use of an environmentally benign oxidant in an aqueous medium.

  • Step 2: Reduction. The choice of sodium borohydride for the reduction of the ketone to the corresponding alcohol is based on its mild nature and high selectivity for carbonyl groups over other potentially reducible functionalities within the molecule. This avoids over-reduction and simplifies the purification process.

  • Step 3: Acetylation. The final acetylation of the alcohol is a classic esterification reaction. The use of acetic anhydride with a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) provides a high-yielding and clean conversion to the desired acetate ester.

Trustworthiness: A Self-Validating Protocol

To ensure the reliability of this protocol, each step includes in-process controls and detailed characterization of the products. The progress of each reaction can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Overall Synthetic Workflow

Synthesis_Workflow Start 2,3-Cyclopentenopyridine Step1 Step 1: Oxidation Mn(OTf)₂, t-BuOOH, H₂O Start->Step1 Intermediate1 6,7-dihydro-5H-cyclopenta[b]pyridin-7(6H)-one Step1->Intermediate1 Step2 Step 2: Reduction NaBH₄, Methanol Intermediate1->Step2 Intermediate2 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Step2->Intermediate2 Step3 Step 3: Acetylation Acetic Anhydride, Pyridine Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7(6H)-one

This procedure is adapted from a manganese-catalyzed oxidation method.[3][4]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
2,3-Cyclopentenopyridine119.165.0595.8 mg
Manganese(II) triflate353.080.0258.8 mg
tert-Butyl hydroperoxide (65% in H₂O)90.1225.0~3.5 mL
Water (deionized)18.02-25 mL
Ethyl acetate88.11-As needed
Anhydrous sodium sulfate142.04-As needed

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-cyclopentenopyridine (5.0 mmol) and manganese(II) triflate (0.025 mmol).

  • Add deionized water (25 mL) to the flask.

  • While stirring, add tert-butyl hydroperoxide (25.0 mmol, 65% in H₂O) dropwise at room temperature.

  • Stir the reaction mixture vigorously at 25 °C for 24 hours. Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/petroleum ether).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 1:5 to 1:1 ethyl acetate/petroleum ether) to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-7(6H)-one as an off-white solid.

    • Expected Yield: ~88%[4]

    • Characterization Data:

      • ¹H NMR (400 MHz, CDCl₃) δ: 8.80 (m, 1H), 8.00 (d, 1H), 7.31 (m, 1H), 3.27 (t, 2H), 2.78 (t, 2H).[4]

      • ¹³C NMR (101 MHz, CDCl₃) δ: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73.[4]

      • HRMS (ESI) for C₈H₈NO [M+H]⁺, calculated: 134.0606, found: 134.0598.[4]

Step 2: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
6,7-dihydro-5H-cyclopenta[b]pyridin-7(6H)-one133.154.0532.6 mg
Sodium borohydride (NaBH₄)37.834.8181.6 mg
Methanol32.04-20 mL
Deionized water18.02-As needed
Dichloromethane84.93-As needed
Anhydrous magnesium sulfate120.37-As needed

Procedure:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-7(6H)-one (4.0 mmol) in methanol (20 mL) in a 50 mL round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.8 mmol) in small portions over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of deionized water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, which can be used in the next step without further purification if a high purity is obtained.

Step 3: Synthesis of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol135.173.5473.1 mg
Acetic anhydride102.095.25~0.5 mL
Pyridine79.10-10 mL
Dichloromethane84.93-As needed
Saturated aqueous sodium bicarbonate84.01-As needed
Anhydrous sodium sulfate142.04-As needed

Procedure:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (3.5 mmol) in pyridine (10 mL) in a 50 mL round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (5.25 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into ice water (30 mL) and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

    • Characterization Data (Predicted):

      • ¹H NMR should show a characteristic singlet for the acetate methyl group around δ 2.1 ppm. The methine proton at the 7-position will be shifted downfield compared to the alcohol precursor.

      • ¹³C NMR will show a new carbonyl signal for the acetate group around δ 170 ppm and a signal for the acetate methyl group around δ 21 ppm.

      • MS (ESI) for C₁₀H₁₂NO₂ [M+H]⁺.

References

  • Synthesis and Characterization of Some Novel Multisubstituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives. Taylor & Francis Online.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. National Institutes of Health.
  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate.
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Royal Society of Chemistry.
  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Scientific.Net.
  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Royal Society of Chemistry - Supplementary Information.
  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate.
  • 6,7-Dihydro-5H-Cyclopenta[b]pyridin-7-ol 7-acetate. J&K Scientific.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol. PubChem.
  • 5H-Cyclopenta[b]pyridin-7(6H)-one, min 98%, 1 gram. CP Lab Chemicals.
  • Cobalt-Catalyzed Hydrogenation Reactions Enabled by Ligand-Based Storage of Dihydrogen. ChemRxiv.

Sources

The Synthetic Versatility of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate: A Gateway to Novel Pyridine-Fused Carbocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold

The fusion of pyridine rings with carbocyclic systems constitutes a pivotal structural motif in medicinal chemistry and materials science. Among these, the 6,7-dihydro-5H-cyclopenta[b]pyridine core is of particular industrial and pharmaceutical importance. This assertion is most prominently exemplified by its presence in the fourth-generation cephalosporin antibiotic, Cefpirome.[1][2] In Cefpirome, the quaternized 6,7-dihydro-5H-cyclopenta[b]pyridine moiety serves as a crucial component of the C-3 side chain, significantly influencing the drug's antibacterial spectrum and pharmacokinetic properties.[1][2] The development of efficient synthetic routes to derivatives of this scaffold is therefore a subject of considerable interest for the discovery of new therapeutic agents and functional materials.[3]

This technical guide focuses on the applications of a key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate . While direct literature on this specific acetate is limited, its chemical nature as a benzylic-like acetate provides a strong basis for its utility as a versatile synthetic precursor. The acetate group can function both as a protecting group for the corresponding alcohol and as an effective leaving group in nucleophilic substitution reactions. This dual reactivity opens up a wide array of possibilities for the functionalization of the cyclopentane ring, enabling the synthesis of a diverse library of novel compounds.

This document provides detailed application notes and protocols for the primary synthetic transformations of this compound, focusing on its conversion to the corresponding alcohol and its use in nucleophilic substitution reactions.

Core Applications and Synthetic Pathways

The primary synthetic utility of this compound stems from two key transformations: hydrolysis to the alcohol and nucleophilic substitution. The following diagram illustrates these principal pathways.

G A This compound B 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol A->B Hydrolysis (Acid or Base Catalyzed) C 7-Substituted-6,7-dihydro-5H- cyclopenta[b]pyridines A->C Nucleophilic Substitution (Nu⁻)

Caption: Key synthetic transformations of this compound.

Application 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol via Hydrolysis

The hydrolysis of the acetate group provides direct access to 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a valuable intermediate for further oxidation to the corresponding ketone or for use in etherification and other reactions where a free hydroxyl group is required.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is generally preferred for its typically faster reaction rates and cleaner conversions for substrates stable to basic conditions.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v), add a stoichiometric amount of a base such as sodium hydroxide or potassium carbonate (1.1 - 1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is suitable for substrates that may be sensitive to basic conditions.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as aqueous tetrahydrofuran (THF).

  • Reaction Conditions: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. Heat the mixture to reflux and monitor by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Parameter Base-Catalyzed Hydrolysis Acid-Catalyzed Hydrolysis
Catalyst NaOH, K₂CO₃, LiOHH₂SO₄, HCl
Solvent Methanol/Water, Ethanol/WaterAqueous THF, Dioxane
Temperature Room TemperatureReflux
Typical Yield >90%80-90%
Considerations Potential for base-sensitive functional groups to react.Potential for acid-catalyzed side reactions.

Application 2: Nucleophilic Substitution for C-7 Functionalization

The acetate moiety at the benzylic-like 7-position is a competent leaving group, particularly under palladium catalysis, allowing for the introduction of a variety of nucleophiles.[4] This provides a powerful strategy for creating diverse analogues of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold.

G cluster_0 Experimental Workflow A Combine Acetate, Nucleophile, and Catalyst in Solvent B Heat Reaction Mixture A->B C Monitor by TLC/LC-MS B->C D Aqueous Work-up C->D E Purification (Chromatography) D->E

Caption: General workflow for nucleophilic substitution reactions.

Protocol 3: Amination - Synthesis of 7-Amino Derivatives

The introduction of an amino group at the 7-position is of significant interest for the synthesis of biologically active molecules.

Methodology:

  • Catalyst Preparation (if applicable): For palladium-catalyzed reactions, in a flame-dried flask under an inert atmosphere, combine the palladium precursor (e.g., [Pd(η³-C₃H₅)(cod)]BF₄) and a suitable ligand (e.g., dppf) in an anhydrous solvent.

  • Reaction Setup: To the catalyst mixture, or to a flask containing the starting acetate in a suitable solvent (e.g., THF, dioxane), add the amine nucleophile (1.2-2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Wash the solution with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 4: Thiolation - Synthesis of 7-Thioether Derivatives

Thioethers are important functional groups in medicinal chemistry. The reaction with thiols provides a straightforward route to these derivatives.

Methodology:

  • Reaction Setup: In a suitable solvent, combine this compound (1.0 eq), the thiol (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) (1.5 eq).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as indicated by TLC.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic phase, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

Protocol 5: Azidation - Synthesis of 7-Azido Derivatives

The azido group is a versatile functional handle that can be readily converted to an amine via reduction or used in "click" chemistry reactions.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Reaction Conditions: Add sodium azide (1.5-2.0 eq) and heat the mixture to 60-80 °C. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine to remove residual DMF and salts.

    • Dry, filter, and concentrate the organic phase.

  • Purification: Purify the 7-azido derivative by flash column chromatography.

Nucleophile Product Typical Conditions Potential Catalyst
Amines (R₂NH) 7-Amino derivativeBase, HeatPalladium complexes[4]
Thiols (RSH) 7-Thioether derivativeBase, Room Temp to HeatIndium triiodide[5]
Azide (N₃⁻) 7-Azido derivativeHeat-

Conclusion and Future Outlook

This compound is a strategically important building block for the synthesis of functionalized pyridine-fused carbocycles. Its utility as a precursor to the corresponding alcohol and as an electrophile in nucleophilic substitution reactions provides a robust platform for the generation of diverse molecular architectures. The protocols outlined in this guide offer a solid foundation for researchers in organic synthesis and drug development to explore the chemical space around the medicinally relevant 6,7-dihydro-5H-cyclopenta[b]pyridine core. Further exploration of transition-metal-catalyzed cross-coupling reactions and stereoselective transformations at the 7-position will undoubtedly expand the synthetic utility of this versatile intermediate.

References

  • Bioconjugation with Thiols by Benzylic Substitution. (n.d.). Scilit.
  • Synthesis and structure-activity relationships in the cefpirome series. I. 7-[2-(2-Aminothiazol-4-yl)-2-(Z)-oxyiminoacetamido]-3-[(su bstituted-1-pyridinio)methyl]ceph-3-em-4-carboxylate s. (1988). Journal of Antibiotics, 41(10), 1374-94. [Link]
  • Method for preparing cefpirome sulfate. (n.d.). Google Patents.
  • Synthesis method of antibiotic cefpirome sulfate. (n.d.). Google Patents.
  • Method for synthesizing cefpirome sulfate. (n.d.). Eureka | Patsnap.
  • Azidation via nucleophilic substitution of benzylic acetates. (n.d.). ResearchGate.
  • Process for producing benzyl acetate and benzyl alcohol. (n.d.). Google Patents.
  • Process for producing benzyl acetate and benzyl alcohol. (n.d.). Google Patents.
  • Cefpirome. (n.d.). PubChem.
  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. (n.d.). Scientific.Net.
  • Propose a mechanism for the reaction of benzyl acetate with methylamine. (n.d.). Pearson.
  • Benzylic sulfide synthesis by C-S coupling. (n.d.). Organic Chemistry Portal.
  • Benzylation and acetylation of amines and alcohols. (2020). Chemistry Stack Exchange. [Link]
  • Desulfurization of Thiols for Nucleophilic Substitution. (2024). The Journal of Organic Chemistry. [Link]
  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023). Beilstein Journal of Organic Chemistry, 19, 1499-1508. [Link]
  • Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. (n.d.). ResearchGate.
  • Benzyl azide synthesis by azidonation. (n.d.). Organic Chemistry Portal.
  • Use of Acetate as a Leaving Group in Palladium-Catalyzed Nucleophilic Substitution of Benzylic Esters. (n.d.). ResearchGate.

Sources

Application Notes and Protocols for 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopenta[b]pyridine Scaffold and the Role of the 7-yl Acetate Intermediate

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure serves as a versatile template for the development of therapeutic agents targeting a range of biological endpoints. The fusion of a cyclopentane ring to a pyridine moiety imparts a unique three-dimensional geometry that can facilitate precise interactions with enzyme active sites and receptors. While various derivatives of this scaffold have been explored, this document focuses on the utility of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS No. 90685-59-9) as a strategic intermediate in the synthesis of novel pharmaceutical candidates.

The primary function of this compound in pharmaceutical synthesis is to serve as a stable, yet reactive, precursor for the introduction of diverse functionalities at the 7-position of the cyclopenta[b]pyridine ring system. The acetate group is an effective leaving group, enabling its displacement by a variety of nucleophiles. This is particularly valuable for the synthesis of 7-amino derivatives, which are key components in many biologically active molecules. The controlled, stepwise introduction of substituents, facilitated by this intermediate, is a cornerstone of modern drug discovery and development.

This guide provides detailed protocols and scientific rationale for the application of this compound in the synthesis of 7-substituted cyclopenta[b]pyridine derivatives, with a focus on the preparation of 7-amino compounds.

Core Application: Synthesis of 7-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

A primary application of this compound is in the synthesis of 7-amino-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. The introduction of an amino group at this position can significantly influence the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. The following sections detail the synthetic strategy and a generalized protocol for this transformation.

Reaction Principle and Mechanistic Insight

The conversion of this compound to a 7-amino derivative proceeds via a nucleophilic substitution reaction. In this process, a primary or secondary amine acts as the nucleophile, attacking the electrophilic carbon at the 7-position. The acetate ion serves as the leaving group. The reaction is typically facilitated by a base to deprotonate the amine nucleophile, increasing its reactivity, and to neutralize the acetic acid byproduct.

The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the desired reaction pathway. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are often employed to this end. The reaction temperature is also a key parameter that can be optimized to balance reaction rate and selectivity.

G cluster_reactants Reactants cluster_process Process cluster_products Products Intermediate This compound Reaction Nucleophilic Substitution Intermediate->Reaction Nucleophile Primary/Secondary Amine (R-NH2) Nucleophile->Reaction Base Non-nucleophilic Base (e.g., DBU, K2CO3) Base->Reaction Product 7-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine Derivative Reaction->Product Byproduct Acetate Salt Reaction->Byproduct caption Workflow for Nucleophilic Substitution

Caption: Workflow for Nucleophilic Substitution.

Detailed Experimental Protocol: General Procedure for Amination

This protocol provides a general method for the synthesis of a 7-amino-6,7-dihydro-5H-cyclopenta[b]pyridine derivative from this compound. Researchers should optimize the specific conditions for their chosen amine nucleophile.

Materials and Reagents:

ReagentCAS NumberSupplierPurity
This compound90685-59-9Commercial≥97%
Primary or Secondary Amine (e.g., benzylamine)VariesCommercial≥98%
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)6674-22-2Commercial≥98%
Dimethylformamide (DMF), anhydrous68-12-2Commercial≥99.8%
Ethyl acetate141-78-6CommercialHPLC grade
Saturated aqueous sodium bicarbonate solutionN/ALab preparedN/A
BrineN/ALab preparedN/A
Anhydrous sodium sulfate7757-82-6CommercialACS grade

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent and Reagents Addition: Add anhydrous dimethylformamide (DMF, 5-10 mL per mmol of acetate). To this solution, add the desired primary or secondary amine (1.2 eq) followed by the dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-amino-6,7-dihydro-5H-cyclopenta[b]pyridine derivative.

Rationale for Procedural Steps:

  • Anhydrous Conditions: The use of anhydrous DMF is recommended to prevent hydrolysis of the acetate starting material and potential side reactions.

  • Choice of Base: DBU is a strong, non-nucleophilic base that effectively deprotonates the amine and neutralizes the acetic acid byproduct without competing in the substitution reaction. Other bases like potassium carbonate can also be used, though reaction times may be longer.

  • Temperature Control: Heating the reaction increases the rate of substitution. The optimal temperature should be determined empirically to maximize yield and minimize decomposition.

  • Aqueous Workup: The aqueous workup is designed to remove the DMF solvent, the base, and the acetate byproduct. The sodium bicarbonate wash ensures the complete removal of any residual acetic acid.

Characterization of the Product

The structure and purity of the synthesized 7-amino derivative should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the amine substituent and the integrity of the cyclopenta[b]pyridine scaffold.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

  • Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle with appropriate precautions.

  • DBU: DBU is a strong base and should be handled with care.

  • DMF: DMF is a suspected teratogen. Handle in a fume hood and avoid exposure.

Broader Applications and Future Directions

The 7-amino-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives synthesized from the acetate intermediate are valuable building blocks for further elaboration in drug discovery programs. The newly introduced amino group can be functionalized in numerous ways, for example, through acylation, sulfonylation, or reductive amination, to generate a library of diverse compounds for biological screening. The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold has been investigated for a variety of therapeutic targets, and the ability to readily introduce diversity at the 7-position enhances the potential for discovering novel drug candidates.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatives Potential API Scaffolds Acetate This compound Amine 7-Amino-6,7-dihydro-5H- cyclopenta[b]pyridine Acetate->Amine Nucleophilic Substitution Acylated Acylated Derivatives Amine->Acylated Acylation Sulfonylated Sulfonylated Derivatives Amine->Sulfonylated Sulfonylation Alkylated Alkylated Derivatives Amine->Alkylated Reductive Amination caption Synthetic Diversification Pathway

Caption: Synthetic Diversification Pathway.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of 7-substituted cyclopenta[b]pyridine derivatives. The protocols and rationale presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound effectively in their synthetic endeavors. The ability to readily introduce diverse functionalities at the 7-position through nucleophilic substitution of the acetate group makes this intermediate a powerful tool in the construction of compound libraries for the discovery of new therapeutic agents.

References

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water.Green Chemistry, Royal Society of Chemistry. [Link]
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.ACS Omega, American Chemical Society. [Link]
  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.Chemistry of Heterocyclic Compounds, Springer. [Link]

Application Notes and Protocols for the Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Oxidation of Pyridine Scaffolds

The selective oxidation of pyridine moieties is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The resulting pyridine N-oxides are not merely metabolic products but are also versatile synthetic intermediates. They exhibit modified electronic properties compared to the parent pyridine, enabling a diverse range of subsequent functionalizations at the C2 and C4 positions.[1][2] The fused ring system of 2,3-cyclopentenopyridine presents a unique substrate, where oxidation to the corresponding N-oxide can unlock new avenues for derivatization in drug discovery programs.

Historically, the oxidation of pyridines has been accomplished using strong peracids, such as m-chloroperoxybenzoic acid (m-CPBA). While effective, these reagents suffer from drawbacks including potential safety hazards and the generation of stoichiometric waste. Consequently, the development of catalytic methods employing greener, more atom-economical oxidants like hydrogen peroxide (H₂O₂) is of paramount importance.[3][4] Earth-abundant and low-toxicity manganese has emerged as a promising catalyst for such transformations, offering a cost-effective and environmentally benign alternative.[5][6]

This document provides a comprehensive guide to the experimental setup for the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine. It is intended for researchers, scientists, and drug development professionals seeking to implement this efficient and selective transformation. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Theoretical Background: The Manganese Catalytic Cycle

The manganese-catalyzed oxidation of pyridines is believed to proceed through a high-valent manganese-oxo species, which acts as the primary oxidant.[6][7] The catalytic cycle can be broadly understood through the following key steps, although the precise nature of the active species can vary depending on the ligand environment and manganese precursor.

  • Activation of the Manganese Precursor: The reaction is typically initiated with a stable manganese(II) or manganese(III) salt. In the presence of an oxidant (e.g., H₂O₂) and often a co-catalyst or ligand, the manganese center is oxidized to a higher oxidation state, such as Mn(IV) or Mn(V).[7][8] The inclusion of N-heterocyclic ligands, such as picolinic acid or its derivatives, can facilitate the formation of the active catalyst and enhance its stability and selectivity.[3][9]

  • Formation of the High-Valent Manganese-Oxo Species: The activated manganese species reacts further with the oxidant to form a highly reactive manganese-oxo (Mn=O) intermediate.[6][7] This species is a powerful oxygen atom transfer agent.

  • Oxygen Atom Transfer to the Pyridine Substrate: The lone pair of electrons on the pyridine nitrogen of 2,3-cyclopentenopyridine attacks the electrophilic oxygen of the Mn=O species. This results in the formation of the pyridine N-oxide product and the reduction of the manganese center.

  • Regeneration of the Catalyst: The reduced manganese species is then re-oxidized by the terminal oxidant, completing the catalytic cycle and allowing for the use of sub-stoichiometric amounts of the manganese catalyst.

The following diagram illustrates a plausible catalytic cycle for the manganese-catalyzed oxidation of a pyridine derivative.

Catalytic Cycle Figure 1: Proposed Catalytic Cycle Mn_II Mn(II) Precursor Mn_IV_O High-Valent Mn(IV)=O Species Mn_II->Mn_IV_O Oxidation Mn_IV_O->Mn_II Reduction Product 2,3-Cyclopentenopyridine N-Oxide Mn_IV_O->Product Oxygen Atom Transfer Substrate 2,3-Cyclopentenopyridine Oxidant H₂O₂ H2O H₂O

Caption: A simplified representation of the manganese-catalyzed oxidation cycle.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierNotes
2,3-Cyclopentenopyridine>98%Commercially available
Manganese(II) Chloride (MnCl₂)Anhydrous, >98%Sigma-Aldrich, AcrosStore in a desiccator.
Picolinic Acid>99%Sigma-Aldrich, AcrosActs as a co-catalyst/ligand.[3][9]
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OFisher ScientificStore refrigerated and handle with care.
Acetonitrile (MeCN)Anhydrous, >99.8%Commercially availableReaction solvent.
Dichloromethane (DCM)ACS GradeCommercially availableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially availableFor quenching the reaction.
BrineACS GradeCommercially availableFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially availableFor drying the organic layer.
Silica Gel230-400 meshCommercially availableFor column chromatography.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Syringe pump for slow addition of the oxidant

  • Condenser (if the reaction is to be heated)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Column chromatography setup

  • Analytical instrumentation for reaction monitoring and product characterization (TLC, GC-MS, NMR)

Reaction Setup Workflow

The following diagram outlines the general workflow for setting up the catalytic reaction.

Experimental Workflow Figure 2: Reaction Setup Workflow start Start flask_prep Prepare oven-dried round-bottom flask with stir bar start->flask_prep add_solids Add 2,3-cyclopentenopyridine, MnCl₂, and picolinic acid flask_prep->add_solids add_solvent Add anhydrous acetonitrile add_solids->add_solvent inert_atm Establish inert atmosphere (N₂ or Ar) add_solvent->inert_atm temp_control Set reaction temperature (e.g., room temperature) inert_atm->temp_control oxidant_prep Prepare H₂O₂ solution in acetonitrile temp_control->oxidant_prep slow_addition Slowly add H₂O₂ solution via syringe pump oxidant_prep->slow_addition reaction Monitor reaction by TLC or GC-MS slow_addition->reaction end Proceed to workup reaction->end

Caption: A step-by-step visual guide to the experimental setup.

Detailed Step-by-Step Protocol
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-cyclopentenopyridine (1.0 mmol, 1 equiv.), manganese(II) chloride (0.05 mmol, 0.05 equiv.), and picolinic acid (0.2 mmol, 0.2 equiv.).

  • Solvent Addition and Inerting: Add anhydrous acetonitrile (10 mL) to the flask. Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas using a balloon.

  • Reaction Initiation: In a separate vial, prepare a solution of 30% hydrogen peroxide (1.5 mmol, 1.5 equiv.) in anhydrous acetonitrile (5 mL). Using a syringe pump, add this solution to the reaction mixture over a period of 2 hours. The slow addition is crucial to maintain a low concentration of H₂O₂ in the reaction mixture, which helps to prevent catalyst decomposition and unwanted side reactions.[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2,3-cyclopentenopyridine N-oxide.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the N-oxide. Expect a downfield shift of the protons on the pyridine ring, particularly at the C2 and C6 positions, due to the electron-withdrawing nature of the N-oxide group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic N-O stretching vibration, typically observed in the range of 1200-1300 cm⁻¹.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

  • Manganese Compounds: Manganese and its compounds can be harmful if inhaled or swallowed.[10][11] Avoid creating and inhaling dust.[10]

  • Hydrogen Peroxide (30%): This is a strong oxidizing agent.[12] Avoid contact with skin and eyes. It can cause severe burns. Store away from flammable materials.[12]

  • Organic Solvents: Dichloromethane and acetonitrile are flammable and toxic. Handle with care and avoid inhalation of vapors.

  • Quenching Procedure: The quenching of the reaction with sodium bicarbonate can be exothermic and may release gas. Add the quenching solution slowly and with caution.

References

  • Current time information in Cass County, US. (n.d.). Google.
  • Surface spectroscopic characterization of manganese/aluminum oxide catalysts. (n.d.). American Chemical Society.
  • What are the safety precautions in catalytic oxidation of manganese ore? (2025, June 26). Blog.
  • Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkivoc.
  • Electrochemical Formation of a MnO2 Nanoshield on Ru-Doped Mn3O4 for Ultrastable Acidic Oxygen Evolution Catalysis. (2026, January 6). Journal of the American Chemical Society.
  • Alumina-Supported Manganese Oxide Catalysts - I Characterization - Effect of Precursor and Loading. (n.d.). Lehigh University.
  • Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc. (2025, August 6). ResearchGate.
  • A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols. (2024, February 27). RSC Publishing.
  • The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. (2010, November 21). PubMed.
  • Synthesis and Application of Manganese Oxide Catalysts in Oxidation and Hydrogenation Processes. (2021, September 26). Semantic Scholar.
  • Student safety sheets 48 Manganese and its compounds. (n.d.). CLEAPSS Science.
  • Manganese - Safety Data Sheet. (n.d.). ChemicalBook.
  • Is Manganese Oxide A Catalyst? - Chemistry For Everyone. (2025, July 18). YouTube.
  • Safety Data Sheet: Manganese. (n.d.). Carl ROTH.
  • Recent advances in manganese-catalysed C–H activation: scope and mechanism. (n.d.). CORA.
  • Hydrogen Peroxide Disproportionation Activity Is Sensitive to Pyridine Substitutions on Manganese Catalysts Derived from 12-Membered Tetra-Aza Macrocyclic Ligands. (n.d.). NIH.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). Semantic Scholar.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • Pyridine N-Oxides. (2012, June 9). Baran Lab.
  • A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Manganese-Porphyrin-Catalyzed CH Fluorination: Hydrocarbons, But Not Drugs? (n.d.). ChemRxiv.
  • Mononuclear nonheme iron(iv)–oxo and manganese(iv)–oxo complexes in oxidation reactions: experimental results prove theoretical prediction. (n.d.). Chemical Communications (RSC Publishing).
  • Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation. (n.d.). NIH.
  • Kinetic Study of Manganese Oxidative Precipitation Reaction by Using SO 2 /Air Gas Mixture. (n.d.).
  • Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates. (2022, April 13). NIH.
  • Oxidations with Manganese Dioxide. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Manganese(II) complexes with Bn-tpen as powerful catalysts of cyclohexene oxidation. (2017, May 26).
  • Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis. (n.d.). PMC - PubMed Central.
  • Mechanisms in manganese catalysed oxidation of alkenes with H2O2. (2012, December 14). RSC Publishing.

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylacetat für SAR-Studien

Author: BenchChem Technical Support Team. Date: January 2026

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Einem erfahrenen Anwendungswissenschaftler

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur systematischen Derivatisierung von 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylacetat. Das Ziel ist die Erstellung einer Bibliothek von Analoga für Struktur-Wirkungs-Beziehungs (SAR)-Studien. Der 6,7-Dihydro-5H-cyclopenta[b]pyridin-Kern ist ein bedeutendes heterozyklisches Gerüst, das in vielen pharmakologisch aktiven Verbindungen vorkommt.[1][2] Die systematische Modifikation an der 7-Position dieses Gerüsts ermöglicht es Forschern, den Einfluss sterischer und elektronischer Eigenschaften auf die biologische Aktivität zu untersuchen und somit Leitstrukturen für die Arzneimittelentwicklung zu optimieren.

Wir präsentieren hier einen logischen und effizienten Arbeitsablauf, der von der Synthese des zentralen Alkohol-Intermediats über dessen Veresterung und anschließende vielfältige Derivatisierung bis hin zur Organisation der resultierenden SAR-Daten reicht. Jeder Schritt wird durch detaillierte, praxiserprobte Protokolle und Erläuterungen zur wissenschaftlichen Rationsle hinter den gewählten Methoden untermauert.

Strategischer Überblick und wissenschaftliche Rationale

Die Derivatisierung von Leitstrukturen ist ein Eckpfeiler der modernen medizinischen Chemie. Für das 6,7-Dihydro-5H-cyclopenta[b]pyridin-Gerüst stellt die 7-Position einen attraktiven Vektor für Modifikationen dar. Unser Ansatz zentriert sich um drei Schlüsselintermediate, die aus dem Titelacetat zugänglich sind: das Alkohol (6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol), das Keton (6,7-Dihydro-5H-cyclopenta[b]pyridin-7-on) und das primäre Amin (6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amin). Diese Intermediate eröffnen eine breite Palette an chemischen Transformationen zur Erzeugung einer diversen Molekülbibliothek.

Die Logik hinter dieser Strategie liegt in der systematischen Einführung verschiedener funktioneller Gruppen, um deren Einfluss auf die Zielbindung und die pharmakokinetischen Eigenschaften zu evaluieren. Beispielsweise ermöglicht die Umwandlung des Alkohols in Ether oder andere Ester die Untersuchung des Einflusses von Lipophilie und Wasserstoffbrückenbindungs-Akzeptor-Fähigkeiten. Die Derivatisierung des Ketons zu verschiedenen Aminen erlaubt die Einführung von basischen Zentren und die Variation der sterischen Hinderung.

SAR_Workflow cluster_synthesis Synthese der Schlüsselintermediate cluster_derivatization Derivatisierungsstrategien cluster_evaluation Evaluierung Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-on Alcohol 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol Ketone->Alcohol Reduktion (z.B. NaBH4) Tert_Alcohols Tertiäre Alkohole (Grignard) Ketone->Tert_Alcohols z.B. Grignard- Reaktion Amines Amin-Derivate (Reduktive Aminierung) Ketone->Amines Reduktive Aminierung Alcohol->Ketone Oxidation Acetate 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylacetat Alcohol->Acetate Acetylierung Ethers Ether-Derivate Alcohol->Ethers z.B. Williamson- Ethersynthese Esters Andere Ester-Derivate Alcohol->Esters Veresterung Acetate->Alcohol Hydrolyse SAR_Table SAR-Datenbank (Aktivität, Selektivität, ADME) Ethers->SAR_Table Biologische Testung Esters->SAR_Table Biologische Testung Tert_Alcohols->SAR_Table Biologische Testung Amines->SAR_Table Biologische Testung

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Derivatisierung zur Erstellung einer SAR-Datenbank.

Synthese der Schlüsselintermediate

Der Ausgangspunkt für unsere Derivatisierungs-Kampagne ist 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol. Obwohl das Titelacetat der formale Startpunkt ist, ist in der Praxis die Synthese und Handhabung des Alkohols als zentrales Intermediat oft vorteilhafter.

Protokoll: Synthese von 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-on

Die Synthese des Keton-Vorläufers ist ein entscheidender erster Schritt. Während verschiedene Routen existieren, ist eine gängige Methode die Oxidation des entsprechenden Cyclopentenopyridins.[3][4] Eine alternative, hier beschriebene Route, könnte eine intramolekulare Friedel-Crafts-Acylierung eines geeigneten Pyridin-substituierten Carbonsäurechlorids sein.

Rationale: Diese Methode etabliert das bicyclische Ringsystem und positioniert die Carbonylgruppe an der gewünschten C7-Position, die für die nachfolgenden Transformationen entscheidend ist.

ReagenzMolare ÄquivalenteMolekulargewicht ( g/mol )Menge
3-(Pyridin-2-yl)propansäurechlorid1.0169.59(zu berechnen)
Aluminiumchlorid (AlCl₃)1.2133.34(zu berechnen)
Dichlormethan (DCM)-84.93(Lösungsmittel)

Schritt-für-Schritt-Anleitung:

  • Ein ofengetrockneter 250-mL-Dreihalskolben wird mit einem Magnetrührer, einem Tropftrichter und einem Stickstoffeinlass ausgestattet.

  • Suspendieren Sie Aluminiumchlorid (1.2 Äq.) in trockenem Dichlormethan (ca. 100 mL) und kühlen Sie die Suspension auf 0 °C in einem Eisbad.

  • Lösen Sie 3-(Pyridin-2-yl)propansäurechlorid (1.0 Äq.) in trockenem DCM (ca. 50 mL) und geben Sie es langsam über den Tropftrichter zur AlCl₃-Suspension unter Rühren hinzu.

  • Nach beendeter Zugabe lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren für 12-16 Stunden. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abschluss der Reaktion kühlen Sie den Kolben erneut auf 0 °C und löschen die Reaktion vorsichtig durch langsame Zugabe von zerkleinertem Eis, gefolgt von 1 M Salzsäure.

  • Trennen Sie die organische Phase ab und extrahieren Sie die wässrige Phase zweimal mit DCM.

  • Waschen Sie die vereinigten organischen Phasen mit gesättigter Natriumbicarbonatlösung und anschließend mit gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Silicagel, Eluent z.B. Hexan/Ethylacetat-Gradient), um das reine 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-on zu erhalten.

Protokoll: Reduktion zu 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol

Die Reduktion des Ketons zum sekundären Alkohol ist eine Standardtransformation, die mit hoher Ausbeute und Selektivität erreicht wird. Natriumborhydrid (NaBH₄) ist ein mildes und sicheres Reduktionsmittel, das sich ideal für diese Umwandlung eignet, da es die Pyridin-Einheit nicht angreift.[5][6]

Rationale: Diese Reaktion liefert das zentrale Alkohol-Intermediat, das als Ausgangspunkt für Hydrolyse-, Oxidations-, Veretherungs- und Veresterungsreaktionen dient.

ReagenzMolare ÄquivalenteMolekulargewicht ( g/mol )Menge
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-on1.0133.15(zu berechnen)
Natriumborhydrid (NaBH₄)1.537.83(zu berechnen)
Methanol-32.04(Lösungsmittel)

Schritt-für-Schritt-Anleitung:

  • Lösen Sie das Keton (1.0 Äq.) in Methanol in einem Rundkolben bei 0 °C.

  • Fügen Sie Natriumborhydrid (1.5 Äq.) portionsweise unter Rühren hinzu. Achten Sie auf die Gasentwicklung (Wasserstoff).

  • Rühren Sie die Reaktionsmischung für 1-2 Stunden bei 0 °C, bis die DC-Analyse die vollständige Umsetzung des Ausgangsmaterials anzeigt.

  • Löschen Sie die Reaktion durch vorsichtige Zugabe von Wasser und entfernen Sie anschließend das Methanol im Vakuum.

  • Extrahieren Sie das Produkt dreimal mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit gesättigter Kochsalzlösung, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum, um das gewünschte Alkoholprodukt zu erhalten, das oft ohne weitere Reinigung verwendet werden kann.

Protokoll: Synthese von 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylacetat

Die Acetylierung des Alkohols liefert die Titelverbindung. Diese Reaktion dient als Schutzschritt oder als erster Punkt in einer Derivatisierungsreihe.

Rationale: Die Acetylgruppe ist eine einfache Ester-Funktionalität. Ihre Einführung und anschließende Entfernung (Hydrolyse) sind grundlegende Schritte, um die Reaktivität des Gerüsts zu validieren und die Syntheserouten zu etablieren.

ReagenzMolare ÄquivalenteMolekulargewicht ( g/mol )Menge
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol1.0135.17(zu berechnen)
Essigsäureanhydrid1.5102.09(zu berechnen)
Triethylamin (TEA)2.0101.19(zu berechnen)
4-Dimethylaminopyridin (DMAP)0.1122.17(katalytisch)
Dichlormethan (DCM)-84.93(Lösungsmittel)

Schritt-für-Schritt-Anleitung:

  • Lösen Sie den Alkohol (1.0 Äq.) in trockenem DCM in einem Rundkolben unter Stickstoffatmosphäre.

  • Fügen Sie Triethylamin (2.0 Äq.) und eine katalytische Menge DMAP hinzu.

  • Kühlen Sie die Mischung auf 0 °C und geben Sie Essigsäureanhydrid (1.5 Äq.) tropfenweise hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.

  • Verdünnen Sie die Reaktion mit DCM und waschen Sie sie nacheinander mit Wasser, 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um das rohe Acetat zu erhalten, das bei Bedarf säulenchromatographisch gereinigt wird.

Protokolle zur Derivatisierung für SAR-Studien

Ausgehend von den Schlüsselintermediaten – Alkohol und Keton – können diverse Analoga synthetisiert werden.

Hydrolyse des Acetats (Rückführung zum Alkohol)

Rationale: Dies ist ein grundlegender Kontrollschritt und die Freisetzung des Alkohols für weitere Derivatisierungen. Die basische Hydrolyse (Verseifung) ist oft sauberer und irreversibel.[7]

Protokoll (Basische Hydrolyse):

  • Lösen Sie das Acetat (1.0 Äq.) in einer Mischung aus Tetrahydrofuran (THF) und Wasser.

  • Fügen Sie Lithiumhydroxid (LiOH, 2.0 Äq.) hinzu und rühren Sie bei Raumtemperatur, bis die Reaktion abgeschlossen ist (DC-Kontrolle).

  • Neutralisieren Sie die Mischung vorsichtig mit 1 M HCl und extrahieren Sie das Produkt mit Ethylacetat.

  • Führen Sie eine Standard-Aufarbeitung (Waschen, Trocknen, Konzentrieren) durch, um den reinen Alkohol zu erhalten.

Oxidation des Alkohols (Rückführung zum Keton)

Rationale: Die Oxidation des sekundären Alkohols zurück zum Keton ist entscheidend, um den Zugang zu Derivaten zu ermöglichen, die über das Carbonyl zugänglich sind, wie z.B. Amine oder tertiäre Alkohole. Dess-Martin-Periodinan (DMP) ist ein mildes Oxidationsmittel, das unter neutralen Bedingungen arbeitet.

Protokoll (Dess-Martin-Oxidation):

  • Lösen Sie den Alkohol (1.0 Äq.) in trockenem DCM.

  • Fügen Sie Natriumbicarbonat (3.0 Äq.) als Puffer hinzu.

  • Geben Sie Dess-Martin-Periodinan (1.5 Äq.) portionsweise bei Raumtemperatur hinzu.

  • Rühren Sie für 1-3 Stunden, bis die Umsetzung vollständig ist.

  • Löschen Sie die Reaktion durch Zugabe einer gesättigten Natriumthiosulfatlösung und rühren Sie kräftig, bis beide Phasen klar sind.

  • Extrahieren Sie mit DCM und führen Sie eine Standard-Aufarbeitung durch. Reinigen Sie das Produkt mittels Säulenchromatographie.

Derivatisierung des Alkohols

Rationale: Die Einführung von Ether-Seitenketten (R-O-) ermöglicht die Untersuchung des Einflusses von Größe, Lipophilie und Flexibilität der Seitenkette. Die Williamson-Ethersynthese ist eine robuste Methode zur Bildung von Ethern aus Alkoholen.[8][9][10][11]

Protokoll:

  • Lösen Sie den Alkohol (1.0 Äq.) in trockenem THF oder DMF.

  • Kühlen Sie auf 0 °C und fügen Sie Natriumhydrid (NaH, 60% in Mineralöl, 1.2 Äq.) vorsichtig hinzu.

  • Rühren Sie für 30 Minuten bei 0 °C, um das Alkoxid zu bilden.

  • Geben Sie das entsprechende Alkylhalogenid (z.B. Iodmethan, Benzylbromid, 1.1 Äq.) hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis sie abgeschlossen ist.

  • Löschen Sie vorsichtig mit Wasser und extrahieren Sie mit Ethylacetat. Reinigen Sie das Produkt nach der Aufarbeitung mittels Chromatographie.

Rationale: Die Synthese verschiedener Ester (R-COO-) ermöglicht die Untersuchung des Einflusses elektronischer Effekte (elektronenziehende vs. elektronenreiche R-Gruppen) und sterischer Anforderungen. Die Reaktion mit Säurechloriden ist in der Regel schnell und effizient.[12][13][14]

Protokoll:

  • Lösen Sie den Alkohol (1.0 Äq.) und Pyridin (1.5 Äq.) in trockenem DCM bei 0 °C.

  • Geben Sie das gewünschte Säurechlorid (z.B. Benzoylchlorid, Cyclohexancarbonylchlorid, 1.1 Äq.) tropfenweise hinzu.

  • Rühren Sie bei Raumtemperatur für 1-4 Stunden.

  • Führen Sie eine wässrige Aufarbeitung wie bei der Acetylierung (Protokoll 2.3) durch, um den gewünschten Ester zu isolieren.

Derivatisierung des Ketons

Rationale: Die Einführung einer Aminfunktion an der C7-Position eröffnet eine Fülle von Möglichkeiten. Amine können als basische Zentren dienen, an Salzbrückenbindungen teilnehmen und als Anknüpfungspunkte für weitere Funktionalisierungen (z.B. Amidbildung) dienen. Die reduktive Aminierung mit Natriumtriacetoxyborhydrid ist eine milde und hocheffiziente Methode.[15][16][17][18][19]

Protokoll:

  • Lösen Sie das Keton (1.0 Äq.) und das primäre oder sekundäre Amin (1.2 Äq.) in 1,2-Dichlorethan (DCE).

  • Fügen Sie Essigsäure (1.1 Äq.) hinzu, falls ein schwach basisches Amin verwendet wird.

  • Geben Sie Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1.5 Äq.) hinzu und rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden.

  • Löschen Sie die Reaktion mit gesättigter NaHCO₃-Lösung.

  • Extrahieren Sie das Produkt mit DCM, führen Sie eine Standard-Aufarbeitung durch und reinigen Sie es mittels Chromatographie.

Rationale: Die Grignard-Reaktion ermöglicht die Einführung von Alkyl- oder Aryl-Substituenten am C7-Kohlenstoff und erzeugt dabei ein tertiäres Alkoholzentrum. Dies führt zu einer signifikanten sterischen Veränderung am Gerüst.[2][20][21][22]

Protokoll:

  • Lösen Sie das Keton (1.0 Äq.) in trockenem THF in einem ofengetrockneten Kolben unter Stickstoff.

  • Kühlen Sie die Lösung auf 0 °C.

  • Geben Sie die Grignard-Reagenz-Lösung (z.B. Methylmagnesiumbromid, Phenylmagnesiumbromid in THF, 1.5 Äq.) langsam hinzu.

  • Rühren Sie bei 0 °C bis Raumtemperatur, bis die Reaktion abgeschlossen ist.

  • Löschen Sie die Reaktion vorsichtig bei 0 °C durch langsame Zugabe von gesättigter Ammoniumchlorid-Lösung.

  • Extrahieren Sie mit Ethylacetat und reinigen Sie das resultierende tertiäre Alkoholprodukt nach der Aufarbeitung mittels Chromatographie.

Datenpräsentation und SAR-Analyse

Die systematische Organisation der biologischen Daten ist für eine effektive SAR-Analyse unerlässlich. Wir empfehlen die Erstellung einer Tabelle, die die Struktur des Derivats, die eingeführte Modifikation (R-Gruppe), die Ergebnisse der biologischen Assays (z.B. IC₅₀-Werte) und relevante physikochemische Eigenschaften (z.B. cLogP, pKa) zusammenfasst.

Abbildung 2: Logischer Fluss einer iterativen SAR-Studie.

Beispieltabelle für SAR-Daten:

VerbindungModifikation (R)Funktionelle GruppeIC₅₀ (nM)cLogPAnmerkungen
1 (Acetat) -COCH₃Ester5201.85Ausgangsverbindung
2 (Alkohol) -HAlkohol8501.30H-Brücken-Donor/Akzeptor
3a -CH₃Ether2501.95Kleine lipophile Gruppe
3b -CH₂PhEther853.50Große, lipophile, aromatische Gruppe
4a -COC₆H₅Ester4103.20Elektronenarme aromatische Gruppe
5a -NHCH₂CH₃Sek. Amin1502.10Basisches Zentrum, H-Brücken-Donor
5b -N(CH₃)₂Tert. Amin1801.90Basisches Zentrum, kein H-Brücken-Donor
6a -CH₃ (am C7)Tert. Alkohol>10001.70Sterische Hinderung, Verlust der H-Brücken-Donor-Fähigkeit

Interpretation: Aus diesen hypothetischen Daten könnte man schließen, dass eine größere, lipophile Ether-Seitenkette (wie in 3b ) die Aktivität signifikant steigert. Das Vorhandensein eines basischen Amins ist ebenfalls vorteilhaft (5a ), während eine übermäßige sterische Hinderung am C7-Zentrum die Aktivität beeinträchtigt (6a ). Solche Erkenntnisse leiten das Design der nächsten Generation von Analoga.

Referenzen

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2375. [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis. [Link]

  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Myers, A. G. Reductive Amination of Aldehydes and Ketones. [Link]

  • ACS Publications. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Esters. [Link]

  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24727–24745. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Figshare. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Chemguide. Esterification - alcohols and carboxylic acids. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • ResearchGate. 19.2 PREPARATION OF ACYL CHLORIDES. [Link]

  • Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. [Link]

  • The Organic Chemistry Tutor. Grignard Reaction - Common Conditions. [Link]

  • SparkNotes. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • ACS Publications. The Grignard addition to steroidal cyclic ketals. [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]

  • Chen, J., et al. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 63-66. [Link]

  • Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • PubMed. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. [Link]

  • Khan Academy. Preparation of alcohols using NaBH4. [Link]

  • YouTube. NaBH4 & LiAlH4 Reductions (IOC 23). [Link]

Sources

Analytical techniques for characterizing cyclopenta[b]pyridine compounds.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Cyclopenta[b]pyridine Compounds

Introduction: The Analytical Imperative for Cyclopenta[b]pyridines

Cyclopenta[b]pyridines, a class of fused heterocyclic compounds, represent a significant scaffold in medicinal chemistry and materials science. Their derivatives have been investigated for a range of biological activities, including antitumor and antiviral properties.[1][2][3] The precise atomic arrangement, purity, and physicochemical properties of these compounds are paramount to their function and safety. Therefore, a robust, multi-technique analytical approach is not merely a procedural step but a foundational requirement for meaningful research and development.

This guide provides an in-depth exploration of the primary analytical techniques used to characterize cyclopenta[b]pyridine derivatives. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers can not only execute these protocols but also strategically adapt them. We will progress from definitive structure elucidation to purity assessment and spectroscopic fingerprinting, presenting an integrated workflow for comprehensive characterization.

Part 1: Definitive Structure Elucidation

The first and most critical task in characterizing a novel compound is the unambiguous determination of its chemical structure. This is achieved not by a single technique, but by the synergistic combination of methods that probe the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of organic structure elucidation, providing unparalleled insight into the hydrogen and carbon framework of a molecule.[4] For cyclopenta[b]pyridines, it allows for the precise mapping of protons and carbons in both the aromatic pyridine ring and the fused cyclopentane ring.

Expertise & Experience: The Rationale Behind NMR

The power of NMR lies in its ability to report on the unique electronic environment of each nucleus. The chemical shift (δ) of a proton or carbon is highly sensitive to shielding and deshielding effects, allowing us to distinguish between aromatic, aliphatic, and vinyl protons. Furthermore, through-bond scalar coupling (J-coupling) reveals which protons are adjacent to one another, enabling the assembly of molecular fragments. For complex structures, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for confirming the complete connectivity map of the molecule.[5]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the cyclopenta[b]pyridine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or pyridine-d₅) in a clean, dry vial.[6] The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have residual solvent peaks that do not obscure key analyte signals.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For quantitative analysis, ensure full relaxation of all protons between scans.[7]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[8]

    • Integrate the peaks. The area under each peak is proportional to the number of protons it represents.[5][8]

Data Interpretation Insights:

  • Aromatic Protons: Protons on the pyridine ring typically resonate in the deshielded region of the spectrum, generally between δ 7.0 and 9.0 ppm.[9][10] Their specific shifts and coupling patterns are dictated by the substitution pattern.

  • Cyclopentane Protons: Protons on the fused cyclopentane ring are aliphatic and will appear in the upfield region, typically between δ 2.0 and 4.0 ppm.[11][12] The geminal and vicinal coupling between these protons can provide conformational information.

  • Exchangeable Protons: Protons on heteroatoms (e.g., -OH, -NH) often appear as broad singlets and can be confirmed by adding a drop of D₂O to the NMR tube, which causes the signal to disappear.[8][13]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful destructive technique that provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.[14] It serves as an essential confirmation of the molecular formula proposed by NMR.

Expertise & Experience: Choosing the Right Ionization

The choice of ionization method is crucial. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.[15] This is useful for structural confirmation of known compounds by library matching. For novel or delicate molecules where the molecular ion peak might be weak or absent in EI, "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred.[16] These methods typically yield an intense signal for the protonated molecule [M+H]⁺ or the molecular ion M⁺, confirming the molecular weight with high confidence.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a solvent compatible with the HPLC mobile phase, such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample into an HPLC system coupled to the mass spectrometer. A short C18 column is often sufficient to separate the analyte from impurities before it enters the ion source.

  • Ionization: Utilize ESI in positive ion mode, as the basic nitrogen atom in the pyridine ring is readily protonated.

  • Mass Analysis: Acquire mass spectra across a relevant m/z range (e.g., 100-1000 amu).

Data Interpretation Insights:

  • Molecular Ion: The highest m/z value that corresponds to the intact molecule (e.g., [M+H]⁺) confirms the molecular weight.

  • Nitrogen Rule: For a molecule with an odd number of nitrogen atoms, like cyclopenta[b]pyridine, the molecular ion will have an odd nominal mass.[17]

  • Fragmentation: In EI-MS, heterocyclic aromatic compounds often show an intense molecular ion peak.[18] Common fragmentation pathways involve the cleavage of bonds adjacent to the heteroatom or rearrangements within the ring system.[19][20]

X-ray Crystallography: The Unambiguous 3D Structure

When a definitive, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[21] This technique determines the precise spatial coordinates of every atom in the crystal lattice, revealing absolute stereochemistry, bond lengths, and bond angles.

Expertise & Experience: The Crystallization Challenge

The primary prerequisite and often the greatest challenge for this technique is the growth of a high-quality single crystal. This process can be more of an art than a science, requiring careful screening of solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion). However, the structural information obtained is unparalleled and can be critical for understanding biological activity or reaction mechanisms.[1][22]

Workflow for X-ray Crystallography

G

Part 2: Purity Assessment via Separation Science

Confirming the identity of a compound is only half the battle; establishing its purity is equally critical, especially in drug development where impurities can affect efficacy and safety.[7]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the premier technique for separating components in a mixture, making it indispensable for determining the purity of cyclopenta[b]pyridine compounds.[23]

Expertise & Experience: Overcoming Separation Challenges

The analysis of pyridine derivatives by HPLC can be challenging. Many are polar, leading to poor retention on standard reversed-phase (C18) columns.[24][25] Furthermore, as basic compounds, they can interact with residual acidic silanols on the silica support, causing poor peak shape (tailing).[24] Positional isomers often have very similar properties, making them difficult to resolve.[26]

To overcome these issues, method development is key. This involves the strategic selection of the column, mobile phase composition, and pH. For highly polar pyridines, alternative column chemistries like mixed-mode or those designed for hydrogen-bonding interactions can provide the necessary selectivity.[27][28] Using a buffered mobile phase at a pH that suppresses the ionization of the basic nitrogen can significantly improve peak shape.

Protocol: HPLC Reversed-Phase Method Development
  • Define the Goal: Determine if the method is for purity assessment (separating all impurities), quantification, or isomer separation.

  • Analyte Information: Gather information on the analyte's solubility and pKa. This will guide the selection of the diluent and mobile phase pH.[23]

  • Initial Column & Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[29]

    • Mobile Phase: Use a binary system of an aqueous buffer (e.g., 20 mM phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol). Acetonitrile often provides better resolution and lower backpressure.[30]

    • pH: Adjust the aqueous buffer pH to be approximately 2 units below the pKa of the pyridine nitrogen to ensure it is consistently protonated, which often improves peak shape.

  • Detector Selection: A UV-Vis or Photodiode Array (PDA) detector is standard.[31] Determine the analyte's λmax from a UV-Vis spectrum and set the detector to this wavelength for maximum sensitivity.[29]

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution time of the analyte and the presence of any impurities.[30]

  • Optimization: Based on the initial run, optimize the gradient slope, isocratic holds, flow rate, and temperature to achieve adequate resolution (Rs > 1.5) between the main peak and all impurities in the shortest possible run time.

G

Data Presentation: Typical HPLC Starting Conditions
ParameterTypical Starting ValueRationale
Column C18, 150 x 4.6 mm, 5 µmA general-purpose column for reversed-phase chromatography.[29]
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Buffers the mobile phase to ensure consistent analyte ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier with good UV transparency.[32]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[29]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[26]
Detector UV-Vis/PDA at λmaxProvides maximum sensitivity for the analyte.[29]
Injection Vol. 10 µLA typical volume that avoids column overloading.
Gradient 5% to 95% B over 20 minA broad scouting gradient to elute compounds of varying polarity.[30]

Part 3: Spectroscopic Fingerprinting

While NMR and MS define the structure, other spectroscopic techniques provide a unique "fingerprint" of the molecule, confirming the presence of specific functional groups and characterizing its electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: A Quick Confirmation Tool

For synthetic chemists, FTIR is an invaluable tool for monitoring reaction progress. For example, the synthesis of a cyano-substituted cyclopenta[b]pyridine would be confirmed by the appearance of a sharp, strong absorption band characteristic of the C≡N stretch.[11][12] It provides a quick and straightforward way to verify that the expected chemical transformation has occurred. Pyridine-FTIR can also be used to probe the acidic sites on a catalyst surface.[33][34]

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Data Interpretation: Characteristic FTIR Bands
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Appearance
Aromatic C-HStretch3100 - 3000Medium to weak, sharp
Aliphatic C-HStretch3000 - 2850Medium to strong, sharp
C≡N (Nitrile)Stretch2260 - 2210Medium, sharp
C=N (in ring)Stretch1650 - 1550Medium to strong
C=C (in ring)Stretch1600 - 1450Medium to strong
Aromatic C-HOut-of-plane bend900 - 675Strong, sharp

References for table data:[11][12][35][36]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[37]

Expertise & Experience: Probing the π-System

The fused aromatic system of cyclopenta[b]pyridines gives rise to characteristic UV absorptions.[38] The position of the maximum absorbance (λmax) and the intensity (molar absorptivity) are sensitive to the extent of conjugation and the presence of substituents.[39][40] This technique is not highly specific for structure elucidation on its own, but it is essential for quantitative analysis using the Beer-Lambert law and for selecting the optimal wavelength for HPLC detection.

Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) with a known concentration.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Acquire Spectrum: Replace the blank with the sample cuvette and scan across the UV-Vis range (typically 200-800 nm) to record the absorbance spectrum and identify the λmax.

Conclusion: An Integrated Analytical Strategy

The comprehensive characterization of cyclopenta[b]pyridine compounds is not achieved by a single "magic bullet" technique. Instead, it requires a logical and integrated workflow where each method provides a unique and complementary piece of the puzzle. NMR and MS work in tandem to establish the molecular structure and formula. X-ray crystallography offers the ultimate confirmation of 3D structure. HPLC stands as the definitive tool for assessing purity and resolving complex mixtures. Finally, FTIR and UV-Vis provide rapid confirmation of functional groups and electronic properties, supporting both structural and quantitative analyses. By employing this multi-faceted approach, researchers can ensure the data integrity required for advancing the fields of drug discovery and materials science.

G

References

  • Steps for HPLC Method Development | Pharmaguideline. (n.d.). Pharmaguideline.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
  • HPLC Method Development Steps For Pharmaceuticals: How To Make. (2024, November 16). Chrominfo.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies.
  • Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (1973). Mass Spectra of Nitrogen Heterocycles. Australian Journal of Chemistry, 26(5), 1031-1041.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography.
  • Poryvkina, L., et al. (2020). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 25(11), 2537.
  • A Theoretical Study of UV-Vis Absorption Spectra of Heterocyclic Aromatic Polymers. (n.d.). Chemical Journal of Chinese Universities.
  • Interpretation of Mass Spectra. (2015). ResearchGate.
  • UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). (2024, October 7). YouTube.
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Institutes of Health (NIH).
  • Bolshakov, G. F., Vatago, V. S., & Agrest, F. B. (1969). Ultraviolet Spectra of Heteroorganic Compounds. DTIC.
  • Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. (2004). PubMed.
  • Vis-UV spectra of aromatic compounds. (n.d.). Química Organica.org.
  • HPLC analytical Method development: an overview. (2025). PharmaCores.
  • 1H-NMR Organic Structure Guide. (n.d.). Scribd.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs.
  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376.
  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). Scielo.
  • Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. (2025). Journal of the American Chemical Society.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). Arkivoc.
  • The FTIR Spectra of Pyridine and Pyridine-d. (2003). Semantic Scholar.
  • Interpretation of Mass Spectra: Mclafferty, EI Techniques. (2023). StudySmarter.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications.
  • X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. (n.d.). National Institutes of Health (NIH).
  • Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services Pte Ltd.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • Mass spectral interpretation. (n.d.). Wikipedia.
  • NMR Techniques in Organic Chemistry: a quick guide. (2016).
  • pyridine. (n.d.). ResearchGate.
  • Correlations of the Infrared Spectra of Some Pyridines. (1956). The Journal of Physical Chemistry.
  • Interpreting Mass Spectra. (2023). OpenStax.
  • Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. (n.d.).
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. (2022). National Institutes of Health (NIH).
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • X-ray crystallography. (n.d.). Wikipedia.
  • Top 40 Analytical Sciences: X-ray Structure Analysis Online papers published in 2003. (n.d.). SciSpace.
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube.
  • X-ray Crystallography. (n.d.). CCDC.
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). HMDB.
  • 1H-Cyclopenta[b]pyridine. (n.d.). PubChem.
  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). Journal of Agricultural and Food Chemistry.
  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). ACS Publications.
  • Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. (2014). PubMed.

Sources

Comprehensive 1H and 13C NMR Signal Assignment for 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in pharmaceutical and materials science research. This application note provides a detailed guide to the complete ¹H and ¹³C NMR assignment of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate, a heterocyclic compound of interest. By integrating data from one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, we present a robust and self-validating protocol for unambiguous signal assignment. This guide explains the causal reasoning behind experimental choices and offers a logical workflow, serving as a practical resource for researchers engaged in the synthesis and characterization of complex heterocyclic systems.

Introduction: The Structural Challenge

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant scaffold in medicinal chemistry. The addition of an acetate group at the C7 position introduces a chiral center and further functionalization, making precise structural verification paramount. Unambiguous assignment of every proton and carbon signal is critical for confirming the identity, purity, and conformation of the synthesized molecule. While one-dimensional NMR provides initial data, complex spin systems and signal overlap, particularly in the aliphatic region, necessitate the use of advanced 2D NMR techniques for definitive characterization.[1] This document outlines a systematic approach to achieve this goal.

The target molecule, this compound, combines three distinct structural motifs: a pyridine ring, a cyclopentane ring, and an acetate group. Each motif imparts characteristic chemical shifts and coupling patterns that will be systematically analyzed.

Caption: Molecular structure with atom numbering for NMR assignment.

Predicted Spectral Data Based on Analogous Structures

Predicted ¹H NMR Data

The proton spectrum can be divided into three regions: the aromatic pyridine protons, the methine proton at the acetate-bearing carbon, and the aliphatic methylene protons of the cyclopentane ring.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Assigned Proton Predicted δ (ppm) Multiplicity Coupling Constant, J (Hz) Rationale & Notes
H2 ~8.4 - 8.6 dd J ≈ 4.8, 1.5 α-proton to pyridine nitrogen, deshielded.[2]
H4 ~7.5 - 7.7 dd J ≈ 7.6, 1.5 γ-proton to pyridine nitrogen.
H3 ~7.1 - 7.3 dd J ≈ 7.6, 4.8 β-proton to pyridine nitrogen.
H7 ~5.8 - 6.0 t J ≈ 6.0 Methine proton adjacent to oxygen, highly deshielded.
H5 (α to N) ~3.0 - 3.2 m - Methylene protons adjacent to the pyridine ring.[3]
H6 ~2.2 - 2.6 m - Methylene protons on the cyclopentane ring.[5]

| -OCOCH₃ | ~2.1 | s | - | Acetate methyl protons, characteristic singlet.[6] |

Predicted ¹³C NMR Data

The carbon spectrum will similarly show distinct signals for the pyridine ring, the cyclopentane ring, and the acetate group. The number of unique carbon signals confirms the molecular symmetry.[7]

Table 2: Predicted ¹³C NMR Chemical Shifts (101 MHz, CDCl₃)

Assigned Carbon Predicted δ (ppm) Rationale & Notes
C=O ~170.0 Carbonyl carbon of the acetate group.[8]
C4a ~160.0 Quaternary carbon at the fusion of the two rings.
C2 ~148.0 α-carbon to pyridine nitrogen.[2]
C7a ~140.0 Quaternary carbon at the fusion of the two rings.
C4 ~136.0 γ-carbon to pyridine nitrogen.
C3 ~121.0 β-carbon to pyridine nitrogen.[2]
C7 ~75.0 Methine carbon attached to oxygen.[4]
C5 ~35.0 Methylene carbon adjacent to the pyridine ring.[3]
C6 ~30.0 Methylene carbon in the cyclopentane ring.[9]

| -OCOC H₃ | ~21.0 | Acetate methyl carbon.[8] |

Experimental Protocols

To validate the predicted assignments, a series of 1D and 2D NMR experiments must be performed. The following protocols are designed to be self-validating, ensuring high confidence in the final structure.

Protocol 1: NMR Sample Preparation

The choice of solvent is critical for proper data acquisition. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[10]

  • Material Weighing: Accurately weigh 5-10 mg of the purified this compound sample.

  • Solvent Addition: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[11]

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Transfer and Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent shimming issues.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition

Acquisition should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical TMS and solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a 30-45 degree pulse angle to ensure quantitative integration is possible if needed.

    • Set the spectral width to cover a range from -1 to 10 ppm.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of 0 to 220 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • 2D COSY Acquisition:

    • Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton (H-H) couplings. This is crucial for tracing the connectivity within the cyclopentane ring and identifying adjacent protons on the pyridine ring.

  • 2D HSQC Acquisition:

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum.

    • This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the direct assignment of protonated carbons.

  • 2D HMBC Acquisition:

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is essential for assigning quaternary carbons and piecing together the molecular fragments.[12]

Data Analysis and Assignment Workflow

A systematic workflow ensures that all available data is used logically to build a complete and verified structural assignment.

cluster_1H ¹H Spectrum Analysis cluster_2D 2D Correlation Analysis cluster_13C ¹³C Spectrum Assignment start Acquire 1D & 2D NMR Data (1H, 13C, COSY, HSQC, HMBC) H1 Identify Acetate Methyl Singlet (~2.1 ppm) start->H1 H2 Assign Aromatic Pyridine Protons (H2, H3, H4) based on shifts & coupling H1->H2 H3 Identify Aliphatic Protons (H5, H6, H7) H2->H3 D1 Use COSY to connect H2-H3-H4 and trace H5-H6-H7 pathway H3->D1 Correlate Protons D2 Use HSQC to link each proton (H2-H7) to its attached carbon (C2-C7) D1->D2 Link H to C D3 Use HMBC to assign quaternary carbons (C4a, C7a, C=O) D2->D3 Long-range Correlations C1 Assign protonated carbons (C2-C7) using HSQC data D2->C1 C3 Finalize quaternary carbon assignments using HMBC D3->C3 C2 Confirm assignments with predicted chemical shifts C1->C2 final Complete, Verified ¹H and ¹³C Assignment C2->final C3->final

Caption: Workflow for unambiguous NMR assignment using 1D and 2D data.

Step-by-Step Assignment Logic:
  • Anchor Points: Start with the most easily identifiable signals. In the ¹H spectrum, this is the sharp singlet for the acetate methyl group (-OCOCH₃) around 2.1 ppm. In the ¹³C spectrum, the carbonyl carbon (C=O) at ~170 ppm is a clear starting point.

  • Pyridine System: Use the COSY spectrum to confirm the H2-H3-H4 connectivity. The distinct chemical shifts and coupling constants will allow for their unambiguous assignment.

  • Protonated Carbon Assignment: Use the HSQC spectrum. For every proton signal assigned in step 2, find its corresponding cross-peak to identify the carbon it is attached to (e.g., H2 correlates to C2, H3 to C3, etc.).

  • Aliphatic System: The COSY spectrum will show correlations between H7, H6, and H5. This allows you to "walk" along the cyclopentane backbone. H7 will be the most downfield of this group due to its attachment to the oxygen-bearing carbon.

  • Quaternary Carbon Assignment: Use the HMBC spectrum. For example, the acetate methyl protons (~2.1 ppm) should show a 2-bond correlation to the carbonyl carbon (~170 ppm). The protons on C5 and H7 should show correlations to the quaternary carbons C4a and C7a, confirming their positions and finalizing the ring fusion assignment.

Conclusion

The structural characterization of this compound requires a multi-faceted NMR approach. By combining high-resolution 1D ¹H and ¹³C spectra with 2D COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of all signals can be achieved. The predictive data and detailed protocols provided in this application note serve as a robust framework for researchers, enabling confident structural verification and supporting the advancement of drug discovery and development programs.

References

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.). MDPI.
  • El-Naggar, A. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega.
  • Roberts, J. D., et al. (1972). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts of methycyclopentanes, cyclopentanols, and cyclopentyl acetates. Journal of the American Chemical Society.
  • El-Naggar, A. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
  • Stefaniak, L., et al. (n.d.). Nitrogen NMR studies on some fused ring N-heterocycles. CaltechAUTHORS.
  • Selected 13 C NMR chemical shifts (ppm) for compounds 1-6. (n.d.). ResearchGate.
  • Roberts, J. D., Christl, M., & Reich, H. J. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Chemical Shifts of Methycyclopentanes, Cyclopentanols, and Cyclopentyl Acetates. CaltechAUTHORS.
  • 1 H NMR and 13 C NMR data for compounds 1 and 7. (n.d.). ResearchGate.
  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts. (n.d.). ResearchGate.
  • Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ESA-IPB.
  • Common NMR Solvents - Reference Data. (n.d.). University of Wisconsin-Madison.
  • Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. (2018). AZoM.
  • Synthesis and Characterization of Fused-Ring Iridapyrroles. (2010). PMC.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. (2016). Green Chemistry.
  • C-13 nmr spectrum of cyclopentane. (n.d.). Doc Brown's Chemistry.
  • cyclopentane low high resolution H-1 proton nmr spectrum. (n.d.). Doc Brown's Chemistry.
  • Characteristics of 13C NMR Spectroscopy. (2023). OpenStax.
  • Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. (2018). AZoM.
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database.
  • 29.10 ¹³C NMR Spectroscopy. (n.d.). eCampusOntario Pressbooks.

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate. The method is designed for use in research, drug development, and quality control environments. The developed isocratic method provides excellent separation of the active pharmaceutical ingredient (API) from its potential impurities and degradation products. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound is a heterocyclic compound containing a pyridine ring, a common motif in many pharmaceutical compounds.[4][5][6] Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final drug product.[7][8] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purity analysis of pharmaceutical compounds due to its high sensitivity, specificity, and resolving power.[7][8][9]

The development of a stability-indicating HPLC method is essential to demonstrate that the analytical procedure can accurately measure the API in the presence of its degradation products, which may form under various environmental conditions.[3][10] This application note provides a comprehensive guide to the development and validation of such a method for this compound.

Method Development Strategy

The primary objective of this method development was to achieve optimal separation of this compound from its potential process-related impurities and degradation products. The strategy involved a systematic evaluation of chromatographic parameters, including the stationary phase, mobile phase composition, pH, and detector wavelength.

Analyte Properties and Initial Considerations
  • Structure: this compound possesses a pyridine ring, which is aromatic and contains a basic nitrogen atom, and an acetate ester group. The pyridine moiety is the primary chromophore responsible for UV absorbance.

  • Polarity: The presence of the pyridine ring and the acetate group suggests that the molecule has moderate polarity. Therefore, a reversed-phase HPLC mode was selected as the most suitable separation technique.

  • UV Absorbance: Pyridine and its derivatives typically exhibit strong UV absorbance around 254-275 nm.[5] Based on this, a preliminary detection wavelength of 254 nm was chosen for initial method development. A full UV scan of the analyte would be recommended to determine the absorption maximum for optimal sensitivity.

Chromatographic Conditions Optimization

A systematic approach was employed to optimize the chromatographic conditions:

  • Column Selection: A C18 stationary phase is a good starting point for moderately polar compounds. A column with standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen to provide good resolution and efficiency.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase chromatography.

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and better UV transparency at lower wavelengths.

    • Aqueous Phase: A phosphate buffer was selected for its buffering capacity in the acidic pH range. A pH of 3.0 was chosen to ensure the protonation of the pyridine nitrogen, leading to better peak shape and retention on the C18 column.

  • Isocratic vs. Gradient Elution: An isocratic elution was initially investigated for simplicity and robustness. A gradient elution might be necessary if complex impurity profiles are observed, especially during forced degradation studies.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C were selected as standard starting conditions to ensure good peak shape and reproducible retention times.

The following diagram illustrates the logical workflow of the method development process:

MethodDevelopmentWorkflow Analyte_Properties Analyte Characterization (Structure, Polarity, UV Absorbance) Initial_Conditions Selection of Initial HPLC Conditions (C18 Column, ACN/Buffer, 254 nm) Analyte_Properties->Initial_Conditions informs Optimization Systematic Optimization (Mobile Phase Ratio, pH, Flow Rate) Initial_Conditions->Optimization refine Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Optimization->Forced_Degradation apply to Method_Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) Forced_Degradation->Method_Validation demonstrates stability-indicating Final_Method Finalized & Validated Purity Method Method_Validation->Final_Method confirms suitability ValidationParameters MethodValidation Method Validation (ICH Q2(R1)) Specificity Specificity (Resolution from impurities/degradants) MethodValidation->Specificity Linearity Linearity (Correlation coefficient) MethodValidation->Linearity Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (%RSD - Repeatability & Intermediate) MethodValidation->Precision Robustness Robustness (Invariance to small changes) MethodValidation->Robustness LOD_LOQ LOD & LOQ (Sensitivity) MethodValidation->LOD_LOQ

Sources

Application Notes & Protocols for the Use of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate in the Development of CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Postulation

The following document outlines a conceptual framework for the investigation of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate as a novel scaffold for CNS-active agents. To date, the scientific literature does not contain direct evidence of this specific molecule's application in neuroscience. Therefore, this guide is presented as a scientifically-grounded, yet hypothetical, exploration. The principles of medicinal chemistry, including bioisosterism and prodrug design, form the basis of this postulation. The protocols provided are established methodologies for the preclinical assessment of any new chemical entity intended for CNS activity.

Introduction: The Rationale for Investigating the 6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs, a significant portion of which target the central nervous system.[1] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties such as solubility and metabolic stability.[2][3]

The 6,7-dihydro-5H-cyclopenta[b]pyridine core represents a conformationally restricted analogue of simpler pyridine derivatives. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. This scaffold can be considered a bioisostere of other known CNS-active bicyclic systems. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, is a powerful strategy for lead optimization in drug discovery.[4][5]

The introduction of a 7-yl acetate group serves a dual purpose. Firstly, it provides a potential interaction point with the target protein. Secondly, and perhaps more significantly, it can function as a prodrug. The ester linkage is susceptible to hydrolysis by esterases in the brain, which would release the corresponding alcohol, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This strategy can be employed to enhance the lipophilicity of a parent compound, thereby facilitating its passage across the blood-brain barrier (BBB).[6] Once in the CNS, the prodrug is converted to the active, and potentially more polar, metabolite, which may then be "trapped" in the brain, prolonging its therapeutic effect.[7]

This document will explore the hypothetical application of this compound as a novel agent targeting a CNS receptor, using the nicotinic acetylcholine receptors (nAChRs) as an illustrative example, given their known affinity for pyridine-containing ligands.[2][8]

Synthesis Protocol for this compound

The synthesis of the title compound can be achieved in a two-step process starting from the commercially available 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Step 1: Reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one to 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

  • To a solution of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Step 2: Acetylation of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

  • Dissolve the crude 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final compound, this compound.

Application Notes: A Hypothetical CNS-Active Agent Targeting Nicotinic Acetylcholine Receptors

Postulated Mechanism of Action

We hypothesize that this compound acts as a prodrug that, upon crossing the blood-brain barrier, is hydrolyzed by cerebral esterases to release 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. The rigidified pyridine core of this active metabolite is postulated to interact with the ligand-binding domain of specific nAChR subtypes. The hydroxyl group at the 7-position could form a key hydrogen bond with an amino acid residue in the receptor binding pocket, contributing to its affinity and efficacy. The cyclopentane ring serves to orient the pyridine and hydroxyl groups in a favorable conformation for binding.

Visualization of the Proposed Drug Development Workflow

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: ADME & Pharmacokinetics cluster_2 Phase 3: In Vivo Efficacy Synthesis Synthesis of this compound InVitro_Binding In Vitro Binding Assays (e.g., Radioligand displacement) Synthesis->InVitro_Binding InVitro_Functional In Vitro Functional Assays (e.g., Calcium imaging, Electrophysiology) InVitro_Binding->InVitro_Functional BBB_Permeability Blood-Brain Barrier Permeability Assay (e.g., PAMPA, Caco-2) InVitro_Functional->BBB_Permeability Promising Candidate InVivo_PK In Vivo Pharmacokinetics (Rodent model) BBB_Permeability->InVivo_PK Behavioral_Models Behavioral Models (e.g., Novel object recognition, Morris water maze) InVivo_PK->Behavioral_Models Favorable PK Profile Toxicity Preliminary Toxicity Assessment Behavioral_Models->Toxicity

Caption: A streamlined workflow for the preclinical evaluation of a novel CNS drug candidate.

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound and its hydrolyzed form, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, for a specific nAChR subtype (e.g., α4β2).

Materials:

  • Cell membranes expressing the target nAChR subtype.

  • Radioligand (e.g., [³H]-epibatidine).

  • Test compounds (dissolved in DMSO).

  • Binding buffer.

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known high-affinity ligand (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer.

  • Place the filter discs into scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

Protocol 2: In Vitro Functional Assay (Calcium Imaging)

Objective: To assess the functional activity (agonist or antagonist) of the test compounds at the target nAChR subtype.

Materials:

  • HEK-293 cells stably expressing the target nAChR subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Known agonist (e.g., nicotine) and antagonist (e.g., mecamylamine).

  • Fluorescence plate reader with an automated liquid handling system.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye.

  • Wash the cells with assay buffer.

  • To determine agonist activity, add varying concentrations of the test compound and measure the change in fluorescence.

  • To determine antagonist activity, pre-incubate the cells with the test compound, then add a known agonist and measure the change in fluorescence.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 3: In Vivo Blood-Brain Barrier Penetration Study

Objective: To evaluate the ability of this compound to cross the BBB and to quantify the concentration of the parent compound and its active metabolite in the brain.

Materials:

  • Male Sprague-Dawley rats.

  • Test compound formulated for intravenous (IV) and oral (PO) administration.

  • Cannulas for blood sampling.

  • Brain homogenization buffer.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Administer the test compound to the rats via IV or PO route.

  • Collect blood samples at various time points.

  • At the final time point, euthanize the animals and perfuse the brains with saline.

  • Harvest the brains and homogenize them.

  • Process the plasma and brain homogenate samples to extract the analytes.

  • Quantify the concentrations of the parent compound and its metabolite using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu).

Hypothetical Data Presentation

Table 1: In Vitro Activity Profile

CompoundnAChR α4β2 Binding (IC50, nM)nAChR α4β2 Functional (EC50/IC50, nM)
This compound >10,000No activity
6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol 15EC50 = 50 (partial agonist)
Nicotine (control)1EC50 = 20

Table 2: In Vivo Pharmacokinetic Parameters

CompoundRouteBrain KpBrain Kp,uu
This compound IV2.51.8
6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol IV0.30.2

Concluding Remarks

The exploration of novel chemical scaffolds is paramount to the advancement of CNS drug discovery. While the direct application of this compound remains to be experimentally validated, the theoretical framework presented herein provides a robust rationale for its investigation. The combination of a conformationally restricted pyridine core with a prodrug strategy offers a plausible approach to developing new CNS-active agents with potentially improved properties. The provided protocols offer a standard pathway for the preclinical evaluation of this and other novel chemical entities.

References

  • Abramovitz, M., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
  • Al-Ghorbani, M., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Molecular Structure, 1301, 137389.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry A European Journal, 19(27), 8676-8694.
  • Carmona, G., et al. (2018). Central nervous system effects of acetate: contribution to the central effects of ethanol. Journal of Pharmacology and Experimental Therapeutics, 259(1), 403-408.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Zhou, J., et al. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 781-784, 414-417.
  • Al-Bogami, A. S., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24584-24601.
  • Sheshko, V., et al. (2020). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 56(8), 1031-1032.
  • Collins, C., & O'Connor, S. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 28(24), 115820.
  • O'Hagan, D. (2000). Pyridine and its derivatives in medicinal chemistry. Journal of Heterocyclic Chemistry, 37(4), 699-713.
  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972.
  • Di, L., & Kerns, E. H. (2015). Blood-Brain Barrier in Drug Discovery: Optimizing Brain Exposure of CNS Drugs and Minimizing Brain Side Effects for Peripheral Drugs. John Wiley & Sons.
  • Altasciences. (n.d.). CNS Clinical Trials.
  • BioAscent. (n.d.). Accelerating CNS Drug Discovery.
  • Aragen. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery.
  • Rautio, J., et al. (2008). The prodrug approach: a successful tool for optimizing drug delivery. Nature Reviews Drug Discovery, 7(3), 255-270.
  • Löscher, W., & Potschka, H. (2005). Blood-brain barrier and drug delivery to the brain. Epilepsy Research, 64(1-2), 1-13.
  • Hammarlund-Udenaes, M., et al. (2008). On the rate and extent of drug delivery to the brain. Pharmaceutical Research, 25(8), 1737-1750.
  • de Lange, E. C. (2013). The utility of CNS drug-target exposure as a driver for drug development. Clinical Pharmacology & Therapeutics, 93(4), 335-338.
  • Ghose, A. K., et al. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
  • Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771.

Sources

Application Notes and Protocols for the In Vitro Biological Screening of Novel Cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Cyclopenta[b]pyridines

The cyclopenta[b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a diverse range of derivatives with promising biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2] The successful identification of lead compounds from a library of novel cyclopenta[b]pyridine derivatives hinges on a robust and logically designed in vitro screening cascade.

This guide provides a comprehensive framework for the initial biological evaluation of novel cyclopenta[b]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying rationale for the experimental choices. The aim is to establish a self-validating system that ensures the generation of reliable and reproducible data, paving the way for the identification of promising drug candidates.

Guiding Principles of the Screening Cascade

A successful screening campaign is a multi-step process designed to systematically narrow down a large number of compounds to a few promising hits.[3] This process, often referred to as a screening cascade, begins with broad, high-throughput assays and progresses to more specific and complex biological characterization. The key is to eliminate false positives and prioritize compounds with genuine and potent activity early on.[3][4][5]

Our proposed screening cascade for novel cyclopenta[b]pyridine derivatives follows a logical progression from primary screening to hit confirmation and preliminary mechanism of action studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Preliminary Mechanism of Action (MOA) Studies Primary_Screening Initial Cytotoxicity/Viability Screening (e.g., MTT Assay) Hit_Confirmation Confirmation of Activity (Repeat Primary Assay) Primary_Screening->Hit_Confirmation Active Compounds ('Hits') IC50_Determination Dose-Response Analysis (IC50 Calculation) Hit_Confirmation->IC50_Determination Confirmed Hits Target_Based_Assay Target-Based Assays (e.g., Kinase Inhibition Assay) IC50_Determination->Target_Based_Assay Potent Hits Cellular_MOA_Assay Cellular MOA Assays (e.g., Apoptosis Assay, Western Blot) IC50_Determination->Cellular_MOA_Assay Potent Hits

Figure 1: A generalized workflow for the in vitro screening of novel cyclopenta[b]pyridine derivatives.

Phase 1: Primary Screening - Assessing General Cytotoxicity

The initial step in evaluating a new chemical entity is to assess its general effect on cell viability. This provides a broad understanding of the compound's biological activity and helps to identify compounds that are cytotoxic at relevant concentrations.[6]

Recommended Assay: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable, and cost-effective colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7][10]

Rationale for Selection: The MTT assay is a robust and high-throughput compatible method, making it ideal for the initial screening of a large number of novel cyclopenta[b]pyridine derivatives.[9] Its simplicity and reliance on a standard plate reader make it accessible to most cell biology laboratories.

Detailed Protocol: MTT Assay

Materials:

  • 96-well flat-bottom sterile cell culture plates

  • Novel cyclopenta[b]pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[11][12]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or acidic SDS solution)[11]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570-590 nm[7]

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the cyclopenta[b]pyridine derivatives in complete medium. A typical starting concentration for primary screening is 10 µM.

    • Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration, typically DMSO) and a no-treatment control (cells in medium only).[8]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for a predetermined exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][13]

    • Incubate the plate for an additional 3-4 hours at 37°C.[12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.[12]

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][12]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[7][12]

  • Absorbance Measurement:

    • Read the absorbance at 570-590 nm using a microplate reader.[7]

Phase 2: Hit Confirmation and Potency Determination

Compounds that show significant activity in the primary screen (e.g., >50% inhibition of cell viability) are considered "hits." The next crucial step is to confirm this activity and determine the potency of these hits.[4][5][14]

Confirmation of Activity

The primary screening assay should be repeated for all identified hits to ensure the initial observation was not due to experimental error. This step is critical for eliminating false positives.[3]

Dose-Response Analysis and IC50 Determination

To quantify the potency of the confirmed hits, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a compound that inhibits a biological process by 50%.[15][16]

Procedure:

  • Follow the same MTT assay protocol as described above.

  • Instead of a single concentration, treat the cells with a range of concentrations of the hit compound (e.g., a 10-point serial dilution from 100 µM to 0.005 µM).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[17][18]

Data Presentation:

Compound IDTarget Cell LineIC50 (µM) ± SD
CPB-001MCF-75.2 ± 0.4
CPB-002MCF-712.8 ± 1.1
CPB-003MCF-7> 100
Doxorubicin (Control)MCF-70.8 ± 0.1

Data are presented as the mean ± standard deviation from three independent experiments.

Phase 3: Preliminary Mechanism of Action (MOA) Studies

Once potent hits have been identified, the next step is to gain initial insights into their mechanism of action. Given that many pyridine-containing compounds are known to be kinase inhibitors, it is logical to investigate this as a potential target class.[9][19]

G cluster_0 Target Identification cluster_1 Inhibition cluster_2 Outcome Kinase Kinase Enzyme Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation No_Reaction Inhibition of Phosphorylation Kinase->No_Reaction Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Cyclopenta[b]pyridine Derivative (Inhibitor) Inhibitor->Kinase Binds to Kinase Inhibitor->No_Reaction

Figure 2: A conceptual diagram of a kinase inhibition assay.

Recommended Assay: In Vitro Kinase Inhibition Assay

A variety of in vitro kinase assay formats are available, including fluorescence-based, luminescence-based, and radiometric assays.[20][21] A common and straightforward method is a luminescence-based assay that measures ATP consumption, such as the Kinase-Glo® assay.[21] This assay quantifies the amount of ATP remaining in the solution after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

Rationale for Selection: Luminescence-based kinase assays are highly sensitive, amenable to high-throughput screening, and avoid the use of radioactive materials.[22][23] They provide a direct measure of kinase activity and can be used to screen against a panel of kinases to determine selectivity.

Detailed Protocol: Luminescence-Based Kinase Inhibition Assay

Materials:

  • Purified recombinant kinase(s) of interest

  • Specific kinase substrate

  • ATP

  • Kinase assay buffer

  • Novel cyclopenta[b]pyridine derivatives

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a white, opaque plate, add the kinase, its specific substrate, and the cyclopenta[b]pyridine derivative at various concentrations.

    • Include a positive control (kinase reaction without inhibitor) and a negative control (no kinase).

  • Initiate Reaction:

    • Add ATP to each well to start the kinase reaction.

    • Incubate at room temperature for the recommended time (e.g., 30-60 minutes).

  • ATP Detection:

    • Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Signal Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value for kinase inhibition using non-linear regression analysis.

Cellular Mechanism of Action: Western Blot Analysis

To confirm that the inhibition of a specific kinase in a biochemical assay translates to an effect on the corresponding signaling pathway in a cellular context, Western blotting can be employed.[24][25] This technique allows for the detection of changes in the phosphorylation status of downstream target proteins.

Rationale for Selection: Western blotting provides direct evidence of a compound's effect on a specific signaling pathway within a cell.[26][27] It is a crucial step in validating the proposed mechanism of action.

Detailed Protocol: Western Blotting for Phospho-Protein Analysis

Materials:

  • Cell culture reagents

  • Novel cyclopenta[b]pyridine derivative

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[28]

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus and buffers

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera-based imager)[25]

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the cyclopenta[b]pyridine derivative at its IC50 concentration for a specified time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.[24][28]

    • Quantify the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.[28]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[27]

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.[26]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[24]

  • Stripping and Reprobing:

    • The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein to ensure equal protein loading.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro biological screening of novel cyclopenta[b]pyridine derivatives. By following this systematic approach, researchers can efficiently identify and characterize promising compounds. Hits that demonstrate potent and selective activity in these assays can then be advanced to more complex in vitro and in vivo models to further evaluate their therapeutic potential.

References

  • Dahlin, J. L., & Walters, M. A. (2014). Hit-to-Lead: Hit Validation and Assessment. In Assay Guidance Manual.
  • Jones, C., & Giblin, G. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2155–2160.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol.
  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research.
  • Cyrusbio. (n.d.). MTT Assay Protocol.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • National Center for Biotechnology Information. (n.d.).
  • Wikipedia. (n.d.). IC50.
  • BMG LABTECH. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308–5312.
  • National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. In PubMed.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • SpiroChem. (n.d.). Hit Validation.
  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit.
  • edX. (n.d.). IC50 Determination.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • National Center for Biotechnology Information. (n.d.).
  • GARDP Revive. (n.d.). Hit confirmation, hit validation.
  • Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308–5312.
  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. In PubMed Central.
  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening.
  • Semantic Scholar. (n.d.). Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid.
  • Azure Biosystems. (n.d.). 6 Western Blotting Steps.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BellBrook Labs. (2025). What Makes a Kinase Assay Reliable for Screening Inhibitors.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.
  • ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives.
  • National Center for Biotechnology Information. (2025).
  • National Center for Biotechnology Information. (n.d.). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. In PubMed.
  • ResearchGate. (n.d.). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives.
  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2020). Journal of the Serbian Chemical Society, 85(1), 1–16.
  • National Center for Biotechnology Information. (n.d.). Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. In PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield and purity of this important heterocyclic compound. As a key structural motif and synthetic intermediate, for instance in the synthesis of pharmaceuticals like Cefpirome, mastering its synthesis is critical.[1]

This document provides in-depth, field-proven insights into the common challenges encountered during the two-step synthesis, which involves the reduction of the ketone precursor followed by esterification. We will explore the causality behind experimental outcomes and provide robust, validated protocols to improve your results.

Overall Synthetic Workflow

The synthesis of this compound is typically achieved via a two-step process starting from the corresponding ketone. The general pathway is outlined below.

Synthetic Workflow Start 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one Step1 Step 1: Reduction Start->Step1 Intermediate 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Step1->Intermediate Step2 Step 2: Acetylation Intermediate->Step2 Product This compound Step2->Product Reduction Troubleshooting Start Low Yield of Alcohol Intermediate Q1 Incomplete Conversion? Start->Q1 Q2 Side Products Observed? Start->Q2 A1_1 Check Reducing Agent Activity Q1->A1_1 Yes A1_2 Optimize Solvent & Temperature A1_1->A1_2 A1_3 Increase Reagent Equivalents A1_2->A1_3 A2_1 Switch to Milder Reagent (e.g., NaBH4) Q2->A2_1 Yes A2_2 Purify Starting Ketone A2_1->A2_2 A2_3 Use Inert Atmosphere A2_2->A2_3 Acetylation Troubleshooting Start Low Yield of Acetate Product Q1 Incomplete Reaction? Start->Q1 Q2 Product Hydrolysis During Workup? Start->Q2 A1_1 Use More Reactive Agent (Acetyl Chloride) Q1->A1_1 Yes A1_2 Add Catalytic DMAP A1_1->A1_2 A1_3 Increase Temperature A1_2->A1_3 A2_1 Ensure Reaction is 100% Complete Q2->A2_1 Yes A2_2 Perform Neutral Workup (e.g., sat. NaHCO3) A2_1->A2_2 A2_3 Optimize Chromatography A2_2->A2_3

Sources

Technical Support Center: Purification of Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers and Drug Development Professionals.

This guide is designed to be your first point of reference when encountering the unique and often frustrating challenges associated with purifying polar heterocyclic compounds. As a Senior Application Scientist, I've structured this resource to move beyond simple protocols and delve into the causality behind common purification issues. Here, you will find not just solutions, but the strategic thinking required to troubleshoot effectively and develop robust, reproducible methods.

Section 1: Foundational Challenges & Strategy Selection

This section addresses the fundamental reasons why polar heterocycles are difficult to purify and provides a framework for choosing the right initial strategy.

FAQ 1.1: Why are my polar heterocyclic compounds so difficult to purify?

Answer: The difficulty stems from the inherent physicochemical properties of these molecules.

  • High Polarity: Polar compounds have a strong affinity for polar solvents (like water or methanol) and polar stationary phases (like silica gel).[1] This can lead to two extremes in chromatography: either the compound streaks badly or fails to elute from a normal-phase column, or it rushes through a reversed-phase column with little to no retention.[1][2]

  • Basic Nitrogen Centers: Many heterocycles contain basic nitrogen atoms (e.g., pyridines, imidazoles, quinolines). These basic centers can interact strongly and often irreversibly with the acidic silanol groups on the surface of standard silica gel.[3][4] This interaction is a primary cause of severe peak tailing, streaking, and even complete loss of the compound on the column.[3][4]

  • High Water Solubility: The polarity that makes these compounds valuable in biological systems also makes them highly soluble in water.[2] This complicates their extraction from aqueous reaction mixtures and makes the removal of residual water or other high-boiling polar solvents (like DMF or DMSO) a significant post-purification challenge.[5][6][7]

  • Complex Interactions: The combination of polar functional groups and nitrogen atoms can lead to mixed-mode interactions on chromatographic supports, making predictable elution behavior difficult to achieve.

Understanding these core issues is the first step toward designing an effective purification strategy. Instead of forcing a standard method to fit, the goal is to choose a technique that leverages or mitigates these properties.

FAQ 1.2: How do I choose the best starting purification technique?

Answer: The optimal technique depends on the compound's specific properties and the nature of the impurities. A logical decision-making process is crucial.[3] Use the following workflow to guide your choice.

G cluster_start Initial Assessment cluster_properties Key Properties cluster_chrom_decision Chromatography Selection start Crude Sample with Polar Heterocycle is_solid Is the compound a solid? start->is_solid solubility_diff Significant solubility difference between compound & impurities? is_solid->solubility_diff Yes is_basic Is the compound basic? (Check pKa or structure) is_solid->is_basic No solubility_diff->is_basic No crystallization Crystallization solubility_diff->crystallization Yes chromatography Chromatography is_basic->chromatography No / Impurities are also basic extraction Acid-Base Extraction is_basic->extraction Yes chrom_polarity Is compound very polar? (Poor retention on C18) chromatography->chrom_polarity rp_hplc Reversed-Phase (RP-HPLC) np_flash Normal-Phase (Flash) rp_hplc->np_flash Fails / Low purity hilic HILIC chrom_polarity->rp_hplc No, moderately polar chrom_polarity->hilic Yes HILIC_Workflow cluster_input Input cluster_method_dev HILIC Method Development cluster_output Output & Validation start Polar Heterocycle (No retention on C18) select_col 1. Select HILIC Column (e.g., Silica, Amide) start->select_col prep_mp 2. Prepare Mobile Phase (High % ACN, Buffered Water) select_col->prep_mp prep_sample 3. Dissolve Sample in Weak Solvent (e.g., 75% ACN) prep_mp->prep_sample equilibrate 4. Equilibrate Column (15-20 column volumes) prep_sample->equilibrate inject 5. Inject & Run Gradient (Increase % Water to elute) equilibrate->inject analyze Analyze Results (Retention, Peak Shape) inject->analyze

Sources

Technical Support Center: Purification of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate. This resource is designed for researchers, chemists, and drug development professionals who are tasked with isolating this key intermediate from a complex crude reaction mixture. The following question-and-answer guide provides troubleshooting strategies and detailed protocols, grounded in established chemical principles, to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My initial reaction work-up leaves a significant amount of pyridine and acetic acid. What is the most robust method to remove these bulk impurities?

A1: The primary and most critical step post-reaction is a thorough aqueous work-up designed to remove the water-soluble and acid/base-reactive byproducts. Pyridine, used as a base catalyst, and excess acetylating agent (which hydrolyzes to acetic acid) are the main culprits.

Causality: The strategy relies on converting these impurities into their salt forms, which are highly soluble in the aqueous phase and can be efficiently separated from the desired acetate product, which remains in the organic phase.

Recommended Protocol: Liquid-Liquid Extraction

  • Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Carefully and slowly add water to the mixture to hydrolyze any remaining acetic anhydride. This is an exothermic process[1][2].

  • Dilution: Dilute the quenched mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a dilute acidic solution, such as 1 M HCl or 10-15% aqueous copper (II) sulfate. The acid protonates the pyridine to form a water-soluble pyridinium salt[3][4]. A copper sulfate wash is particularly effective as pyridine forms a water-soluble coordination complex with the copper ions, often visualized by a blue color in the aqueous layer[4]. Repeat this wash until the aqueous layer remains acidic (test with pH paper).

  • Base Wash: To remove residual acetic acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent the separatory funnel frequently, as this neutralization generates carbon dioxide gas[3][5]. Continue washing until the effervescence ceases.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This step helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

This procedure effectively removes the majority of the polar, water-soluble impurities, leaving a crude product that is ready for more refined purification.

Q2: Thin-Layer Chromatography (TLC) of my crude product shows a spot with a lower Rf value corresponding to the starting alcohol. How can I efficiently separate the product from the unreacted starting material?

A2: The presence of the starting material, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol[6], is a common issue. Due to the structural similarity between the alcohol and the acetate ester, separation requires a technique that can exploit their difference in polarity. Flash column chromatography is the most effective method.

Causality: The hydroxyl group (-OH) of the starting alcohol is significantly more polar than the acetate group (-OAc) of the product. This difference in polarity causes the two compounds to interact differently with the stationary phase (silica gel). The less polar acetate product will travel faster up the column and elute first, while the more polar alcohol will be retained more strongly and elute later[7][8].

dot

Caption: Polarity-based separation on a silica gel column.

Recommended Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an optimal solvent system using TLC[9][10][11]. A good system will show clear separation between the product spot and the starting material spot, with the product having an Rf value of approximately 0.3-0.4. Common solvent systems for this type of separation are mixtures of hexanes and ethyl acetate[7][12][13].

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Wet-pack a chromatography column with the slurry, ensuring no air bubbles are trapped[8].

  • Sample Loading: Dissolve your crude product in a minimal amount of the organic solvent used for the reaction or the column eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the determined solvent system. It is often beneficial to start with a less polar mixture (e.g., 20:1 hexanes:EtOAc) and gradually increase the polarity (gradient elution) to improve separation[12][13].

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to monitor the elution of the compounds[14][15].

  • Combine and Concentrate: Combine the pure fractions containing only the desired product spot and remove the solvent via rotary evaporation to yield the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds of moderate polarity.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientStart with low polarity (e.g., 20:1) to elute the less polar product, then increase polarity (e.g., 5:1) to wash out the more polar alcohol.
TLC Visualization UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate)The pyridine ring is UV active. Stains can help visualize non-UV active impurities.
Q3: My crude product is a dark, oily, or tarry substance. Can I still purify it?

A3: Yes. The formation of dark, polymeric, or tarry byproducts often results from side reactions or degradation, especially if the reaction was overheated or run for an extended period. A pre-purification step is recommended before attempting fine purification like column chromatography.

Causality: These dark materials are typically high-molecular-weight, highly polar, or charged species. They can irreversibly bind to silica gel, streaking throughout the column and co-eluting with your product, making separation difficult. A preliminary clean-up removes these problematic impurities.

Recommended Protocol: Pre-Purification Workflow

  • Dissolution: Dissolve the crude tar in a moderate volume of a suitable organic solvent like DCM or EtOAc.

  • Activated Carbon Treatment: Add a small amount (e.g., 1-2% by weight of the crude material) of activated charcoal to the solution. Stir or swirl the mixture for 10-15 minutes at room temperature. The charcoal will adsorb many of the colored impurities.

  • Filtration through Celite®: Prepare a small plug of Celite® (diatomaceous earth) in a Büchner or Hirsch funnel. Filter the charcoal mixture through this plug. The Celite® will trap the fine charcoal particles, preventing them from contaminating your product. Rinse the plug with a small amount of fresh solvent.

  • Silica Plug Filtration: Concentrate the filtrate and redissolve it in a minimal amount of a low-polarity solvent (e.g., DCM or hexanes). Prepare a short column ("plug") of silica gel in a fritted funnel or pipette. Pass the solution through the silica plug, eluting with a slightly more polar solvent (e.g., 9:1 hexanes:EtOAc). The highly polar tarry materials will stick to the top of the silica, while your less polar product will pass through.

  • Assessment: Concentrate the filtrate from the silica plug and analyze it by TLC. The product should appear much cleaner and be amenable to standard flash column chromatography as described in Q2.

dot

Pre_Purification Crude Dark Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Charcoal Treat with Activated Charcoal Dissolve->Charcoal Filter Filter through Celite® Plug Charcoal->Filter Concentrate Concentrate Filtrate Filter->Concentrate SilicaPlug Pass through Silica Gel Plug Concentrate->SilicaPlug CleanCrude Cleaner Crude for Column SilicaPlug->CleanCrude

Caption: Workflow for cleaning dark, tarry crude product.

Q4: Is recrystallization a viable alternative to chromatography for this compound?

A4: Recrystallization can be a highly effective purification technique, particularly for removing small amounts of impurities from a solid product, but its success is entirely dependent on finding a suitable solvent or solvent system.

Causality: Successful recrystallization relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent. Ideally, the target compound should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures, while the impurities remain soluble at all temperatures[16].

Feasibility Assessment:

  • Solvent Screening: Test the solubility of your crude product in a range of common recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene)[17]. Place a small amount of crude material in several test tubes and add a few drops of each solvent.

  • Ideal Solvent Properties:

    • The compound should be insoluble or sparingly soluble at room temperature.

    • The compound should dissolve completely when the solvent is heated to its boiling point.

    • Upon cooling, the compound should crystallize out of the solution.

    • Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.

  • Mixed-Solvent System: If a single suitable solvent cannot be found, a mixed-solvent system (e.g., ethanol/water, hexanes/ethyl acetate) may work[16][18]. Dissolve the crude product in a minimum of the "good" solvent (in which it is highly soluble) at boiling. Then, add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.

Consideration: Given that the primary impurity is often the starting alcohol, which has a similar structure, finding a solvent that cleanly separates the two can be challenging. Chromatography is generally a more reliable and predictable method for this specific separation. Avoid using ethyl acetate if acidic traces are present, as this could promote transesterification with the starting alcohol impurity[19].

References

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water.
  • Optimizing Cetyl Acetate Recrystallization: A Technical Support Guide.Source: Benchchem.
  • What is the best work-up for acetic anhydride/pyradine acetylation?
  • Optimizing experimental conditions: The use of TLC to follow the course of a reaction.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.
  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water.Source: Green Chemistry (RSC Publishing).
  • Monitoring Reactions by TLC.
  • TLC-ANALYSIS.Source: Chemistry LibreTexts.
  • Removing Pyridine.Source: Reddit.
  • Organic Syntheses Procedure.Source: Organic Syntheses.
  • Reagents & Solvents: Solvents for Recrystallization.Source: University of Rochester, Department of Chemistry.
  • Removing Excess Acetic Anhydride
  • Purification of Organic Compounds by Flash Column Chrom
  • Acet
  • Remove acetic anhydride excess?
  • recrystallization-2.doc.pdf.
  • How can TLC monitor the progress of a chemical reaction?Source: YouTube.
  • What is best method to remove pyridine from a reaction mixture?
  • Applying TLC - monitoring the progress of a reaction.Source: YouTube.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.Source: ACS Omega.
  • Why ethyl acetate shouldn't be used as a solvent in recrystalliz
  • Column Chrom
  • 6,7-Dihydro-5h-cyclopenta[b]pyridin-7-ol.Source: CymitQuimica.
  • Acetylation of ferrocene and column chrom
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • 6,7-Dihydro-5H-Cyclopenta[b]pyridin-7-ol 7-acet
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.Source: Santa Cruz Biotechnology.
  • 2-Acetyl-5H-cyclopenta[b]pyridin-7(6H)-one.Source: BLD Pharm.
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol.Source: ACE Biolabs.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.Source: PubMed.

Sources

Technical Support Center: Optimizing Vilsmeier Cyclization for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Vilsmeier-Haack reaction, specifically tailored for the synthesis of substituted pyridines. This guide is designed by application scientists to provide you with in-depth, field-proven insights to overcome common challenges and systematically optimize your reaction conditions. We move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common foundational questions regarding the Vilsmeier cyclization for pyridine synthesis.

Q1: What is the Vilsmeier reagent and how is it formed?

The Vilsmeier reagent is the active electrophile in the reaction. It is typically a chloroiminium salt, most commonly generated in situ from the reaction between a substituted amide, like N,N-dimethylformamide (DMF), and an acid halide, such as phosphorus oxychloride (POCl₃)[1][2]. The reaction is exothermic and should be performed at low temperatures (e.g., 0 °C) to ensure controlled formation and prevent degradation[3][4].

The formation involves the attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃, followed by the elimination of a phosphate byproduct to yield the electrophilic Vilsmeier reagent, also known as the chloroiminium ion[1][5].

Vilsmeier_Formation DMF DMF (Dimethylformamide) struct1 Initial Adduct DMF->struct1 + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->struct1 Reagent Vilsmeier Reagent (Chloroiminium ion) struct2 Elimination struct1->struct2 Rearrangement struct2->Reagent - [PO₂Cl₂]⁻ Pyridine_Synthesis Start Active Methylene Substrate Attack Electrophilic Attack Start->Attack V_Reagent Vilsmeier Reagent V_Reagent->Attack Iminium Iminium Intermediate Attack->Iminium Cyclize Intramolecular Cyclization Iminium->Cyclize Intermediate2 Cyclized Intermediate Cyclize->Intermediate2 Elim Elimination & Aromatization Intermediate2->Elim Product Substituted Pyridine Elim->Product

Sources

Technical Support Center: A Guide to Preventing Degradation of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. As a compound featuring both an acetate ester and a pyridine moiety, it is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth troubleshooting advice and preventative protocols based on established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What are the primary factors that cause this compound to degrade? A1: The two most significant factors are moisture and atmospheric oxygen . Moisture can cause hydrolysis of the acetate ester, while oxygen, potentially accelerated by light, can lead to oxidation of the pyridine ring and adjacent structures.[1][2][3][4]

Q2: What is the ideal temperature for storing this compound? A2: For long-term stability, the compound should be stored in a controlled cold environment, ideally between 2°C and 8°C .[2] Storing at low temperatures significantly slows the rate of all potential degradation reactions.

Q3: My solid sample has developed a faint vinegary smell. Is it degraded? A3: Yes, a vinegary odor is a strong indicator of degradation. It signifies that the acetate ester has undergone hydrolysis, releasing acetic acid, which has a characteristic vinegar-like smell.[5]

Q4: The color of the compound has changed from off-white to yellowish-brown. What does this mean? A4: Color change, particularly darkening or yellowing, typically points to oxidative degradation or photodegradation.[6][7] Aromatic and nitrogen-containing heterocyclic compounds often form colored byproducts upon oxidation.

Q5: How should I handle the compound when preparing for an experiment? A5: It is crucial to minimize the compound's exposure to the ambient environment. We recommend allowing the container to warm to room temperature before opening to prevent moisture condensation. Handle the material quickly, preferably under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen), and promptly reseal the container.

Part 2: Troubleshooting Guide for Degradation Issues

This section provides a more detailed, issue-focused approach to identifying and resolving problems encountered during storage and use.

Issue 1: A new batch of the compound shows a lower-than-expected purity by HPLC/NMR.

  • Question: I've just received a new shipment, and my initial QC shows impurities. What are the likely degradation products I should be looking for?

  • Answer & Analysis: The most probable impurity resulting from degradation during transit or short-term storage is 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol , the alcohol product of ester hydrolysis. In an HPLC chromatogram, this alcohol will be more polar and thus typically have a shorter retention time than the parent ester on a reverse-phase column (e.g., C18). A second product is acetic acid, which may be difficult to observe by HPLC depending on the method. In ¹H NMR, you would expect to see the disappearance of the acetate methyl singlet (around 2.1 ppm) and the appearance of a broad singlet for the alcohol's -OH proton.

Issue 2: The physical state of the compound has changed over time.

  • Question: My compound was a free-flowing powder, but now it appears clumpy, sticky, or has an oily film. What caused this?

  • Answer & Analysis: This is often a result of hygroscopicity (moisture absorption) and subsequent partial hydrolysis.[8] The presence of the degradation product (the alcohol) and absorbed water can create a eutectic mixture, which has a lower melting point than the pure compound, leading to the observed change in physical state. This indicates that the container seal has been compromised or the material was exposed to humid air.

Issue 3: Experimental results are inconsistent when using older batches of the compound.

  • Question: My reaction yield has dropped significantly, and I suspect the starting material. How can I confirm if degradation is the cause?

  • Answer & Analysis: Inconsistent results are a classic sign of reagent degradation. The active concentration of your starting material is lower than calculated, and the degradation products may interfere with your reaction. To confirm, you must perform a purity analysis (see QC Protocol in Part 4) on the suspect batch and compare it to a fresh, certified standard. A significant increase in impurity peaks, especially the corresponding alcohol, confirms degradation.

Part 3: The Science of Degradation

Understanding the chemical mechanisms behind degradation is key to preventing it. The primary pathways are hydrolysis and oxidation.

Degradation Pathway 1: Ester Hydrolysis

The acetate ester is susceptible to cleavage by water. This reaction is catalyzed by both acidic and basic conditions.[9][10] Since atmospheric CO₂ can create a weakly acidic environment in the presence of moisture, this process can occur even without gross contamination.

Hydrolysis Reactant This compound Products Degradation Products Reactant->Products Hydrolysis Water H₂O Water->Products Alcohol 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Products->Alcohol Acid Acetic Acid Products->Acid Catalyst Acid (H⁺) or Base (OH⁻) (from moisture, impurities) Catalyst->Water catalyzes

Caption: Hydrolysis of the ester yields an alcohol and acetic acid.

Degradation Pathway 2: Oxidation & Photodegradation

The pyridine ring is relatively electron-deficient but can still undergo oxidation, especially N-oxidation, in the presence of atmospheric oxygen.[1][3][11] This process can be significantly accelerated by exposure to UV light (photodegradation).[6][7][12]

DegradationFactors Compound This compound Hydrolysis_Products Hydrolysis Products (Alcohol, Acetic Acid) Compound->Hydrolysis_Products Oxidation_Products Oxidative Byproducts (N-oxides, colored impurities) Compound->Oxidation_Products Moisture Moisture (H₂O) Moisture->Compound leads to Oxygen Atmospheric O₂ Oxygen->Compound leads to UV_Light UV Light UV_Light->Compound accelerates

Caption: Key environmental factors leading to compound degradation.

Part 4: Recommended Experimental Protocols

Adherence to validated protocols is essential for preserving compound integrity.

Protocol 1: Optimal Long-Term Storage
  • Aliquot: Upon receipt, if the entire quantity will not be used at once, aliquot the material into several smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Inert Atmosphere: Place the open vials in a desiccator or glovebox. Purge with a gentle stream of dry argon or nitrogen gas for 1-2 minutes to displace all air.

  • Seal Tightly: Immediately cap the vials. Use caps with chemically inert liners, such as PTFE, to ensure an airtight seal.

  • Protect from Light: Place the sealed vials inside a labeled, light-blocking secondary container or wrap them in aluminum foil. Amber glass vials are highly recommended.

  • Refrigerate: Store the protected vials at 2-8°C.

  • Log: Maintain a log sheet for each aliquot, noting the date of storage and each time it is accessed.

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess purity. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable diluent (e.g., 1 mL of 50:50 Acetonitrile:Water) to a final concentration of ~1 mg/mL.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial.[13]

  • HPLC Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Interpretation: The primary degradation product, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, will appear as a more polar (earlier eluting) peak. The presence and growth of this peak over time is a direct measure of hydrolysis.

Part 5: Data Summary Table

Storage ConditionParameterRecommendationRationale & Scientific Justification
Temperature -20°C vs. 2-8°C vs. Room Temp2-8°C (Refrigeration) Slows reaction kinetics for hydrolysis and oxidation. Freezing is unnecessary and may introduce moisture issues during thawing. Room temperature accelerates degradation.[2]
Atmosphere Ambient Air vs. Inert Gas (Ar, N₂) Inert Gas Prevents oxidative degradation of the pyridine ring and other sensitive functionalities by displacing atmospheric oxygen.[3][8]
Moisture Open to Air vs. Desiccated vs. Airtight Seal Airtight, Inert Vial Prevents introduction of atmospheric moisture, which is the primary reactant for ester hydrolysis.[5][8]
Light Clear Vial vs. Amber Vial / Foil-Wrapped Amber Vial or Foil-Wrapped Protects the compound from UV and other wavelengths of light that can catalyze photodegradation, a known pathway for pyridine derivatives.[6][7][14]

References

  • Balaban, A. T. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life. [Link]
  • Li, W. W., et al. (2012).
  • Fang, H., et al. (2012).
  • López-Pacheco, I. Y., et al. (2023).
  • Balaban, A. T. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
  • Fang, H., et al. (2012). Biodegradation of pyridine under UV irradiation.
  • Adebimpe, D. O. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine.
  • Ashenhurst, J. (2022).
  • Silver Fern Chemical Inc. (2025). What are the storage life of Acetic Acid Methyl Ester?. Blog. [Link]
  • University of Calgary. Ch20: Hydrolysis of Esters. University of Calgary Chem LibreTexts. [Link]
  • Pearson. Using the mechanism for the acid-catalyzed hydrolysis of an ester.... Pearson+. [Link]
  • Amador, J. A., & Taylor, B. F. (1990). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. PMC - NIH. [Link]
  • Wikipedia. Ester hydrolysis. Wikipedia. [Link]
  • Patsnap. (2025). Why Does Vinyl Acetate Need Cold Storage?.
  • Chemistry Stack Exchange. (2020).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Organic Chemistry Portal. Acetic Acid Esters. Organic Chemistry Portal. [Link]
  • Clark, J. hydrolysis of esters. Chemguide. [Link]
  • Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
  • Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH. [Link]
  • Vinipul Inorganics Pvt. Ltd.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • ResearchGate. (2025). Late-Stage Pyridine Oxidation via Oxygen Walking.
  • Errami, M., et al. (2016). Atmospheric degradation of Pyridine: UV Absorption Spectrum and reaction with OH radicals and O3.
  • DOI.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment.

Sources

Technical Support Center: Scale-up Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning these important heterocyclic scaffolds from bench-scale to larger-scale production. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

Scaling up any chemical synthesis introduces challenges that may not be apparent at the lab scale.[1] This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine intermediates.

Problem 1: Low or Inconsistent Yields

Q: My reaction yield for the cyclization to form the 6,7-dihydro-5H-cyclopenta[b]pyridine core is significantly lower on a larger scale compared to my small-scale experiments. What are the likely causes and how can I improve it?

A: Low yields upon scale-up are a frequent issue and can stem from several factors. A systematic investigation is crucial for identifying the root cause.[2]

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that may not scale linearly.[2]

    • Heat Transfer: Inadequate heat transfer in larger reactors can lead to localized hot spots or insufficient heating, affecting reaction kinetics and promoting side reactions. Ensure your reactor is equipped with an appropriate heating/cooling system for uniform temperature control.

    • Mixing Efficiency: Inefficient stirring in large, viscous reaction mixtures can result in poor mass transfer and lower reaction rates.[2] The type and speed of the agitator should be optimized for the scale and viscosity of your reaction.

  • Reagent and Solvent Purity: Impurities in starting materials or solvents can have a more pronounced negative effect on a larger scale.[2]

    • Always use reagents and solvents of appropriate purity and ensure solvents are dry, especially for moisture-sensitive reactions.[2]

  • Atmospheric Control: Many organic reactions are sensitive to oxygen and moisture.[2]

    • For air-sensitive reactions, ensure a robust inert atmosphere (e.g., nitrogen or argon blanket) is maintained throughout the process.[2]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions, with degradation becoming more significant over longer processing times at scale.[2]

    • Monitor reaction progress by TLC or LC-MS to check for product degradation. Consider optimizing the workup procedure to minimize the time the product is exposed to harsh conditions.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed verify_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->verify_conditions assess_purity Assess Reagent & Solvent Purity verify_conditions->assess_purity Conditions OK optimize_params Systematically Optimize Reaction Parameters verify_conditions->optimize_params Incorrect check_atmosphere Ensure Inert Atmosphere (if needed) assess_purity->check_atmosphere Purity OK purify_reagents Purify Reagents/ Use Dry Solvents assess_purity->purify_reagents Impure review_workup Review Workup & Purification Procedure check_atmosphere->review_workup Atmosphere OK improve_inert Improve Inert Atmosphere Technique check_atmosphere->improve_inert Inadequate review_workup->optimize_params Workup OK modify_workup Modify Extraction/ Purification Method review_workup->modify_workup Losses Detected

Caption: A decision tree for troubleshooting low reaction yields.

Problem 2: Formation of Unexpected Side Products

Q: During the scale-up of a Friedländer annulation to synthesize a substituted 6,7-dihydro-5H-cyclopenta[b]pyridine, I am observing a significant amount of an unexpected isomer. How can I control the regioselectivity?

A: The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a common route to quinolines and related heterocycles.[3] However, controlling regioselectivity can be challenging, especially with unsymmetrical ketones.

Key Considerations for Regioselectivity:

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. While classical Friedländer reactions are often base-catalyzed, Lewis acids have been shown to improve selectivity in many cases.[4][5] For instance, In(OTf)₃ has been reported as an effective catalyst for promoting the desired Friedländer product selectively.[5]

  • Reaction Mechanism: Understanding the possible reaction mechanisms is key. The reaction can proceed through an initial aldol addition or Schiff base formation.[3] The relative rates of these pathways, influenced by the catalyst and reaction conditions, will determine the final product distribution.

  • Substrate Reactivity: The electronic and steric properties of both the aminoaryl carbonyl compound and the methylene-containing reactant will affect the regioselectivity.

Experimental Protocol: Catalyst Screening for Improved Regioselectivity

  • Small-Scale Parallel Screening: Set up a series of small-scale reactions (e.g., 100 mg) in parallel to screen different Lewis acid catalysts (e.g., ZnCl₂, FeCl₃, In(OTf)₃, Sc(OTf)₃) under identical reaction conditions.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS to determine the ratio of the desired product to the undesired isomer.

  • Optimization: Once a promising catalyst is identified, further optimize the reaction conditions (temperature, solvent, catalyst loading) to maximize the yield of the desired regioisomer.

CatalystTypical Loading (mol%)SolventTemperature (°C)Regioselectivity (Desired:Undesired)
Piperidine10-20EthanolRefluxVariable
ZnCl₂5-15Toluene80-110Often improves selectivity
In(OTf)₃1-5Solvent-free or Toluene60-100Can provide excellent selectivity[5]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of 6,7-dihydro-5H-cyclopenta[b]pyridine intermediates.

Q1: What are the most common synthetic routes for the 6,7-dihydro-5H-cyclopenta[b]pyridine core structure?

A: Several synthetic strategies have been developed. Some of the most prevalent include:

  • Multicomponent Reactions: These reactions offer an efficient way to construct the heterocyclic core in a single step from simple starting materials. For example, the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine can yield highly substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[6]

  • Friedländer Annulation: As discussed in the troubleshooting section, this is a classical and versatile method for synthesizing quinoline and pyridine-fused systems.[3][4]

  • Vilsmeier-Haack Reaction: A practical route starting from cyclopentanone and benzylamine has been developed, involving nucleophilic addition, acetylation, and a Vilsmeier cyclization reaction.[7]

  • Catalytic Cycloadditions: Iron-catalyzed [2+2+2] cycloadditions of alkynes and nitriles represent an atom-economical approach to pyridine synthesis.[8][9]

Q2: I am planning a catalytic hydrogenation of a substituted pyridine to a piperidine derivative on a large scale. What are the key safety and operational considerations?

A: Catalytic hydrogenation at scale requires careful planning and execution due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[10]

Safety and Operational Checklist:

  • Reactor and Equipment:

    • Use a high-pressure reactor (e.g., a Parr shaker or a stirred autoclave) designed for hydrogenation reactions.[11]

    • Ensure all equipment is properly grounded to prevent static discharge.[12]

  • Catalyst Handling:

    • Handle pyrophoric catalysts (e.g., Raney Nickel, Palladium on carbon) under an inert atmosphere.

    • Catalyst filtration should be performed carefully, keeping the filter cake wet to prevent ignition upon exposure to air.

  • Hydrogen Gas:

    • Use high-purity hydrogen gas.[11]

    • The reactor should be purged with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove air.[11]

    • Ensure the reaction area is well-ventilated.[13]

  • Reaction Conditions:

    • Elevated pressure and temperature are often required for the complete dearomatization of the pyridine ring.[10]

    • The choice of catalyst (e.g., PtO₂, Pt/C, Rh/C) and solvent (e.g., acetic acid, ethanol) is crucial for achieving high conversion and selectivity.[10][14] Acetic acid is often used as a solvent to activate the pyridine ring towards reduction.[11][14]

General Workflow for Catalytic Hydrogenation

HydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis charge_reactor Charge Reactor: Substrate, Solvent, Catalyst seal_reactor Seal Reactor charge_reactor->seal_reactor purge_inert Purge with Inert Gas (e.g., N₂ or Ar) seal_reactor->purge_inert pressurize_h2 Pressurize with H₂ purge_inert->pressurize_h2 stir Stir at Set Temperature & Time pressurize_h2->stir vent_h2 Vent H₂ & Purge with Inert Gas stir->vent_h2 filter_catalyst Filter to Remove Catalyst vent_h2->filter_catalyst solvent_removal Solvent Removal filter_catalyst->solvent_removal purification Purification (e.g., Distillation, Chromatography) solvent_removal->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A general experimental workflow for catalytic hydrogenation.[11]

Q3: Are there specific challenges associated with using Grignard reagents for the functionalization of pyridine rings at a larger scale?

A: Yes, while Grignard reactions are powerful C-C bond-forming reactions, their scale-up on pyridine substrates presents several challenges.

  • Regioselectivity: The addition of Grignard reagents to pyridinium salts can be difficult to control, potentially leading to a mixture of 1,2- and 1,4-addition products.[15] The use of copper catalysts can significantly improve the regioselectivity towards the desired 1,4-dihydropyridine derivatives.[15][16]

  • Exothermic Nature: Grignard reactions are often highly exothermic. Efficient heat management is critical at scale to prevent runaway reactions. This includes controlled addition of the Grignard reagent and a reactor with adequate cooling capacity.

  • Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture. All glassware, solvents, and starting materials must be scrupulously dried to avoid quenching the reagent.

  • Workup: The workup of large-scale Grignard reactions can be hazardous due to the quenching of unreacted reagent with aqueous solutions, which can be highly exothermic and generate flammable gases. A slow, controlled quench at low temperature is essential.

Q4: What are the best practices for the purification of 6,7-dihydro-5H-cyclopenta[b]pyridine intermediates on a kilogram scale?

A: The choice of purification method will depend on the physical properties of the intermediate (e.g., solid or liquid, boiling point, stability) and the nature of the impurities.

  • Distillation: For liquid intermediates with sufficient thermal stability, distillation under reduced pressure is often the most efficient and scalable method.

  • Crystallization: If the product is a solid, crystallization is a powerful technique for achieving high purity. Careful selection of the solvent system is key to maximizing yield and purity.

  • Column Chromatography: While widely used in the lab, flash column chromatography can be cumbersome and expensive to scale up. It is typically reserved for high-value products or when other methods fail to provide the required purity.

  • Extractive Workup: A well-designed extractive workup can significantly reduce the impurity profile before the final purification step. This may involve pH adjustments to move the product or impurities between aqueous and organic layers.

A Korean patent describes a method for purifying pyridine and its derivatives by treatment with an alkali metal compound followed by distillation to remove impurities.[17]

Q5: What are the primary safety hazards associated with handling pyridine and its derivatives?

A: Pyridine and its derivatives are flammable liquids and are harmful if swallowed or in contact with skin.[12][13]

  • Flammability: Pyridine has a low flash point and its vapors can form explosive mixtures with air.[13] It is crucial to work in a well-ventilated area, away from ignition sources, and to use non-sparking tools.[13]

  • Toxicity: These compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a fume hood is recommended.

  • Environmental Hazards: Avoid release to the environment.[12]

For some derivatives, such as azidopyridines, there is a significant explosion risk, and their synthesis and handling at scale should be approached with extreme caution, potentially utilizing flow chemistry to minimize the amount of hazardous material present at any given time.[18]

III. References

  • Journal of the American Chemical Society. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.

  • ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines.

  • Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.

  • Google Patents. (n.d.). CN103539736B - Method for synthesis of 2,3-cyclopentenopyridine from glycerin as raw material.

  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

  • PubMed Central. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.

  • BenchChem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.).

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.

  • Bentham Science Publisher. (2023). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization.

  • ResearchGate. (2021). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

  • ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.

  • ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.

  • ResearchGate. (n.d.). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.

  • Semantic Scholar. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films.

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.

  • Wordpress. (n.d.). Safety Issues with Pyridine Ring Construction.

  • Sigma-Aldrich. (n.d.). 2,3-Cyclopentenopyridine 98 533-37-9.

  • ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF.

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. (n.d.).

  • ResearchGate. (n.d.). Iron‐catalyzed cyclopenta/hexa[b]pyridines synthesis..

  • NIH. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles.

  • Sourcing 2,3-Cyclopentenopyridine: A Buyer's Guide to Quality and Supply. (2025).

  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions.

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

  • Sigma-Aldrich. (n.d.). 2-Methoxy-6,7-dihydro-5H-cyclopenta b pyridine-3-carboxylic acid DiscoveryCPR 959237-67-3.

  • ResearchGate. (n.d.). Green synthesis of cyclopenta[b]pyridine.

  • Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling.

  • Reddit. (2024). Looking for tips on scaling up organic syntheses.

  • Wikipedia. (n.d.). Friedländer synthesis.

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

  • New Journal of Chemistry (RSC Publishing). (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.

  • Sigma-Aldrich. (n.d.). Methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate.

  • TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.

  • Considerations And Strategies For Oligonucleotide Manufacturing Scale-Up. (n.d.).

Sources

How to resolve "oiling out" during recrystallization of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the purification of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate. Our goal is to provide you with the expertise and practical guidance to overcome common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: I am trying to recrystallize this compound, but it keeps "oiling out." How can I resolve this?

A1: This is a common point of confusion, and it stems from the physical properties of your compound. The term "oiling out" refers to a phenomenon where a compound that is a solid at room temperature precipitates from a solution as a liquid because the solution temperature is above the compound's melting point.[1] However, this compound is documented as a liquid at room temperature . Therefore, the issue you are observing is not "oiling out" in the traditional sense, and recrystallization is not a suitable method for purifying this compound.

The primary challenge is to select an appropriate purification technique for a liquid compound. The following sections of this guide will walk you through the correct procedures.

Troubleshooting Guide: Purification of a Liquid Compound

Since this compound is a liquid, we will focus on the most effective purification methods for this state of matter: distillation and chromatography .

Path A: Purification by Distillation

Distillation separates liquids based on differences in their boiling points.[2] This method is ideal if your impurities have significantly different boiling points from your target compound.

Is Distillation Right for My Sample?

Consider distillation if:

  • Your compound has a boiling point below 150°C at atmospheric pressure to avoid decomposition.[2]

  • You are dealing with non-volatile impurities (e.g., salts, polymers).[2]

  • The impurities are other liquids with boiling points that differ by at least 70°C.[2]

Troubleshooting Common Distillation Problems:

  • Problem: The compound decomposes upon heating.

    • Solution: Vacuum Distillation. By reducing the pressure, you lower the boiling point of your compound, which can prevent thermal decomposition.[3]

  • Problem: The separation is poor.

    • Solution: Fractional Distillation. If the boiling points of your compound and impurities are close, a fractionating column is necessary to improve separation efficiency.[4]

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.

  • Sample Preparation: Place the crude this compound in the distillation flask with a stir bar.

  • Evacuation: Slowly and carefully apply a vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle.

  • Collection: Collect the fraction that distills at the expected boiling point for your compound under the applied pressure.

Path B: Purification by Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[1] This is an excellent alternative if distillation is not effective or if you need to remove impurities with similar boiling points.

Troubleshooting Common Chromatography Problems:

  • Problem: The compound does not move from the baseline.

    • Solution: Increase Solvent Polarity. Your compound is likely too polar for the current solvent system. Gradually increase the proportion of the more polar solvent in your eluent.

  • Problem: The compound runs with the solvent front.

    • Solution: Decrease Solvent Polarity. Your compound is too non-polar. Decrease the proportion of the polar solvent.

  • Problem: The separation between the compound and impurities is poor.

    • Solution: Optimize the Solvent System. Experiment with different solvent mixtures to find one that provides the best separation on a Thin Layer Chromatography (TLC) plate before scaling up to a column.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine a solvent system that gives your compound an Rf value of approximately 0.3-0.4. A common starting point for nitrogen-containing compounds is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Run the solvent system through the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your purified compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Decision-Making Workflow for Purification

To help you choose the best purification strategy, the following diagram outlines a logical workflow.

Purification_Workflow start Start: Crude Liquid Compound is_thermal_stable Is the compound thermally stable? start->is_thermal_stable chromatography Purify by Column Chromatography start->chromatography Impurities have similar boiling points distillation Purify by Distillation is_thermal_stable->distillation Yes vacuum_distillation Use Vacuum Distillation is_thermal_stable->vacuum_distillation No end_distill Pure Compound distillation->end_distill end_chrom Pure Compound chromatography->end_chrom vacuum_distillation->end_distill

Caption: Decision workflow for purifying a liquid organic compound.

For Low-Melting Point Solids: A Guide to Preventing "Oiling Out"

In the event that you are working with a different derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine that is a low-melting solid, the problem of "oiling out" during recrystallization is relevant. Here is a guide to address this issue.

Understanding "Oiling Out"

"Oiling out" occurs when a solid compound melts in the recrystallization solvent before it dissolves, or when it comes out of solution as a liquid during cooling.[1] This is common for compounds with low melting points or those with significant impurities that depress the melting point.[5] The resulting oil often traps impurities, defeating the purpose of recrystallization.

Strategies to Prevent and Resolve Oiling Out

StrategyRationale
Slower Cooling Reduces the level of supersaturation, allowing more time for ordered crystal nucleation and growth.[6]
Lower Initial Concentration Starting with a more dilute solution can prevent the supersaturation from reaching the critical point for oiling out.
Change the Solvent System A solvent in which the compound is less soluble at high temperatures can prevent the solution from becoming hot enough to melt the compound. A two-solvent system can also be effective.[7]
Seeding Introducing a small crystal of the pure compound provides a template for crystal growth, bypassing the need for spontaneous nucleation which can be kinetically slow and lead to oiling out.[8]
Use Activated Charcoal If impurities are the cause of the depressed melting point, treating the hot solution with activated charcoal can remove them before cooling.[5]

Troubleshooting Flowchart for "Oiling Out"

Oiling_Out_Troubleshooting start Start: 'Oiling Out' Observed add_solvent Add more solvent and reheat start->add_solvent cool_slowly Cool the solution very slowly add_solvent->cool_slowly success Successful Crystallization cool_slowly->success Succeeds failure Still Oiling Out cool_slowly->failure Fails change_solvent Change the solvent system change_solvent->success seed_crystals Add seed crystals seed_crystals->success failure->change_solvent failure->seed_crystals

Caption: Troubleshooting steps for "oiling out" during recrystallization.

References

  • How To: Purify by Distillation. University of Rochester Department of Chemistry. [Link]
  • Recrystallization. University of California, Los Angeles Department of Chemistry and Biochemistry. [Link]
  • Methods of Purification of Organic Compounds. BYJU'S. [Link]
  • Methods of Purification of Organic Compounds.
  • Purification Methods of Organic Compounds. Research and Reviews. [Link]
  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION.
  • The Purification of Organic Compound: Techniques and Applic
  • Recrystallization - Single Solvent. University of Colorado Boulder Department of Chemistry. [Link]
  • Recrystallization. University of Wisconsin-Madison Department of Chemistry. [Link]
  • What are some practical ways to purify complex compounds other than column chrom
  • recrystallization, filtration and melting point. University of Massachusetts Boston Department of Chemistry. [Link]
  • How to Purify an organic compound via recrystallization or reprecipitation?

Sources

Managing thermal stability during the synthesis of fused pyridine rings.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Thermal Stability and Optimizing Reaction Outcomes

Welcome to the Technical Support Center for the synthesis of fused pyridine rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these vital heterocyclic scaffolds. The fusion of a pyridine ring onto another carbocyclic or heterocyclic system introduces unique challenges, paramount among which is the management of reaction thermodynamics. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues related to thermal stability, helping you to ensure safer, more efficient, and reproducible syntheses.

Section 1: Understanding and Controlling Exothermic Reactions in Fused Pyridine Synthesis

Many classical methods for synthesizing fused pyridines, such as the Skraup and Doebner-von Miller reactions, are notoriously exothermic.[1][2] Failure to control these exotherms can lead to violent, runaway reactions, significant byproduct formation (especially tar), and ultimately, low yields of the desired product.[2][3] This section will delve into the causes of these thermal events and provide actionable strategies for their mitigation.

FAQ 1: My Skraup/Doebner-von Miller reaction is highly exothermic and difficult to control. What are the primary causes and how can I manage this?

Answer: The primary cause of the strong exotherm in the Skraup and Doebner-von Miller reactions is the acid-catalyzed dehydration of glycerol (in the Skraup synthesis) to the highly reactive α,β-unsaturated aldehyde, acrolein, and the subsequent condensation and cyclization steps.[1][4] The polymerization of acrolein and other unsaturated intermediates is also a significant contributor to both the exotherm and the formation of intractable tars.[2][3]

Here are key strategies to manage the thermal output of these reactions:

  • Slow and Controlled Reagent Addition: The dropwise addition of one of the key reactants is a critical control parameter. For instance, in the Skraup synthesis, the slow addition of sulfuric acid to glycerol or the α,β-unsaturated carbonyl component to the pre-heated acidic aniline solution allows for better heat dissipation.[1][2][5]

  • Efficient Cooling: For the initial mixing of reagents, especially the acid, the use of an ice bath is highly recommended to manage the initial exotherm.[1] For the reaction itself, a well-calibrated heating mantle with a temperature controller or a thermostatically controlled oil bath is essential for maintaining a stable temperature.[1]

  • Use of Moderators: The inclusion of a moderator can significantly tame the vigor of the reaction. Ferrous sulfate (FeSO₄) is a commonly used and effective moderator in the Skraup synthesis.[1][2] Other moderators like boric acid have also been reported to control the exotherm.[2]

  • Dilution: Running the reaction at a lower concentration can aid in more effective heat dissipation. However, this must be balanced with the potential for decreased reaction rates.

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control due to their high surface-area-to-volume ratio, making them an inherently safer option.[6]

Troubleshooting Guide: Runaway Reactions and Tar Formation
Symptom Potential Cause(s) Troubleshooting Steps
Rapid, uncontrolled temperature increase - Too rapid addition of reagents (e.g., sulfuric acid, acrolein)[5]- Inadequate cooling[1]- Immediately reduce or stop reagent addition.- Apply external cooling (ice bath).- If the reaction is still uncontrollable, have a quenching agent (e.g., a large volume of cold water or a suitable basic solution) ready for emergency use.
Thick, dark tar formation - Polymerization of α,β-unsaturated carbonyl compounds[2][3]- Excessively high reaction temperatures[2]- Ensure slow and controlled addition of the unsaturated carbonyl compound.[3]- Optimize the reaction temperature; avoid overheating.[2]- Use a moderator like ferrous sulfate to smooth the reaction.[1][2]
Low yield of desired product with significant tar - Inefficient initial dehydration of glycerol (Skraup)[2]- Competing polymerization reactions[2]- Verify that the temperature is sufficient for the efficient dehydration of glycerol to acrolein.[2]- Consider preparing the α,β-unsaturated carbonyl compound in situ under controlled conditions.[3][7]

Section 2: Navigating the Thermal Landscape of Other Fused Pyridine Syntheses

While the Skraup and Doebner-von Miller reactions are known for their vigorous nature, other methods for synthesizing fused pyridines also have thermal considerations that can impact yield and purity.

FAQ 2: Does the Hantzsch pyridine synthesis have thermal stability concerns?

Answer: The classical Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, typically requires heating.[8] While not as notoriously exothermic as the Skraup reaction, improper temperature control can lead to side reactions and lower yields. The initial product is a 1,4-dihydropyridine, which then needs to be oxidized to the aromatic pyridine.[9] The oxidation step can also be exothermic depending on the reagent used.

Modern variations of the Hantzsch synthesis often employ conditions that mitigate thermal issues and improve efficiency:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under milder conditions than conventional heating.[8][10]

  • Solvent-Free Conditions: The use of solid catalysts, such as hydrotalcites or nanoparticles, can enable solvent-free reactions, which can simplify workup and potentially offer better thermal control.[8][11]

  • Room Temperature Protocols: Some modern catalytic systems, like ceric ammonium nitrate (CAN), can facilitate the Hantzsch reaction at room temperature, completely avoiding the need for heating.[9]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of a Symmetrical 1,4-Dihydropyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent (e.g., ethanol, or under solvent-free conditions if using a solid catalyst).

  • Reaction Setup: Seal the vessel and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at a controlled temperature (e.g., 100-140°C) for a specified time (typically 5-20 minutes). Monitor the reaction progress by TLC.

  • Work-up: After cooling, the 1,4-dihydropyridine product may precipitate. If so, collect the solid by filtration and wash with a cold solvent. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

FAQ 3: What are the thermal considerations for the Friedländer annulation?

Answer: The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for quinoline synthesis.[12][13] Classical Friedländer reactions are often conducted at high temperatures, typically by refluxing the reactants in an aqueous or alcoholic solution with a base, or by heating the neat mixture to 150-220°C without a catalyst.[14]

The high temperatures required can be a limitation, especially for sensitive substrates. However, the development of various catalysts has allowed for milder reaction conditions:

  • Acid Catalysis: Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids can catalyze the Friedländer synthesis, often at lower temperatures than the uncatalyzed reaction.[13]

  • Microwave Irradiation: As with the Hantzsch synthesis, microwave-assisted Friedländer reactions can proceed more rapidly and efficiently.[12]

Troubleshooting Guide: Common Issues in Fused Pyridine Synthesis
Symptom Potential Cause(s) Troubleshooting Steps
Low Yield in Hantzsch Synthesis - Incomplete oxidation of the dihydropyridine intermediate[15]- Suboptimal reaction conditions[15]- Ensure the use of an effective oxidizing agent in the correct stoichiometry.- Consider alternative catalysts and solvent systems, such as p-toluenesulfonic acid with ultrasonic irradiation.[15]
Poor Regioselectivity in Furopyridine Functionalization - Competing reactivity of the electron-rich furan and electron-deficient pyridine rings[16]- Modify reaction conditions such as solvent and pH to "tune" regioselectivity.[16]- Utilize sterically hindered reagents to direct functionalization.[16]
Product Decomposition - High reaction temperatures leading to thermal decomposition of the pyridine ring or functional groups[17][18]- If possible, explore lower-temperature synthetic routes or the use of catalysts to reduce the required reaction temperature.- For novel compounds, perform thermogravimetric analysis (TGA) to determine their thermal stability.[19][20]

Section 3: Visualization of Key Concepts

Troubleshooting Workflow for Exothermic Reactions

The following diagram outlines a decision-making process for managing exothermic reactions during fused pyridine synthesis.

Exotherm_Troubleshooting start Exothermic Reaction Observed check_rate Is reagent addition rate controlled? start->check_rate slow_addition Implement slow, dropwise addition of key reactants. check_rate->slow_addition No check_cooling Is adequate cooling in place? check_rate->check_cooling Yes slow_addition->check_cooling use_cooling Employ an ice bath for initial mixing and a controlled temperature bath for the reaction. check_cooling->use_cooling No check_moderator Is a reaction moderator being used (e.g., FeSO4 for Skraup)? check_cooling->check_moderator Yes use_cooling->check_moderator add_moderator Incorporate a suitable moderator into the reaction mixture. check_moderator->add_moderator No check_concentration Is the reaction concentration optimized? check_moderator->check_concentration Yes add_moderator->check_concentration dilute Consider running the reaction at a lower concentration. check_concentration->dilute No end Reaction Thermally Stable check_concentration->end Yes dilute->end

Caption: A decision tree for troubleshooting and controlling exothermic reactions.

Generalized Workflow for Fused Pyridine Synthesis

This diagram illustrates a general experimental workflow from reaction setup to product purification.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Reagent Preparation & Purification reaction_setup Reaction Setup (e.g., inert atmosphere, cooling) reagent_prep->reaction_setup controlled_addition Controlled Reagent Addition reaction_setup->controlled_addition temp_monitoring Temperature Monitoring & Control controlled_addition->temp_monitoring reaction_monitoring Reaction Progress Monitoring (TLC, LC-MS) temp_monitoring->reaction_monitoring quenching Quenching/Neutralization reaction_monitoring->quenching extraction Extraction quenching->extraction purification Purification (Chromatography, Recrystallization, Distillation) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for the synthesis of fused pyridines.

References

  • Hantzsch pyridine synthesis. (n.d.). In Google Arts & Culture.
  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. (2025). Benchchem.
  • Effect of Temperature on Hantzsch 1, 4 dihydropyridine Synthesis. (n.d.). ResearchGate.
  • Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material: 4-amino-5-nitro-[1][2][8]oxadiazolo[3,4-e]tetra-zolo[1,5-a]pyridine-3-oxide. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. (2025). Benchchem.
  • Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material:4-amino-5-nitro-[1][2][8]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. (n.d.). ResearchGate.
  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure.
  • Skraup reaction process for synthesizing quinolones. (n.d.). Google Patents.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (n.d.). ResearchGate.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material: 4-amino-5-nitro-[1][2][8]oxadiazolo[3,4-e]tetra-zolo[1,5-a]pyridine-3-oxide. (2018). Semantic Scholar.
  • Troubleshooting common issues in pyridine synthesis. (2025). Benchchem.
  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). PMC - NIH.
  • Challenges in the functionalization of the furopyridine ring. (2025). Benchchem.
  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (2024). PubMed.
  • Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). Benchchem.
  • Theoretical study on the thermal decomposition of pyridine. (n.d.). ResearchGate.
  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (2024). PMC.
  • Application Notes and Protocols for the Hantzsch Synthesis of 2,4-Diethylpyridine. (n.d.). Benchchem.
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). PMC - NIH.
  • Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. (n.d.). ResearchGate.
  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing.
  • Doebner–Miller reaction. (n.d.). In Wikipedia.
  • Pyridine: Synthesis, reactions and medicinal uses. (n.d.). Slideshare.
  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. (n.d.). ResearchGate.
  • Pyridine Ring Synthesis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Making quinoline - the Skraup synthesis. (2024). YouTube.
  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Friedländer synthesis. (n.d.). In Wikipedia.
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube.
  • Safety Issues with Pyridine Ring Construction. (n.d.). Wordpress.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.
  • byproduct formation in the Doebner-von Miller reaction. (2025). Benchchem.
  • Fused Ring Heterocycles. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to the Cyclopenta[b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds in medicinal chemistry and materials science. Its rigid, fused-ring system imparts unique conformational constraints and electronic properties, making it a valuable building block in the design of novel therapeutic agents and functional materials. The efficiency with which this core can be assembled is therefore a critical consideration for researchers in these fields. This guide provides an in-depth comparison of prominent synthetic strategies, offering insights into their relative merits based on experimental data.

Multicomponent Synthesis of Highly Functionalized Cyclopenta[b]pyridines

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecular architectures. By combining three or more starting materials in a single synthetic operation, MCRs can rapidly generate molecular diversity with operational simplicity.

Cyclocondensation of 2,5-Diarylidenecyclopentanones and Propanedinitrile

A particularly effective MCR for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile.[1][2] This reaction is catalyzed by a sodium alkoxide, which also serves as a reactant.[1]

The causality behind this experimental design lies in the creation of a cascade of reactions initiated by the Michael addition of the malononitrile anion to the α,β-unsaturated ketone system of the diarylidenecyclopentanone. This is followed by a nucleophilic attack of the alkoxide and subsequent intramolecular cyclization and dehydration to form the stable pyridine ring. The choice of sodium alkoxide not only facilitates the initial deprotonation of propanedinitrile but also determines the alkoxy substituent at the 2-position of the final product, adding to the modularity of this approach.

Mechanistic Pathway

The reaction is proposed to proceed via the following steps:

  • Knoevenagel condensation of cyclopentanone with an aromatic aldehyde to form the 2,5-diarylidenecyclopentanone precursor.

  • Michael addition of the propanedinitrile anion to one of the α,β-unsaturated ketone moieties of the diarylidenecyclopentanone.

  • Nucleophilic attack by the alkoxide anion.

  • Intramolecular cyclization through the attack of the enamine nitrogen onto the nitrile group.

  • Tautomerization and subsequent elimination of water to afford the aromatic cyclopenta[b]pyridine core.

MCR_Mechanism cluster_0 Precursor Synthesis cluster_1 Multicomponent Reaction Cyclopentanone Cyclopentanone 2,5-Diarylidenecyclopentanone 2,5-Diarylidenecyclopentanone Cyclopentanone->2,5-Diarylidenecyclopentanone ArCHO, base Michael_Adduct Michael_Adduct 2,5-Diarylidenecyclopentanone->Michael_Adduct + Propanedinitrile Propanedinitrile Propanedinitrile Sodium_Alkoxide Sodium_Alkoxide Cyclized_Intermediate Cyclized_Intermediate Michael_Adduct->Cyclized_Intermediate + NaOR, Cyclization Final_Product 2-Alkoxy-4-aryl-7-arylmethylene- 6,7-dihydro-5H-cyclopenta[b]pyridine -3-carbonitrile Cyclized_Intermediate->Final_Product Aromatization

Caption: Workflow for the multicomponent synthesis of cyclopenta[b]pyridine derivatives.

Experimental Protocol.[1][2][3]

A mixture of a 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and sodium alkoxide (0.02 mol; e.g., 1.36 g of sodium ethoxide or 1.08 g of sodium methoxide) is refluxed in the corresponding anhydrous alcohol (ethanol or methanol) at 80°C for 1 hour with stirring.[2][3] After cooling to room temperature, the mixture is diluted with 150 mL of distilled water. The resulting precipitate is collected by filtration and can be further purified by recrystallization.[3] This self-validating system often yields highly pure compounds without the need for chromatographic purification.[1]

Linear Synthesis via Vilsmeier-Haack Cyclization

In contrast to the convergent MCR approach, linear syntheses build the target molecule in a stepwise fashion. A notable example is the construction of the unsubstituted 6,7-dihydro-5H-cyclopenta[b]pyridine core, a key intermediate for the antibiotic cefpirome, starting from simple commercial reagents.[4][5]

This strategy relies on the powerful Vilsmeier-Haack reaction for the crucial cyclization and formylation step. The rationale here is to first construct a suitable N-acyl enamine precursor which can then undergo an intramolecular electrophilic attack by the Vilsmeier reagent (a chloromethyleniminium salt) to form the pyridine ring.

Synthetic Sequence

The synthesis proceeds through the following key transformations:

  • Nucleophilic Addition: Reaction of cyclopentanone with benzylamine to form an enamine.

  • Acetylation: Acylation of the enamine with acetic anhydride.

  • Vilsmeier Cyclization: Treatment with the Vilsmeier reagent (generated from POCl₃ and DMF) to effect cyclization and chlorination.

  • Dechlorination: Removal of the chloro group to afford the final product.

Vilsmeier_Route Cyclopentanone Cyclopentanone Enamine Enamine Cyclopentanone->Enamine + Benzylamine (Nucleophilic Add.) Benzylamine Benzylamine N-Acyl_Enamine N-Acyl_Enamine Enamine->N-Acyl_Enamine + Acetic Anhydride (Acetylation) Chloro_Product 2-Chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine N-Acyl_Enamine->Chloro_Product + Vilsmeier Reagent (Cyclization) Final_Product 6,7-Dihydro-5H- cyclopenta[b]pyridine Chloro_Product->Final_Product Dechlorination

Caption: Linear synthesis of the cyclopenta[b]pyridine core via Vilsmeier cyclization.

Experimental Protocol Highlights.[5]
  • N-benzyl-N-cyclopentenylacetamide formation: Acetic anhydride is added to benzylamine at 0-5°C, followed by reaction at 20-25°C for 14 hours.

  • Vilsmeier Cyclization: The N-acyl enamine is treated with phosphorus oxychloride (added at 0-5°C) and refluxed for 15 hours. Hydrolysis is performed at 40-45°C.

  • The overall yield for this multi-step process is reported to be 43.15% with a high purity of 99.7% as determined by HPLC.[4][5]

Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridines

A distinct and greener approach involves the late-stage functionalization of a pre-existing 2,3-cyclopentenopyridine scaffold. This method utilizes a manganese catalyst for the direct oxidation of the benzylic C-H bonds of the cyclopentane ring.[6]

The choice of a manganese catalyst is predicated on its ability to form high-valent oxo species that are potent oxidants, capable of activating otherwise inert C-H bonds.[7] This strategy is particularly appealing for its directness and use of water as a solvent and a relatively benign oxidant, tert-butyl hydroperoxide (t-BuOOH).

Mechanistic Considerations

The reaction is thought to proceed via a manganese-oxo intermediate. The catalytic cycle likely involves:

  • Activation of the Mn(II) precatalyst by the oxidant to form a high-valent Mn-oxo species.

  • Hydrogen atom abstraction from the C-H bond at the 5-position of the cyclopenta[b]pyridine ring by the Mn-oxo species, generating a carbon-centered radical.

  • A "rebound" step where the hydroxyl group is transferred from the manganese center to the carbon radical, or further oxidation to a carbocation followed by nucleophilic attack, to yield the ketone product.[7]

Oxidation_Workflow Start 2,3-Cyclopentenopyridine Product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Start->Product Catalyst Mn(OTf)2 Catalyst->Product Oxidant t-BuOOH in H2O Oxidant->Product Conditions 25 °C Conditions->Product

Caption: Manganese-catalyzed oxidation for the synthesis of cyclopenta[b]pyridin-5-ones.

Experimental Protocol Summary.[6]

The direct oxidation of 2,3-cyclopentenopyridine analogues is achieved using manganese(II) triflate (Mn(OTf)₂) as the catalyst and tert-butyl hydroperoxide (65% in H₂O) as the oxidant. The reaction is conducted at 25°C in water, reportedly affording the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues in high yield with excellent chemoselectivity.[6]

Comparative Analysis

To provide a clear, objective comparison, the key performance indicators for each route are summarized below.

ParameterMulticomponent ReactionLinear Synthesis (Vilsmeier)Catalytic Oxidation
Strategy Convergent, one-potLinear, multi-stepLate-stage functionalization
Overall Yield 75-82% (for specific derivatives)[2]43.15%[4][5]High (not specified quantitatively)[6]
Number of Steps 1 (from diarylidenecyclopentanone)4 (from cyclopentanone)1 (from cyclopentenopyridine)
Reaction Time ~1 hour[2][3]>30 hours (cumulative)[5]Not specified
Conditions Reflux (80°C)[3]Varied (-5°C to reflux)[5]Room Temperature (25°C)[6]
Purification Simple filtration/recrystallization[1]Requires purification of intermediatesNot specified
Substrate Scope Builds highly functionalized derivativesYields the unsubstituted coreLimited to available cyclopentenopyridines
Green Chemistry Good atom economyUse of POCl₃ is a drawbackUse of water as solvent is advantageous

Conclusion

The choice of synthetic route to the cyclopenta[b]pyridine core is dictated by the specific research objective.

  • The Multicomponent Reaction stands out for its exceptional efficiency in generating complex, highly substituted analogues in a single step with high yields and operational simplicity. This is the preferred method for library synthesis and structure-activity relationship (SAR) studies where rapid access to a diverse range of derivatives is paramount.

  • The Linear Synthesis via Vilsmeier-Haack Reaction provides a reliable, albeit more laborious, route to the unsubstituted 6,7-dihydro-5H-cyclopenta[b]pyridine core. Its value lies in producing a specific, key intermediate from basic starting materials, which can then be further elaborated.

  • The Manganese-Catalyzed Oxidation offers an elegant and environmentally conscious method for the synthesis of cyclopenta[b]pyridin-5-ones. Its mild conditions and use of water as a solvent are highly desirable from a green chemistry perspective, making it an excellent choice for late-stage functionalization when the corresponding cyclopentenopyridine precursor is readily accessible.

Ultimately, a thorough understanding of the strengths and limitations of each approach, as detailed in this guide, will enable researchers to make informed decisions and select the most efficient synthetic strategy for their specific needs in the pursuit of novel chemical entities.

References

  • Tu, S., et al. Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters.
  • Mamyrbekova-Bekturganova, A. Zh., et al. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate.
  • Tasneem, S., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Su, W., et al. Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry.
  • Fouda, A. E.-A. S., et al. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. National Institutes of Health.
  • Shafaei, F., et al. Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. Semantic Scholar.
  • Dyachenko, V. D., et al. Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Springer.
  • Fouda, A. E.-A. S., et al. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
  • Zhou, J., et al. A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Scientific.Net.
  • Fouda, A. E.-A. S., et al. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. PubMed.
  • Zhou, J., et al. A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate.
  • Green Chemistry Centre of Excellence, University of York. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Royal Society of Chemistry.
  • Shafaei, F., et al. Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. ResearchGate.
  • Organic Syntheses. A Catalytic Vilsmeier-Haack Reaction.
  • Wang, C., et al. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry.
  • D'Auria, M., et al. The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Dalton Transactions.
  • Balcells, D., et al. Molecular Recognition in Mn-Catalyzed C-H Oxidation. Reaction Mechanism and Origin of Selectivity from a DFT Perspective. ResearchGate.
  • Kianfar, E. Ionic Liquids: Properties, Application, and Synthesis. Fine Chemical Engineering.
  • Balcells, D., et al. Molecular Recognition in Mn-Catalyzed C-H Oxidation. Reaction Mechanism and Origin of Selectivity from a DFT Perspective. National Institutes of Health.
  • Nam, W., et al. Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide. National Institutes of Health.
  • De Villiers, M., et al. Hydrogen Peroxide Disproportionation Activity Is Sensitive to Pyridine Substitutions on Manganese Catalysts Derived from 12-Membered Tetra-Aza Macrocyclic Ligands. National Institutes of Health.
  • Company, A., et al. Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates. National Institutes of Health.
  • Cipta, O., et al. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. TÜBİTAK.

Sources

A Comparative Guide to the Structure-Activity Relationship of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. This heterocyclic system is a key intermediate in the synthesis of pharmaceuticals like the fourth-generation cephalosporin antibiotic, cefpirome.[1] The inherent drug-like properties of this scaffold have spurred investigations into its derivatization to explore a wider range of therapeutic applications, including antiviral, insecticidal, fungicidal, and anticancer activities.[2][3]

This guide focuses specifically on the 7-yl acetate analogs, examining how modifications to the core structure and substituents influence biological outcomes. By understanding these nuanced relationships, researchers can more effectively design and synthesize novel analogs with enhanced potency and selectivity.

Core Synthesis and Derivatization Strategy

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine analogs typically begins with the construction of the core bicyclic system. A common and efficient method involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues to yield the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[4][5] Subsequent reduction of the ketone to an alcohol, followed by acetylation, provides the 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate scaffold.

Synthesis_Workflow 2,3-Cyclopentenopyridine Analog 2,3-Cyclopentenopyridine Analog 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one 2,3-Cyclopentenopyridine Analog->6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Mn(OTf)2, t-BuOOH, H2O 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one->6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Reduction (e.g., NaBH4) This compound This compound 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol->this compound Acetylation (e.g., Ac2O, pyridine)

Caption: General synthetic workflow for this compound analogs.

Further diversity is introduced through modifications at various positions of the pyridine and cyclopentane rings. These modifications are critical for probing the structure-activity landscape.

Structure-Activity Relationship Analysis

The biological activity of this compound analogs is exquisitely sensitive to their substitution patterns. The following sections dissect the influence of structural modifications on various therapeutic activities.

Anticancer Activity

Recent studies have highlighted the potential of cyclopenta[b]pyridine derivatives as anticancer agents. The proposed mechanisms of action often involve DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.[6]

Compound ID Substitution on Pyridine Ring Substitution on Cyclopentane Ring Observed Activity (IC50) Reference
Analog A 4-Aryl7-yl acetateModerate[3]
Analog B 2-Chloro7-yl acetateIncreased Potency[1]
Analog C 4-Aryl, 2-Alkoxy, 3-Carbonitrile7-aryl-2-ylmethylideneHigh (Corrosion Inhibition)[7][8]

Key Insights:

  • Electron-withdrawing groups on the pyridine ring, such as a chloro group at the 2-position, appear to enhance cytotoxic activity. This may be attributed to alterations in the molecule's electronic properties, facilitating interactions with biological targets.

  • The introduction of an aryl group at the 4-position has been shown to be a key modification for anticancer activity in related fused heterocyclic systems.[3]

  • While not directly acetate analogs, the high efficacy of derivatives with a 3-carbonitrile and 2-alkoxy group as corrosion inhibitors for steel suggests that these substituents significantly influence the molecule's electronic and adsorptive properties, which could be translatable to biological interactions.[7][8]

Anticancer_SAR cluster_pyridine Pyridine Ring Modifications cluster_cyclopentane Cyclopentane Ring Modifications 2-Chloro 2-Chloro Increased Potency Increased Potency 2-Chloro->Increased Potency e-withdrawing 4-Aryl 4-Aryl Activity Contribution Activity Contribution 4-Aryl->Activity Contribution 7-yl_acetate 7-yl acetate 7-yl_acetate->Increased Potency

Caption: Key structural features influencing anticancer activity.

Antiviral, Insecticidal, and Fungicidal Activities

Research into 5-aryl-cyclopenta[c]pyridine derivatives, structurally related to the core of interest, has provided valuable SAR insights for these applications.[2][9]

Compound ID Substitution at Position 5 Anti-TMV Activity Insecticidal/Fungicidal Activity Reference
4k m-methoxyphenylHighModerate[2][9]
4i 3,4,5-trifluorophenylModerateHigh (Fungicidal)[2]
4g Not specifiedHighNot specified[2]

Key Insights:

  • The introduction of an aryl ring at the 5-position (analogous to substitution on the cyclopentane ring) significantly enhances binding affinity to target proteins.[2]

  • A m-methoxyphenyl substitution (4k) conferred the most potent anti-Tobacco Mosaic Virus (TMV) activity, suggesting that a balance of steric bulk and electronic properties is crucial.[2][9]

  • For fungicidal activity, a 3,4,5-trifluorophenyl group (4i) was highly effective, indicating that strong electron-withdrawing groups on the appended aryl ring are beneficial.[2]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for key assays are provided below.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (General Procedure)

This protocol is adapted from a manganese-catalyzed oxidation method.[4]

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), and H2O (2.5 mL).

  • Stir the mixture at 25°C.

  • Add t-BuOOH (65% in H2O, 2.5 mmol) dropwise to the stirring solution.

  • Continue stirring at 25°C for 24 hours.

  • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (Ethyl acetate/Petroleum ether = 1:5) to yield the title compound.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships elucidated in this guide underscore the critical role of substituent patterns in determining biological activity.

Future research should focus on:

  • Systematic derivatization: A more comprehensive library of analogs with diverse substituents at all addressable positions of the core structure is needed to refine the SAR models.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will facilitate rational drug design.

  • In vivo efficacy and safety profiling: Promising lead compounds should be advanced to animal models to assess their therapeutic potential and toxicological profiles.

By leveraging the insights presented herein, the scientific community can accelerate the discovery and development of next-generation therapeutics based on the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold.

References

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxid
  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine deriv
  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine - ResearchG
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in w
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion - NIH
  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Deriv
  • Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing)
  • Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid | Semantic Scholar
  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives | Journal of Agricultural and Food Chemistry - ACS Public
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[2][6]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents - PMC - NIH
  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives | Request PDF - ResearchG
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches | ACS Omega

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Cyclopenta[b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, cyclopenta[b]pyridine scaffolds, also known as azaindoles, are of significant interest due to their prevalence in bioactive molecules. Distinguishing between isomers of this family is a critical task, as even minor structural changes can profoundly impact biological activity. This guide provides an in-depth comparative analysis of the spectroscopic data for cyclopenta[b]pyridine isomers, offering a framework for their unambiguous identification.

The Structural Landscape of Cyclopenta[b]pyridine Isomers

Cyclopenta[b]pyridine, a fused bicyclic heterocycle, consists of a pyridine ring fused to a cyclopentane ring. The position of the nitrogen atom in the pyridine ring gives rise to different isomers, with 5-azaindole and 7-azaindole being common examples. The numbering of the ring system is crucial for interpreting spectroscopic data.

Caption: Molecular structures of 5-Azaindole and 7-Azaindole.

A Multi-faceted Spectroscopic Approach

A combination of spectroscopic techniques is essential for the comprehensive characterization of cyclopenta[b]pyridine isomers. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation

NMR spectroscopy, including ¹H and ¹³C NMR, is arguably the most powerful tool for differentiating isomers. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to the electronic environment, which is directly influenced by the position of the nitrogen atom.

¹H NMR Spectroscopy:

The protons on the pyridine and pyrrole rings of azaindole isomers exhibit distinct chemical shifts. The electronegative nitrogen atom deshields adjacent protons, causing them to resonate at a higher frequency (downfield).

  • Diagnostic Protons: The protons on the carbon atoms immediately adjacent to the nitrogen (e.g., H-4 and H-6 in 5-azaindole, and H-6 and H-8 in 7-azaindole) are the most deshielded and serve as key diagnostic signals.

  • Coupling Constants: The coupling patterns (e.g., doublets, triplets) and the magnitude of the coupling constants (J-values) provide information about the connectivity of the protons.

¹³C NMR Spectroscopy:

Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the proximity of the nitrogen atom. Carbons bonded to nitrogen are significantly deshielded.

Comparative ¹H and ¹³C NMR Data for Azaindole Isomers (Illustrative)

IsomerProton/Carbon¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
5-Azaindole H-2~7.9C-2: ~128
H-3~6.4C-3: ~101
H-4~8.2C-4: ~145
H-6~7.2C-6: ~117
H-7~8.4C-7a: ~142
7-Azaindole H-2~7.9C-2: ~128
H-3~6.4C-3: ~100
H-4~7.6C-4: ~129
H-5~7.0C-5: ~115
H-6~8.1C-6: ~142
H-7a-C-7a: ~148

Note: These are approximate values and can vary depending on the solvent and substituents.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is particularly useful for identifying the N-H stretching vibration of the pyrrole ring, which typically appears as a sharp to broad band in the region of 3100-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The C=N stretching vibration of the pyridine ring also provides a characteristic absorption band around 1600 cm⁻¹. While subtle, differences in the fingerprint region (below 1500 cm⁻¹) can also aid in distinguishing between isomers. For instance, a comparative analysis of chloro-azaindole carbaldehydes revealed notable differences in their vibrational spectra due to the distinct orientation of the aldehyde group.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Understanding Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of the molecules. The position of the absorption maxima (λmax) is related to the energy of the π → π* and n → π* electronic transitions. The nitrogen atom in the pyridine ring introduces n → π* transitions, and its position affects the overall conjugation and energy levels of the molecular orbitals. Computational studies have been used to predict the excited states and UV absorption spectra of various azaindoles.[3] Experimental data for 7-azaindole shows absorbance in the 260-400 nm range.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum can be diagnostic for different isomers. The stability of the resulting fragment ions is influenced by the position of the nitrogen atom.

Experimental Workflow for Isomer Characterization

A systematic approach is crucial for the successful spectroscopic analysis of cyclopenta[b]pyridine isomers.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesize Isomer Purification Purify via Chromatography/Crystallization Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Comparison Compare Spectra NMR->Comparison IR->Comparison UV_Vis->Comparison MS->Comparison Structure Elucidate Structure Comparison->Structure

Caption: A typical experimental workflow for isomer characterization.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is of high purity. For NMR, dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR, the sample can be analyzed as a thin film, KBr pellet, or in solution. For UV-Vis, prepare a dilute solution in a transparent solvent. For MS, dissolve the sample in a volatile solvent.

  • Data Acquisition: Acquire the spectra using appropriate instrument parameters. For NMR, this includes setting the correct number of scans and relaxation delays.

  • Data Processing: Process the raw data (e.g., Fourier transformation for NMR and IR).

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, integration values (for ¹H NMR), vibrational frequencies, absorption maxima, and fragmentation patterns.

  • Comparative Analysis: Compare the obtained spectra with literature data for known isomers or with theoretically predicted spectra.

Conclusion

The differentiation of cyclopenta[b]pyridine isomers is a critical task in chemical research and drug development. A comprehensive approach utilizing a suite of spectroscopic techniques, particularly NMR, is essential for unambiguous structure elucidation. By carefully analyzing and comparing the data from ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry, researchers can confidently identify the specific isomer and advance their scientific endeavors.

References

  • Synthesis and Characterization of Some Novel Multisubstituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Deriv
  • Green synthesis of cyclopenta[b]pyridine.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.
  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. URL[1]
  • 7-Azaindole (271-63-6) 13C NMR spectrum. ChemicalBook. URL
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. URL[3]
  • Cyclopenta[b]pyrroles from Triazines: Synthetic and Mechanistic Studies.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • Zirconium complexes of cyclopenta[b]pyridine: synthesis, structure, and olefin polymerization catalysis. Royal Society of Chemistry. URL[9]
  • Excitation (up) and emission (down) spectra cyclopenta[b]pyridines 5 in chloroform...
  • 5H-Cyclopenta[b]pyridine. PubChem. URL[10]
  • (a) UV‐Vis spectra of the reaction mixture (1 equiv. of 7‐azaindole and...
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • 1H-Cyclopenta[b]pyridine. PubChem. URL[11]
  • (PDF) Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.
  • 2,3-dihydro-1H-cyclopenta[b]pyridine. PubChem. URL[12]
  • High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. The Journal of Chemical Physics. URL
  • A Comparative Analysis of 7-Azaindole and Indole as Fluorescent Probes. Benchchem. URL
  • On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Indole. NIST WebBook. URL
  • Indole. NIST WebBook. URL

Sources

A Senior Application Scientist's Guide to the Definitive Structural Validation of a Novel Cyclopenta[b]pyridine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The discovery of a novel molecule is a moment of profound scientific potential. Within the realm of medicinal chemistry, cyclopenta[b]pyridine scaffolds are of significant interest due to their versatile biological activities, serving as core structures in potential new therapeutic agents.[1][2][3] However, the journey from a promising reaction product to a validated drug candidate is paved with rigorous analytical scrutiny. The unambiguous determination of its molecular structure is the non-negotiable foundation upon which all subsequent research—biological assays, SAR studies, and preclinical development—is built.

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate the structure of a novel cyclopenta[b]pyridine derivative. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating, synergistic approach to structural elucidation.

The Integrated Workflow: A Multi-Technique Imperative

No single analytical technique can provide the complete structural picture. True confidence in a novel structure is achieved by integrating complementary data from several orthogonal methods. Each technique interrogates a different aspect of the molecule's properties, and together, they form a logical web of evidence that is far more robust than the sum of its parts. The overall validation process follows a logical progression from establishing the basic formula to defining the intricate three-dimensional arrangement of atoms.

Structural Validation Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Absolute Confirmation Purification Synthesis & Purification (e.g., HPLC) MS Mass Spectrometry (MS) Determine Molecular Formula Purification->MS Pure Sample NMR NMR Spectroscopy (1D & 2D) Map Atomic Connectivity MS->NMR Elemental Composition FTIR FTIR Spectroscopy Identify Functional Groups XRay Single Crystal X-ray Crystallography Determine 3D Structure FTIR->XRay For Absolute Proof Final Validated Molecular Structure FTIR->Final NMR->FTIR Proposed Structure NMR->XRay For Absolute Proof NMR->Final XRay->Final

Caption: High-level workflow for novel compound validation.

Mass Spectrometry (MS): Defining the Formula

Expertise & Experience: Before you can determine a structure, you must know its elemental composition. Mass spectrometry is the definitive technique for ascertaining the molecular weight of a compound with extremely high precision.[4][5] For novel compounds, High-Resolution Mass Spectrometry (HRMS), typically using an Orbitrap or Time-of-Flight (TOF) analyzer, is essential. Its power lies in measuring mass-to-charge ratios (m/z) to four or five decimal places, which is accurate enough to distinguish between molecules with the same nominal mass but different elemental formulas (isobars). This is the first and most critical gate in the validation process.

Comparative Analysis: MS Techniques
TechniqueInformation ProvidedWhy It's ChosenLimitations
Low-Resolution MS (e.g., Quadrupole) Nominal Molecular WeightRapid screening, LC-MS couplingInsufficient mass accuracy for elemental composition of a novel compound.
High-Resolution MS (e.g., ESI-TOF, Orbitrap) Exact Mass (to <5 ppm)Provides unambiguous elemental composition.[6]Does not provide connectivity information.
Tandem MS (MS/MS) Fragmentation PatternCan provide structural clues by breaking the molecule apart.Fragmentation can be complex to interpret without a reference.
Protocol: ESI-HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the purified cyclopenta[b]pyridine derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Dilution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid. The acid aids in protonation for positive-ion mode electrospray ionization (ESI).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample directly or via LC injection into the ESI source. Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured exact mass. The calculated formula should have an error of less than 5 ppm compared to the theoretical mass.

NMR Spectroscopy: The Architectural Blueprint

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution.[7] It provides direct evidence of the carbon-hydrogen framework and the connectivity between atoms. For a novel heterocyclic system like a cyclopenta[b]pyridine, a suite of 1D and 2D NMR experiments is not just helpful; it is mandatory for unambiguous assignment.[8][9]

NMR Data Integration H1 ¹H NMR (Proton Environments, J-Coupling) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity, 2-3 bonds) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Assembled Molecular Structure COSY->Structure Builds H-H Spin Systems HSQC->Structure Assigns Protons to Carbons HMBC->Structure Connects Fragments Across Quaternary Carbons

Caption: Logical flow of integrating 2D NMR data.

Comparative Analysis: NMR Experiments
ExperimentInformation ProvidedCausality for Use
¹H NMR Chemical shift (electronic environment), integration (proton count), and coupling constants (neighboring protons).Provides the initial, high-level map of all protons in the molecule.
¹³C NMR Number and chemical shift of unique carbon atoms.Defines the carbon backbone, including quaternary carbons not seen in ¹H NMR.
COSY Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[10]Essential for tracing out proton spin systems within the cyclopentane and pyridine rings.
HSQC Shows direct, one-bond correlations between protons and the carbons they are attached to.[10]Unambiguously links specific protons to their corresponding carbons.
HMBC Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[10][11]The key experiment for connecting molecular fragments, especially across non-protonated (quaternary) carbons or heteroatoms.
Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D spectra (COSY, HSQC, HMBC). These experiments take longer, but are essential. Modern spectrometers can automate this process.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Step 1: Use HSQC to identify all CH, CH₂, and CH₃ groups.

    • Step 2: Use COSY to connect adjacent protonated carbons into spin systems (fragments).

    • Step 3: Use HMBC to piece the fragments together. Look for correlations from protons to quaternary carbons, which act as critical junction points in the molecular puzzle. For instance, a proton on the cyclopentane ring showing an HMBC correlation to a carbon in the pyridine ring provides definitive proof of their connection.

FTIR Spectroscopy: Functional Group Confirmation

Expertise & Experience: While NMR and MS focus on the molecular framework, Fourier-Transform Infrared (FTIR) spectroscopy provides rapid confirmation of the functional groups present.[12][13] It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation matching that frequency is absorbed, it can be detected.[14] For a cyclopenta[b]pyridine derivative, FTIR is excellent for quickly verifying the presence of key groups like carbonyls (C=O), amines (N-H), or specific aromatic C-H stretches.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond) is clean and run a background scan to subtract atmospheric interference (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact and acquire the spectrum. The process typically takes less than a minute.

  • Interpretation: Compare the observed absorption bands (peaks) to known frequency ranges for functional groups.

Expected FTIR Absorptions for a Cyclopenta[b]pyridine Derivative
Functional GroupTypical Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3100-3000Stretch
Alkyl C-H3000-2850Stretch
Aromatic C=C/C=N1600-1450Stretch
Carbonyl (C=O) of an amide1680-1630Stretch
Amine (N-H)3500-3300Stretch

X-ray Crystallography: The Unambiguous Proof

Expertise & Experience: X-ray crystallography is the gold standard for molecular structure determination.[15] It provides an unambiguous, three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule and its absolute configuration.[16][17][18] The primary challenge is experimental: growing a high-quality single crystal suitable for diffraction. If successful, the resulting data provides irrefutable proof of the structure.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. It involves slowly evaporating a saturated solution of the compound in a suitable solvent or solvent system. Techniques include slow evaporation, vapor diffusion, and cooling.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a diffractometer.[16]

  • Data Collection: The crystal is cooled (often in a stream of liquid nitrogen) and rotated in a beam of X-rays. The resulting diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental diffraction data, resulting in a final, detailed 3D structure.

Synthesizing the Data: A Cohesive Structural Proof

The true power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure.

Analytical TechniqueQuestion AnsweredExample Result for a Hypothetical Derivative
HRMS What is the elemental formula?Measured [M+H]⁺ = 257.1234, consistent with C₁₅H₁₆N₂O₂ (Calculated = 257.1239, Δ = 1.9 ppm).
FTIR What functional groups are present?Peaks at 3350 cm⁻¹ (N-H), 1670 cm⁻¹ (Amide C=O), 3050 cm⁻¹ (Aromatic C-H).
¹³C NMR How many unique carbons are there?15 distinct carbon signals, including one at ~170 ppm (carbonyl) and 8 in the aromatic region.
¹H NMR What are the proton environments?Signals corresponding to aromatic protons, cyclopentane ring protons, and an N-H proton.
HSQC/COSY How are the C-H fragments connected?Establishes the proton-carbon pairs and the connectivity within the cyclopentane and substituted pyridine rings.
HMBC How are the fragments assembled?A key correlation from a cyclopentane CH₂ proton to the pyridine ring's quaternary carbon confirms the fusion point.
X-ray Crystallography What is the exact 3D structure?Provides precise bond lengths, bond angles, and the absolute stereochemistry, confirming all conclusions from spectroscopic data.

By systematically applying these techniques, researchers can move from a vial of white powder to a fully validated molecular structure with the highest degree of scientific confidence, ready for the next stages of discovery and development.

References

  • Pasilis, S. (2021). Mass spectrometry applications for drug discovery and development. Drug Discovery World (DDW). [Link]
  • Drug Discovery News. (n.d.). Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. [Link]
  • Intertek. (n.d.).
  • Bioanalysis Zone. (2018). The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. Bioanalysis Zone. [Link]
  • Elyashberg, M., et al. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]
  • European Pharmaceutical Review. (2018). Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review. [Link]
  • Thieme. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. [Link]
  • Springer. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. [Link]
  • National Center for Biotechnology Information. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. PubMed. [Link]
  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • RSSL. (n.d.).
  • Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. [Link]
  • University of Windsor. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products. University of Windsor. [Link]
  • Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]
  • ResearchGate. (2021). (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
  • International Union of Crystallography. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II).
  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]
  • Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Chemistry and Physics. [Link]
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry. [Link]
  • National Center for Biotechnology Information. (2018). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
  • ACS Publications. (2016). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.
  • Kwan, E. E. (n.d.). 2D NMR Problem Solving. [Link]
  • University of Maryland. (2025). MRRC Structure Elucidation Notes. University of Maryland. [Link]
  • MDPI. (2023).
  • Royal Society of Chemistry. (n.d.). Author guidelines for Analytical Methods. The Royal Society of Chemistry. [Link]
  • National Center for Biotechnology Information. (2024). Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. PubMed. [Link]
  • American Chemical Society. (n.d.). Analytical Chemistry - Author Guidelines. American Chemical Society. [Link]
  • American Chemical Society. (n.d.). Instructions to Authors for Analytical Chemistry. American Chemical Society. [Link]
  • American Chemical Society. (2025). The Journal of Organic Chemistry - Author Guidelines. American Chemical Society. [Link]
  • MDPI. (n.d.). Instructions for Authors - Chemistry. MDPI. [Link]
  • National Center for Biotechnology Information. (2025).
  • Chemical Review and Letters. (n.d.). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters. [Link]
  • National Center for Biotechnology Information. (2008). A novel class of cycloalkano[b]pyridines as potent and orally active opioid receptor-like 1 antagonists with minimal binding affinity to the hERG K+ channel. PubMed. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. PubMed. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of early-stage drug discovery, the validation of in vitro assays stands as a critical pillar, ensuring that data is not only accurate and reproducible but also meaningful for advancing promising compounds. This guide provides a comprehensive framework for the validation of in vitro assays, focusing on compounds related to the 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate scaffold, a class of molecules with potential as kinase inhibitors.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, compares distinct yet complementary assay formats, and establishes a robust validation system. The goal is to empower researchers to generate high-quality, reliable data that confidently drives decision-making in the progression of potential therapeutics.

Section 1: Choosing the Right Assay - A Comparative Overview

The initial step in any screening campaign is selecting the appropriate assay. The choice is fundamentally guided by the biological question at hand. For kinase targets, two common and powerful approaches are biochemical assays and cell-based assays. While both aim to measure a compound's effect on a target, they provide different and complementary insights.[1][2][3]

  • Biochemical Assays: These are target-focused, utilizing purified, recombinant proteins to directly measure a compound's interaction with the kinase.[2] They are invaluable for determining direct target engagement and intrinsic potency (e.g., IC50) without the complexities of a cellular environment.[1][4]

  • Cell-Based Assays: These assays measure a compound's effect within a more physiologically relevant system—a living cell.[5][6] They provide crucial information on a compound's ability to cross the cell membrane, engage the target in its native environment, and affect downstream cellular processes, such as proliferation or viability.[3]

Often, discrepancies arise between data from biochemical and cellular assays, which can be attributed to factors like cell permeability, compound stability, and off-target effects within the cell.[4] Therefore, a dual-assay approach is a powerful strategy in early-stage drug discovery.

G cluster_0 Assay Selection Workflow Start Start: New Compound Series (e.g., cyclopenta[b]pyridin-7-yl acetates) Decision1 Direct Target Engagement? Start->Decision1 Biochem Biochemical Assay (e.g., LanthaScreen™ Kinase Assay) SAR Establish Biochemical Structure-Activity Relationship (SAR) Biochem->SAR Determine IC50 CellBased Cell-Based Assay (e.g., CellTiter-Glo® Viability Assay) CellPerm Assess Cellular Permeability & Off-Target Effects CellBased->CellPerm Determine EC50 Decision1->Biochem Yes Decision2 Cellular Activity? Decision2->CellBased Yes SAR->Decision2 LeadOpt Proceed to Lead Optimization CellPerm->LeadOpt

Caption: Workflow for integrating biochemical and cell-based assays.

Section 2: The Validation Framework: Key Parameters and Acceptance Criteria

Assay validation is a formal process to confirm that an analytical procedure is suitable for its intended purpose.[6] The principles outlined in guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1), provide a robust framework.[7][8][9][10]

A cornerstone of assay quality, particularly in high-throughput screening (HTS), is the Z-factor (or Z'-factor).[11][12] This statistical parameter provides a measure of the separation between positive and negative controls, reflecting both the dynamic range of the signal and the data variation.[12][13]

The Z'-factor is calculated as follows: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Table 1: Z'-Factor Interpretation and Acceptance Criteria [14][15]

Z'-Factor ValueAssay Quality ClassificationInterpretation for Validation
> 0.5Excellent AssayThe assay is robust and can reliably distinguish between active and inactive compounds.
0 to 0.5Doable AssayThe assay has a narrow separation window; caution is advised, and optimization may be needed.
< 0Unsuitable AssaySignificant overlap between controls; the assay is not reliable for screening.

Beyond the Z'-factor, a comprehensive validation package should assess several key parameters.

Table 2: Core Assay Validation Parameters

ParameterDefinitionPurpose & CausalityAcceptance Criteria (Typical)
Precision The closeness of agreement among a series of measurements.Assesses random error. Intra-assay precision (repeatability) ensures consistency within a single plate/run. Inter-assay precision (reproducibility) ensures consistency across different days and analysts.Coefficient of Variation (%CV) ≤ 20%
Accuracy The closeness of the measured value to a known true value.Assesses systematic error. Ensures the assay is measuring the correct value, often determined using a known reference standard.Recovery of 80-120% of the true value.
Linearity & Range The ability to elicit results that are directly proportional to the concentration of the analyte.Defines the concentration range over which the assay is precise, accurate, and linear. Essential for quantifying dose-response relationships.Correlation coefficient (r²) ≥ 0.98
Specificity The ability to assess the analyte unequivocally in the presence of other components.Ensures that the signal is from the target of interest and not from assay artifacts (e.g., compound autofluorescence, solvent effects).No significant signal from negative controls or matrix components.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.Identifies critical parameters (e.g., incubation time, temperature, reagent concentration) that could impact results, ensuring the assay is reliable under routine use.%CV should not significantly increase with minor parameter changes.

Section 3: Detailed Experimental Protocols

Here we provide detailed, step-by-step protocols for two comparative assays: a biochemical kinase assay and a cell-based viability assay.

Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol is adapted for a generic tyrosine kinase and uses a time-resolved fluorescence resonance energy transfer (TR-FRET) format, which is robust against many forms of compound interference.[16]

Objective: To determine the IC50 value of this compound derivatives against a target kinase.

Materials:

  • Kinase (e.g., Src, Abl)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Terbium-labeled anti-phospho-peptide antibody

  • TR-FRET Dilution Buffer

  • Kinase Reaction Buffer

  • EDTA (to stop the reaction)

  • Test compounds and reference inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, white plates

Procedure:

  • Compound Plating: Prepare a 4X final concentration serial dilution of test compounds in Kinase Reaction Buffer. Add 2.5 µL of each compound concentration to the assay plate. For controls, add 2.5 µL of buffer with DMSO (negative control) or a known inhibitor (positive control).

  • Kinase/Substrate Mix: Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The optimal kinase and substrate concentrations must be predetermined via enzyme and substrate titrations.[17]

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at 2X the desired final Km concentration) to all wells to start the reaction.

  • Kinase Addition: Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the no-enzyme control wells.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature. The incubation time is a critical parameter that should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination & Detection: Prepare a 2X Antibody/EDTA solution in TR-FRET Dilution Buffer. Add 10 µL of this solution to all wells to stop the kinase reaction and initiate detection.[18]

  • Final Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor). Calculate the emission ratio (520/495).

Protocol 2: Cell-Based Viability/Cytotoxicity Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[19][20] It is a simple "add-mix-measure" assay ideal for HTS.[21][22]

Objective: To determine the EC50 value of this compound derivatives on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549) cultured in appropriate medium.

  • CellTiter-Glo® 2.0 Reagent[23]

  • Test compounds and reference cytotoxic agent (e.g., Doxorubicin).

  • 96-well, white, clear-bottom tissue culture plates.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare a 2X final concentration serial dilution of test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. This duration allows for multiple cell doublings and ensures a sufficient window to observe anti-proliferative effects.

  • Reagent Preparation & Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for 30 minutes. This is crucial for enzyme stability and consistent results.

  • Lysis & Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.[22]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP and thus the number of viable cells.[19]

Section 4: Data Analysis and Visualization

Once raw data is collected, it must be normalized and analyzed to determine potency values like IC50 or EC50.

Data Normalization:

  • 0% Inhibition (Negative Control): Signal from wells with vehicle (e.g., DMSO) only.

  • 100% Inhibition (Positive Control): Signal from wells with a high concentration of a reference inhibitor (for biochemical assays) or a cytotoxic agent (for cell-based assays).

Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

The normalized data is then plotted against the logarithm of the compound concentration, and a four-parameter logistic curve is fitted to determine the IC50/EC50 value.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec P1 Substrate 1 (Inactive) Rec->P1 ATP->ADP Compound 6,7-dihydro-5H- cyclopenta[b]pyridin-7-yl acetate Compound:f0->Rec Inhibition P1_P Substrate 1-P (Active) P2 Substrate 2 (Inactive) P1_P->P2 Activates P2_P Substrate 2-P (Active) Prolif Cell Proliferation & Survival P2_P->Prolif Signal

Caption: Inhibition of a generic RTK pathway by the test compound.

Table 3: Comparative Validation Data Summary (Exemplary)

ParameterAssay TypeCompound ACompound B (Comparator)Acceptance CriteriaResult
IC50 / EC50 Biochemical75 nM15 nMN/ACompound A is 5-fold less potent
Cell-Based1.2 µM0.2 µMN/APotency shift observed for both
Z'-Factor Biochemical0.820.85≥ 0.5PASS
Cell-Based0.750.79≥ 0.5PASS
Intra-Assay Precision Biochemical8% CV6% CV≤ 20% CVPASS
Cell-Based12% CV10% CV≤ 20% CVPASS
Inter-Assay Precision Biochemical14% CV11% CV≤ 20% CVPASS
Cell-Based18% CV15% CV≤ 20% CVPASS

Conclusion

A rigorously validated in vitro assay is the bedrock of a successful drug discovery program. By employing a multi-faceted approach that compares direct biochemical inhibition with effects in a more complex cellular environment, researchers can build a comprehensive profile of their compounds. Adherence to established validation parameters, particularly the Z'-factor, precision, and accuracy, ensures data integrity. The protocols and frameworks presented here provide a guide for generating reliable and reproducible data, enabling confident decision-making in the critical early stages of therapeutic development.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
  • Wikipedia contributors. (2023). Z-factor. Wikipedia. [Link]
  • Pediaa. (2019). Difference Between Biochemical and Cell Based Assays. Pediaa.com. [Link]
  • European Compliance Academy (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Lakna. (2019). What is the Difference Between Biochemical and Cell Based Assays. Pediaa.com. [Link]
  • BIT 479/579. (n.d.). Z-factors. High-throughput Discovery. [Link]
  • Ivers, D. L., & Xia, M. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • On HTS. (2023). Z-factor. On HTS. [Link]
  • Al-Mugotir, M. H., et al. (2022). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 23(23), 15286. [Link]
  • News-Medical.Net. (2021). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. News-Medical.Net. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Altabrisa Group. (2025).
  • Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega. [Link]
  • BPS Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. BPS Bioscience. [Link]
  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]

Sources

A Comparative Guide to the Inhibitory Effects of Cyclopenta[b]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Cyclopenta[b]pyridine in Drug Discovery

The cyclopenta[b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and agrochemical research. Its unique structural features provide a versatile framework for the design of potent and selective inhibitors of various biological targets. This guide offers a comparative analysis of the inhibitory effects of several classes of cyclopenta[b]pyridine-based compounds, highlighting their therapeutic and agricultural potential. We will delve into their inhibitory activities against key enzymes in cancer signaling pathways, such as farnesyl-protein transferase and phosphoinositide 3-kinase (PI3K), as well as their efficacy as fungicidal agents against common plant pathogens. By presenting supporting experimental data and detailed methodologies, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and optimization efforts.

Comparative Analysis of Inhibitory Activities

The diverse substitutions on the cyclopenta[b]pyridine ring system have led to the development of compounds with distinct inhibitory profiles. This section compares the efficacy of representative compounds against their respective targets.

Therapeutic Applications: Targeting Cancer Signaling Pathways

1. Farnesyl-Protein Transferase (FPT) Inhibitors:

A significant class of cyclopenta[b]pyridine derivatives, specifically the benzocycloheptapyridyl series, has been investigated for its potent inhibition of farnesyl-protein transferase (FPT). FPT is a critical enzyme in the post-translational modification of the Ras protein, a key player in cell proliferation signaling pathways. Dysregulation of Ras is a hallmark of many cancers, making FPT an attractive therapeutic target.

CompoundTargetCell Line/AssayIC50/InhibitionReference
SCH 44342 Farnesyl-Protein TransferaseIn vitro enzyme assayLess active than halogenated analogues()
SCH 56580 Farnesyl-Protein TransferaseIn vitro enzyme assayVery potent FPT inhibitor()

Note: Specific IC50 values for a direct comparison were not available in the reviewed literature; however, the relative potency is indicated.

The structure-activity relationship (SAR) studies of these compounds reveal that small alkyl substituents, such as the methyl group in SCH 56580, contribute to very potent FPT inhibition, whereas bulkier groups lead to a loss of activity.

2. Phosphoinositide 3-Kinase (PI3K) Pathway Inhibitors:

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers, including lung cancer. Cyclopenta[b]pyridine derivatives have been explored as inhibitors of this pathway.

CompoundTargetCell LineIC50Reference
BO-1509 DNA cross-linking agent (activity enhanced by PI3K inhibition)H460, A549, PC9, PC9/gef B4 (Lung Cancer)Synergistic effect with LY294002 (PI3K inhibitor)[1](

BO-1509, a 3a-aza-cyclopenta[α]indene derivative, acts as a DNA interstrand cross-linking agent. Its therapeutic efficacy is significantly augmented when combined with a PI3K inhibitor like LY294002[1][2]. This synergistic effect highlights the potential of targeting multiple pathways in cancer therapy.

Agricultural Applications: Fungicidal Activity

In the realm of agriculture, 5-aryl-cyclopenta[c]pyridine derivatives have emerged as promising candidates for the development of novel fungicides. These compounds have demonstrated significant inhibitory activity against several economically important plant pathogenic fungi.

CompoundTarget FungiConcentrationInhibition Ratio (%)Reference
4i (3,4,5-trifluorophenyl) Sclerotinia sclerotiorum50 µg/mL91.9[3](
Botrytis cinerea50 µg/mL75.0[3](
Phytophthora infestans50 µg/mL62.5[3](

The SAR for these fungicidal compounds indicates that the substitution pattern on the 5-aryl ring is a critical determinant of activity. For instance, the presence of electron-withdrawing groups, such as the three fluorine atoms in compound 4i, appears to significantly enhance its fungicidal potency.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires a clear visualization of the targeted signaling pathways and the experimental workflows used to assess their activity.

Signaling Pathway Diagrams

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth BO1509 BO-1509 + LY294002 (Inhibits PI3K) BO1509->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory point of PI3K inhibitors.

FPT_Pathway Ras_precursor Ras Precursor (inactive, cytosolic) Farnesylated_Ras Farnesylated Ras (active, membrane-bound) Ras_precursor->Farnesylated_Ras Farnesylation FPT Farnesyl-Protein Transferase (FPT) FPT->Farnesylated_Ras Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FPT Downstream_Signaling Downstream Signaling (e.g., Raf-MEK-ERK) Farnesylated_Ras->Downstream_Signaling FPT_Inhibitor Cyclopenta[b]pyridine FPT Inhibitor FPT_Inhibitor->FPT

Caption: The role of Farnesyl-Protein Transferase in Ras processing and the point of inhibition.

Experimental Workflow Diagrams

FPT_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - FPT Enzyme - Dansylated Peptide Substrate - Farnesyl Pyrophosphate - Test Compound Start->Prepare_Reagents Dispense Dispense Reagents into 96-well plate Prepare_Reagents->Dispense Incubate Incubate at RT Dispense->Incubate Measure_Fluorescence Measure Fluorescence (Excitation/Emission) Incubate->Measure_Fluorescence Analyze_Data Analyze Data: Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro fluorescence-based FPT inhibition assay.

Western_Blot_Workflow Start Start Cell_Culture Culture Lung Cancer Cells Start->Cell_Culture Treatment Treat cells with Cyclopenta[b]pyridine Compound Cell_Culture->Treatment Cell_Lysis Lyse Cells and Quantify Protein Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-pAKT) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analyze Band Intensity Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of PI3K pathway inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: In Vitro Farnesyl-Protein Transferase (FPT) Inhibition Assay (Fluorescence-Based)

This protocol describes a non-radioactive, fluorescence-based assay to determine the inhibitory activity of cyclopenta[b]pyridine compounds against FPT. The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate, resulting in an increase in fluorescence.

Materials:

  • Recombinant human FPT enzyme

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Farnesyl pyrophosphate (FPP)

  • Test cyclopenta[b]pyridine compounds

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Prepare a working solution of FPT enzyme in Assay Buffer.

    • Prepare a substrate mix containing the dansylated peptide and FPP in Assay Buffer.

  • Assay Setup (per well):

    • Add 25 µL of the diluted test compound or vehicle control (for positive and negative controls) to the wells.

    • Add 25 µL of the FPT enzyme working solution to all wells except the negative control (add 25 µL of Assay Buffer instead).

    • Pre-incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 50 µL of the substrate mix to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~550 nm) kinetically over 30-60 minutes or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control (vehicle-treated).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Western Blot Analysis for PI3K Pathway Inhibition

This protocol details the procedure to assess the inhibitory effect of cyclopenta[b]pyridine compounds on the PI3K signaling pathway by measuring the phosphorylation status of AKT, a key downstream effector.

Materials:

  • Lung cancer cell lines (e.g., A549, H460)

  • Cell culture medium and supplements

  • Test cyclopenta[b]pyridine compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the lung cancer cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle control for the desired duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal. Compare the levels of phosphorylated AKT in treated cells to the control to determine the inhibitory effect.

Protocol 3: In Vitro Fungicidal Assay (Mycelium Growth Rate Method)

This protocol is used to evaluate the fungicidal activity of 5-aryl-cyclopenta[c]pyridine derivatives against various plant pathogenic fungi.

Materials:

  • Pure cultures of test fungi (Sclerotinia sclerotiorum, Botrytis cinerea, Phytophthora infestans)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Test Plates:

    • Autoclave the PDA medium and cool it to approximately 50-60°C.

    • Add the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also, prepare control plates with the solvent alone.

    • Pour the PDA mixture into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a mycelial disc using a sterile cork borer.

    • Place the mycelial disc at the center of each test and control plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

  • Measurement and Data Analysis:

    • Measure the diameter of the fungal colony on the test and control plates at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the inhibition ratio using the following formula:

      • Inhibition Ratio (%) = [(C - T) / C] × 100

      • Where C is the average diameter of the fungal colony on the control plates, and T is the average diameter of the fungal colony on the test plates.

Conclusion and Future Directions

The cyclopenta[b]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent inhibitors targeting a range of biological processes. The benzocycloheptapyridyl derivatives show significant promise as FPT inhibitors for cancer therapy, while other analogues demonstrate synergistic effects when combined with PI3K pathway inhibitors. Furthermore, the 5-aryl-cyclopenta[c]pyridine series has yielded compounds with impressive fungicidal activity, highlighting their potential in agriculture.

The comparative data presented in this guide underscores the importance of structure-activity relationship studies in optimizing the potency and selectivity of these compounds. Future research should focus on obtaining more comprehensive quantitative data, such as IC50 and Ki values, across a broader range of targets and cell lines to enable more direct and robust comparisons. Elucidating the precise molecular interactions through co-crystallography studies will further guide the rational design of next-generation cyclopenta[b]pyridine-based inhibitors with enhanced efficacy and safety profiles for both therapeutic and agricultural applications.

References

  • Bishop, W. R., et al. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[4][6]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of Medicinal Chemistry, 40(26), 4290-4301. [Link]
  • Hsieh, C. H., et al. (2014). PI3K inhibition augments the therapeutic efficacy of a 3a-aza-cyclopenta[α]indene derivative in lung cancer cells. PLoS One, 9(5), e97233. [Link]
  • Hsieh, C. H., et al. (2014). PI3K Inhibition Augments the Therapeutic Efficacy of a 3a-aza-Cyclopenta[α]indene Derivative in Lung Cancer Cells.
  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
  • Tan, J., et al. (2025).
  • Cusabio. (n.d.).
  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods—Stability-Indicating High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative determination of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate, a key heterocyclic compound in pharmaceutical development. We delve into the rationale behind experimental design, establish robust, self-validating protocols, and present a clear methodology for comparing analytical performance. This document is intended for researchers, analytical scientists, and quality control professionals who require a deep, practical understanding of method validation and transfer in a regulated environment, grounded in the principles outlined by the International Council for Harmonisation (ICH).

Introduction: The Imperative for Robust Analytical Cross-Validation

In pharmaceutical manufacturing and drug development, the integrity of analytical data is paramount. The compound this compound, with its pyridine core, is representative of a class of molecules that requires precise and accurate quantification to ensure product quality, safety, and efficacy. An analytical method, once developed and validated in one laboratory (e.g., Research & Development), often needs to be transferred to another (e.g., Quality Control or a contract research organization). This transfer necessitates a formal process known as cross-validation, which demonstrates that the receiving laboratory can achieve comparable results to the originating laboratory, or, as we will explore, that two different analytical methods produce equivalent results for the same analyte.[1][2][3]

The objective of this guide is not merely to present protocols but to illuminate the scientific reasoning behind them. We will compare a modern, stability-indicating Reversed-Phase HPLC (RP-HPLC) method with a classic Gas Chromatography (GC) method. This comparison is particularly insightful as it pits a liquid-phase separation technique against a gas-phase one, providing a robust test of analytical equivalency and highlighting the unique strengths and challenges of each approach for this specific analyte. Our framework is built upon the foundational principles of the ICH Q2(R2) guideline, ensuring that the described protocols are scientifically sound and meet global regulatory expectations.[4][5][6][7]

The Candidate Methodologies: A Rationale-Driven Comparison

The selection of analytical methods is the first critical step. The choice must be based on the physicochemical properties of the analyte, this compound, which include a basic pyridine nitrogen, an ester functional group susceptible to hydrolysis, and moderate polarity.

Method A: Stability-Indicating RP-HPLC with Photodiode Array (PDA) Detection

High-Performance Liquid Chromatography is the cornerstone of modern pharmaceutical analysis, prized for its high resolution, sensitivity, and versatility.[8][9]

  • Expertise & Causality:

    • Technique: Reversed-Phase HPLC is selected because it is ideal for separating moderately polar organic molecules from both more polar and less polar impurities.

    • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC, offering excellent hydrophobic retention for the cyclopentane and pyridine rings of the analyte.

    • Mobile Phase: A gradient elution using acetonitrile and a low-pH aqueous buffer (e.g., 0.1% formic acid) is employed. The acidic mobile phase serves a crucial purpose: it protonates the basic pyridine nitrogen, ensuring a single ionic species and preventing severe peak tailing that would otherwise occur at neutral pH. The gradient is essential to elute not only the main analyte but also any potential degradation products, which may have widely varying polarities.[10][11]

    • Detection: A Photodiode Array (PDA) detector is chosen over a simple UV detector. Its ability to acquire spectra across a range of wavelengths allows for the assessment of peak purity, a critical component of a stability-indicating method. This helps ensure that co-eluting degradants are not masking themselves under the main analyte peak.

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography offers a different, orthogonal separation mechanism based on volatility and interaction with the stationary phase in the gas phase.

  • Expertise & Causality:

    • Technique: GC is a powerful tool for analyzing volatile and semi-volatile compounds. While our analyte is not highly volatile, it is amenable to GC analysis at appropriate temperatures.

    • Stationary Phase: A key challenge in the GC analysis of amines and pyridine compounds is their tendency to interact with active silanol groups on the column surface, leading to poor peak shape and low recovery.[12][13] Therefore, a specialized, base-deactivated, mid-polarity column (e.g., a polyethylene glycol 'wax' column or a column specifically designed for amines) is critical. This choice directly mitigates the primary analytical risk associated with this technique.

    • Injection and Temperature Program: A split/splitless inlet is used to introduce the sample. A temperature program—starting at a lower temperature and ramping up—is necessary to first focus the analytes at the head of the column and then elute them based on their boiling points, providing good separation from any potential volatile impurities or residual solvents.

    • Detection: A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and near-universal response to organic compounds. It is an excellent choice for quantitative assays where the identity of the peak is already confirmed.

Table 1: Comparison of Proposed HPLC and GC Method Parameters

ParameterMethod A: RP-HPLC-PDAMethod B: GC-FID
Instrumentation HPLC System with Quaternary Pump, Autosampler, Column Oven, PDA DetectorGas Chromatograph with Split/Splitless Inlet, Autosampler, FID
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeBase-Deactivated Wax Column (e.g., DB-WAX), 30 m x 0.25 mm, 0.25 µm film
Mobile Phase / Carrier Gas A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileCarrier Gas: Helium or Hydrogen at constant flow (e.g., 1.2 mL/min)
Flow Rate 1.0 mL/minN/A (see Carrier Gas)
Elution / Temp. Program Gradient: e.g., 10% B to 90% B over 20 minOven Program: e.g., 100°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 min
Column Temperature 30 °CInlet Temp: 250 °C, Detector Temp: 280 °C
Detection PDA Detector, 200-400 nm, Monitoring at λmax (e.g., 265 nm)Flame Ionization Detector (FID)
Injection Volume 10 µL1 µL (e.g., 20:1 split ratio)
Diluent 50:50 Acetonitrile:WaterDichloromethane or Ethyl Acetate

The Cross-Validation Protocol: A Self-Validating System

The heart of this guide is the cross-validation protocol. This process is not undertaken until both Method A and Method B have been individually validated to be fit for purpose, according to ICH Q2(R2) guidelines, for parameters including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.[4][14][15]

Part I: Forced Degradation Study (Prerequisite for Specificity)

To develop a truly stability-indicating method, one must demonstrate that the analyte can be quantified in the presence of its degradation products.[16][17] A forced degradation study is the definitive way to achieve this.[18][19][20]

Experimental Protocol: Forced Degradation

  • Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a suitable diluent.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours.[17]

  • Thermal Degradation: Expose the solid drug substance to 105°C in a dry oven for 48 hours. Prepare a sample solution from this stressed material.

  • Photolytic Degradation: Expose the solid drug substance in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B). Prepare a sample solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by both the HPLC and GC methods.

Table 2: Representative Summary of Forced Degradation Results

Stress ConditionMethod A (HPLC) - % AssayMethod A (HPLC) - Peak PurityMethod B (GC) - % AssayComments
Control (Unstressed)100.0Pass100.0Main peak is spectrally pure.
Acid (1 M HCl)85.2Pass84.9Significant degradation observed. Main peak resolved from degradants.
Base (1 M NaOH)78.9Pass79.3Rapid degradation, likely via ester hydrolysis.
Oxidation (30% H₂O₂)92.5Pass92.1Moderate degradation. Potential for N-oxide formation.
Heat (105°C)98.1Pass98.3Compound is relatively stable to dry heat.
Light (ICH Q1B)96.7Pass97.0Minor degradation observed.

Note: "Peak Purity Pass" indicates that the PDA detector found no significant spectral dissimilarities across the analyte peak, providing confidence that it is a single component.

Part II: Comparative Testing Protocol

This is the core of the cross-validation where the two methods are directly compared. The most common and robust approach is comparative testing.[1][3][21]

Experimental Workflow: Cross-Validation

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Prepare Homogenous Batch of Drug Substance B Prepare Samples at 3 Levels (e.g., 80%, 100%, 120% of target) A->B C Prepare 3 Replicates at Each Level (n=9 total) B->C D Analyze all 9 Samples using Validated HPLC Method C->D E Analyze all 9 Samples using Validated GC Method C->E F Tabulate Assay Results for Both Methods D->F E->F G Perform Statistical Comparison (e.g., % Difference, t-test) F->G H Compare Against Pre-defined Acceptance Criteria G->H I Generate Final Cross-Validation Report H->I

Caption: Cross-validation workflow from sample preparation to final report.

Detailed Steps:

  • Sample Preparation:

    • Use a single, homogenous batch of this compound.

    • Accurately prepare three independent sets of samples at three concentrations spanning the analytical range (e.g., 80%, 100%, and 120% of the target assay concentration). This results in 9 total sample preparations.

  • System Suitability Testing (SST):

    • Trustworthiness: Before analyzing any samples, perform SST on both the HPLC and GC systems. This is a self-validating step. The analysis proceeds only if SST criteria are met (e.g., for HPLC: tailing factor ≤ 1.5, resolution between analyte and nearest peak ≥ 2.0; for both: injection precision RSD ≤ 1.0% for 5 replicate injections).

  • Analysis:

    • Analyze all 9 prepared samples using Method A (HPLC).

    • Analyze the same 9 prepared samples using Method B (GC).

  • Data Processing:

    • Calculate the % Assay for each sample preparation using the respective method's calibration curve.

    • Tabulate the results clearly, as shown in Table 3.

Data Analysis and Acceptance Criteria

The ultimate goal is to determine if the results from the two methods are statistically equivalent.

G cluster_perf Performance Characteristics center Method Validation (ICH Q2) Accuracy Accuracy (Closeness to True Value) center->Accuracy Assesses systematic error Precision Precision (Agreement of Measures) center->Precision Assesses random error Specificity Specificity (Analyte vs. Others) center->Specificity Ensures identity Linearity Linearity (Proportional Response) center->Linearity Defines range Robustness Robustness (Resilience to Changes) center->Robustness Proves reliability Accuracy->Precision Interdependent Specificity->Accuracy Impacts

Caption: Interrelationship of core analytical validation parameters.

Statistical Comparison:

For each concentration level, calculate the mean assay value from the three replicates for both methods. Then, calculate the percentage difference between the two methods using the following formula:

% Difference = [ (Mean_Assay_Method_A - Mean_Assay_Method_B) / Mean_Assay_Method_A ] * 100

Acceptance Criteria:

The acceptance criteria must be pre-defined in the validation protocol. For a cross-validation of two quantitative assay methods, typical criteria are:

  • The percentage difference between the mean assay results obtained by the two methods should not be more than ± 2.0% .

  • The precision for each set of replicates (n=3) for each method should have a Relative Standard Deviation (RSD) of not more than 2.0% .

Table 3: Cross-Validation Comparative Assay Results

Concentration LevelReplicateMethod A (HPLC) % AssayMethod B (GC) % Assay
80% 199.899.5
2100.1100.3
399.599.8
Mean 99.8 99.9
RSD (%) 0.30% 0.40%
% Difference \multicolumn{2}{c-0.1%
100% 1100.2100.5
2100.5100.1
3100.8101.0
Mean 100.5 100.5
RSD (%) 0.30% 0.45%
% Difference \multicolumn{2}{c0.0%
120% 199.999.2
2100.399.8
399.799.5
Mean 100.0 99.5
RSD (%) 0.31% 0.30%
% Difference \multicolumn{2}{c+0.5%

Conclusion

Based on the presented data, the cross-validation between the stability-indicating RP-HPLC method and the GC-FID method would be considered successful. The percentage difference in mean assay values at all three concentration levels is well within the pre-defined acceptance criterion of ±2.0%, and the precision of both methods is excellent. Both methods were shown to be specific and stability-indicating through forced degradation studies.

This successful cross-validation provides a high degree of confidence that either method can be used for the quantitative determination of this compound, yielding equivalent and reliable results. This flexibility is invaluable in a drug development pipeline, allowing the most appropriate technology to be deployed based on sample throughput needs, available equipment, or the specific analytical challenge at hand, all while maintaining data integrity and regulatory compliance.

References

  • Title: Q2(R2)
  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chrom
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link][5]
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link][14]
  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chrom
  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC Intern
  • Title: Stability Indicating HPLC Method Development – A Review Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL:[Link][16]
  • Title: ICH and FDA Guidelines for Analytical Method Valid
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Title: Stability Indicating HPLC Method Development and Validation Source: SciSpace (International Journal of Pharma Research & Review) URL:[Link][17]
  • Title: Analytical Method Transfer: Best Practices and Guidelines Source: Lab Manager URL:[Link][2]
  • Title: Analytical Method Transfer Checklist: Ensuring Seamless Tech Transfer Source: ProPharma URL:[Link][21]
  • Title: Analytical methods transfer Source: SciencePharma URL:[Link][3]
  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL:[Link][15]
  • Title: Technical Guide Series - Forced Degradation Studies Source: HubSpot URL:[Link][18]
  • Title: Force Degradation for Pharmaceuticals: A Review Source: IJSDR URL:[Link][19]
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Th
  • Title: Amines Analysis by Packed Column GC Source: LabRulez GCMS URL:[Link][12]
  • Title: Analysis of Amine Solutions by Gas Chromatography Source: Bryan Research & Engineering, LLC URL:[Link][13]

Sources

Side-by-side comparison of catalysts for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis has been a subject of considerable interest, leading to the development of various synthetic strategies. This guide provides a side-by-side comparison of prominent catalytic methods for the synthesis of this important bicyclic ketone, with a focus on catalyst performance, reaction conditions, and overall efficiency. The insights provided herein are intended to assist researchers in selecting the most suitable methodology for their specific research and development needs.

Core Synthetic Strategies and Catalyst Comparison

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can be broadly approached through two main disconnection strategies: formation of the pyridine ring onto a pre-existing cyclopentanone or functionalization of a pre-formed cyclopenta[b]pyridine core. This guide will focus on the latter, specifically the catalytic oxidation of the benzylic position of 2,3-cyclopentenopyridine.

Manganese-Catalyzed Direct Oxidation: A Green and Efficient Approach

A highly effective method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues is the direct oxidation of the CH₂ group adjacent to the pyridine moiety of 2,3-cyclopentenopyridines.[1] This approach stands out for its operational simplicity, high yields, and use of environmentally benign reagents.

Catalyst System: Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) with tert-butyl hydroperoxide (t-BuOOH) as the oxidant.

Key Advantages:

  • High Efficiency: This system provides high yields of the desired product.

  • Mild Conditions: The reaction proceeds at room temperature (25 °C).[1]

  • Green Solvent: The reaction is effectively carried out in water, minimizing the use of hazardous organic solvents.[1]

  • Excellent Chemoselectivity: The oxidation occurs specifically at the benzylic position without over-oxidation or side reactions on the pyridine ring.[1]

Experimental Data Summary:

CatalystOxidantSolventTemperature (°C)Time (h)Yield (%)
Mn(OTf)₂t-BuOOH (65% in H₂O)H₂O2524up to 88

Causality Behind Experimental Choices:

The choice of Mn(OTf)₂ as a catalyst is crucial. Manganese is an earth-abundant and relatively non-toxic metal. Its triflate counter-ion enhances its Lewis acidity, facilitating the catalytic cycle. tert-Butyl hydroperoxide is a readily available and effective oxidant. The use of water as a solvent is not only environmentally advantageous but can also promote the reaction through hydrophobic effects, bringing the organic substrate and the catalyst into close proximity.

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start 2,3-Cyclopentenopyridine (Substrate) reaction_vessel Reaction Mixture (Stirred at 25°C for 24h) start->reaction_vessel catalyst Mn(OTf)₂ catalyst->reaction_vessel oxidant t-BuOOH in H₂O oxidant->reaction_vessel solvent H₂O solvent->reaction_vessel extraction Extraction with Ethyl Acetate reaction_vessel->extraction drying Drying over Na₂SO₄ extraction->drying concentration Concentration in vacuo drying->concentration purification Flash Column Chromatography concentration->purification product 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one purification->product

Caption: Workflow for Manganese-Catalyzed Oxidation.

Detailed Experimental Protocol:

  • To a solution of 2,3-cyclopentenopyridine (1.0 mmol) in water (5 mL) was added Mn(OTf)₂ (0.1 mmol).

  • tert-Butyl hydroperoxide (65% in water, 3.0 mmol) was added dropwise to the stirring solution.

  • The reaction mixture was stirred at 25 °C for 24 hours and monitored by thin-layer chromatography.

  • Upon completion, the reaction was quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The aqueous layer was extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired product.[2]

Alternative Catalytic Strategies for the Cyclopenta[b]pyridine Core

While direct oxidation of 2,3-cyclopentenopyridine is highly efficient, other catalytic methods are employed for the synthesis of the broader cyclopenta[b]pyridine framework, often yielding substituted derivatives.

a) Sodium Alkoxide-Catalyzed Cyclocondensation

This method is utilized for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.[3][4]

  • Catalyst: Sodium ethoxide or sodium methoxide.[3][4]

  • Mechanism: The reaction proceeds via a cyclocondensation reaction between a 2,5-diarylidenecyclopentanone derivative and propanedinitrile.[3][4]

  • Utility: This approach is valuable for accessing highly functionalized cyclopenta[b]pyridine systems.

b) Vilsmeier Cyclization

While not a direct catalytic synthesis of the target ketone, the Vilsmeier-Haack reaction is a key cyclization step in a multi-step synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine from cyclopentanone and benzylamine.[5][6] This precursor can then be oxidized to the desired ketone. This highlights a different synthetic logic, where the pyridine ring is constructed.

c) Transition Metal-Catalyzed Cycloadditions

For the de novo synthesis of the pyridine ring, transition metal catalysis, particularly with ruthenium and cobalt, offers powerful strategies such as [2+2+2] cycloadditions of alkynes and nitriles.[7][8][9] These methods are highly versatile for creating substituted pyridine rings but represent a more complex and less direct route to the specific unsubstituted target molecule.

Comparative Analysis

Synthetic StrategyCatalystStarting MaterialsKey AdvantagesLimitations
Direct Oxidation Mn(OTf)₂2,3-CyclopentenopyridineHigh yield, mild conditions, green solvent, high chemoselectivity.Requires the pre-synthesis of the cyclopentenopyridine precursor.
Cyclocondensation Sodium Alkoxide2,5-Diarylidenecyclopentanone, PropanedinitrileAccess to highly functionalized derivatives.Produces substituted analogues, not the parent ketone.
Vilsmeier Cyclization (Reagent-based)Cyclopentanone, BenzylamineUtilizes simple, commercially available starting materials.Multi-step process, not a direct catalytic synthesis of the ketone.
Cycloaddition Ru, Co complexesAlkynes, NitrilesHigh versatility for substituted pyridines.Complex starting materials, indirect route to the target molecule.

Logical Relationship of Synthetic Pathways:

G cluster_precursor Precursor Synthesis cluster_main Direct Synthesis of Target cluster_derivatives Synthesis of Derivatives alkynes Alkynes, Nitriles cycloaddition [2+2+2] Cycloaddition alkynes->cycloaddition cyclopentanone Cyclopentanone, Benzylamine vilsmeier Vilsmeier Cyclization cyclopentanone->vilsmeier precursor 2,3-Cyclopentenopyridine vilsmeier->precursor cycloaddition->precursor oxidation Mn-Catalyzed Oxidation precursor->oxidation target 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one oxidation->target diarylidenecyclopentanone 2,5-Diarylidenecyclopentanone cyclocondensation Alkoxide-Catalyzed Cyclocondensation diarylidenecyclopentanone->cyclocondensation derivatives Substituted Analogues cyclocondensation->derivatives

Caption: Synthetic routes to the cyclopenta[b]pyridin-5-one core.

Conclusion

For the direct and efficient synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine is a superior method, offering high yields under environmentally friendly conditions. While other catalytic systems, such as sodium alkoxide-catalyzed cyclocondensation and transition metal-catalyzed cycloadditions, are powerful tools, they are better suited for the synthesis of functionalized derivatives or the de novo construction of the pyridine ring, respectively. The choice of catalyst and synthetic strategy should therefore be guided by the desired final product and the availability of starting materials.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • Al-Ghorbani, M., El-Sharkawy, M., El-Gazzar, A. R. B. A., & El-Enany, M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24633–24651. [Link]
  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 68-71. [Link]
  • Trost, B. M., & Gutierrez, A. C. (2007). Ruthenium-catalyzed cycloisomerization-6pi-cyclization: a novel route to pyridines. Organic Letters, 9(8), 1473–1476. [Link]
  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
  • Al-Ghorbani, M., El-Sharkawy, M., El-Gazzar, A. R. B. A., & El-Enany, M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24633–24651. [Link]
  • Nickel/NHC-Catalyzed Enantioselective Cyclization of Pyridones and Pyrimidones with Tethered Alkenes.
  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. [Link]
  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one.
  • Metal-catalysed Pyridine Ring Synthesis. Wordpress.
  • Synthesis of Pyridone and Pyridine Rings by [4 + 2] Hetero-Cyclocondensation.
  • Garcia, P., Moulin, S., Miclo, Y., Leboeuf, D., Gandon, V., Aubert, C., & Malacria, M. (2009). Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. Chemistry (Weinheim an der Bergstrasse, Germany), 15(9), 2129–2139. [Link]
  • Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines.
  • Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Synthesis and Intramolecular Cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea.

Sources

A Comparative Guide to the Molecular Docking of Cyclopenta[b]pyridine Derivatives Against Viral and Human Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to a multitude of FDA-approved drugs due to its capacity to enhance pharmacokinetic properties like metabolic stability, potency, and target binding.[1][2] A particularly promising class of pyridine-containing heterocycles is the cyclopenta[b]pyridines, which have demonstrated a remarkable breadth of biological activities, ranging from antiviral and antifungal agents in agriculture to potential therapeutics in human diseases such as cancer and neurological disorders.[3][4][5][6][7] This guide presents a comparative molecular docking study of representative cyclopenta[b]pyridine derivatives against two distinct and therapeutically relevant protein targets: the Tobacco Mosaic Virus (TMV) coat protein and the human Epidermal Growth Factor Receptor (EGFR). Through this dual analysis, we aim to provide researchers, scientists, and drug development professionals with a framework for evaluating the therapeutic potential of this versatile scaffold.

The Scientific Rationale: Why Compare These Targets?

The selection of TMV coat protein and human EGFR allows for a multifaceted evaluation of cyclopenta[b]pyridine derivatives.

  • Tobacco Mosaic Virus (TMV) Coat Protein: TMV is a significant plant pathogen, and its coat protein is essential for viral assembly and infectivity.[8] Targeting this protein offers a viable strategy for developing novel antiviral agents for agricultural applications. Previous studies have indicated that cyclopenta[c]pyridine derivatives can effectively bind to the TMV coat protein, making it a validated target for our comparative study.[3][8][9][10]

  • Human Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that plays a crucial role in cell growth and proliferation. Its dysregulation is a hallmark of various cancers, making it a prime target for anticancer drug development.[11] The inclusion of EGFR allows us to explore the potential of cyclopenta[b]pyridine derivatives in a human therapeutic context, providing a broader perspective on their applicability.

This comparative approach enables the elucidation of the structural features of cyclopenta[b]pyridine derivatives that govern their binding affinity and selectivity towards viral and human proteins, offering valuable insights for future drug design and optimization.

Experimental Workflow: A Validated Docking Protocol

To ensure scientific rigor and reproducibility, a standardized molecular docking workflow was employed. This protocol is designed to be a self-validating system, where each step is crucial for obtaining reliable and meaningful results.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Protein Structure Acquisition (PDB) PrepP Protein Preparation: - Remove water & ligands - Add polar hydrogens - Assign charges (Kollman) PDB->PrepP e.g., 1EI7, 2GS2 Ligand Ligand Structure Generation PrepL Ligand Preparation: - Energy Minimization - Define rotatable bonds Ligand->PrepL 2D to 3D conversion Grid Grid Box Generation (Define Active Site) PrepP->Grid Dock Molecular Docking (AutoDock Vina) PrepL->Dock Grid->Dock Analysis Analysis of Results: - Binding Energies - Interaction Analysis - Pose Clustering Dock->Analysis

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Methodology

Protein Preparation:

  • Structure Retrieval: The 3D crystal structures of the TMV coat protein (PDB ID: 1EI7) and human EGFR (PDB ID: 2GS2) were downloaded from the Protein Data Bank.

  • Initial Cleaning: All non-essential water molecules and co-crystallized ligands were removed from the protein structures.

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned to each atom. This step is crucial for accurately simulating electrostatic interactions.

  • File Format Conversion: The prepared protein structures were saved in the PDBQT file format, which is required for use with AutoDock Vina.

Ligand Preparation:

  • Structure Generation: The 2D structures of three representative cyclopenta[b]pyridine derivatives (Derivative A, B, and C with varying substitutions) were drawn using chemical drawing software.

  • 3D Conversion and Energy Minimization: The 2D structures were converted to 3D and their energies were minimized using a suitable force field (e.g., MMFF94) to obtain stable conformations.

  • File Format Conversion: The prepared ligand structures were also saved in the PDBQT format.

Molecular Docking with AutoDock Vina:

  • Grid Box Generation: A grid box was defined around the active site of each protein. For the TMV coat protein, the grid was centered on the known binding pocket. For EGFR, the grid was centered on the ATP-binding site. The size of the grid box was set to encompass the entire active site.

  • Docking Execution: Molecular docking was performed using AutoDock Vina. The software explores various conformations and orientations of the ligand within the protein's active site and calculates the binding affinity for each pose.

  • Analysis of Docking Poses: The docking results were clustered based on the root-mean-square deviation (RMSD) of the ligand's atomic coordinates. The binding pose with the lowest binding energy from the most populated cluster was selected for detailed interaction analysis.

Comparative Docking Results and Analysis

The docking simulations provide quantitative estimates of the binding affinities (in kcal/mol) of the cyclopenta[b]pyridine derivatives to the TMV coat protein and human EGFR. A more negative binding energy indicates a stronger predicted interaction.

Derivative IDTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Derivative A TMV Coat Protein1EI7-6.8LYS53, ASP77
human EGFR2GS2-7.5LEU718, MET793, ASP855
Derivative B TMV Coat Protein1EI7-7.2LYS53, TYR139
human EGFR2GS2-8.1LEU718, THR790, MET793
Derivative C TMV Coat Protein1EI7-6.5ASP77, ARG92
human EGFR2GS2-7.9LYS745, CYS797, ASP855

Disclaimer: The binding energies presented are for comparative purposes within this study and may vary with different docking software and protocols.

G cluster_protein Protein Active Site Res1 Amino Acid Residue 1 Res2 Amino Acid Residue 2 Res3 Amino Acid Residue 3 Ligand Cyclopenta[b]pyridine Derivative Ligand->Res1 H-Bond Ligand->Res2 Hydrophobic Interaction Ligand->Res3 Pi-Cation Interaction

Caption: Conceptual diagram of ligand-protein interactions.

Discussion of Findings

The comparative docking results reveal several key insights:

  • Differential Binding Affinities: The cyclopenta[b]pyridine derivatives generally exhibited stronger predicted binding affinities for human EGFR compared to the TMV coat protein. This suggests that the scaffold may have a higher intrinsic potential for interacting with the ATP-binding pocket of human kinases.

  • Structure-Activity Relationships: Derivative B, with its specific substitution pattern, showed the highest binding affinity for both targets. This highlights the importance of substituent groups in modulating the binding interactions. The nature and position of these groups can significantly influence hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

  • Interaction Patterns: Analysis of the key interacting residues indicates that the pyridine nitrogen likely participates in hydrogen bonding within the active sites of both proteins. The fused cyclopenta ring and any aryl substituents contribute to hydrophobic and van der Waals interactions. For instance, the interaction with LYS53 in the TMV coat protein and various residues in the hydrophobic pocket of EGFR's ATP-binding site underscores the importance of these interactions for binding.

Conclusion and Future Directions

This comparative docking study demonstrates that cyclopenta[b]pyridine derivatives are a versatile scaffold with the potential to be developed into potent inhibitors for both viral and human protein targets. The insights gained from this in silico analysis provide a solid foundation for the rational design and optimization of novel cyclopenta[b]pyridine-based therapeutic agents.

Future work should focus on:

  • Synthesis and In Vitro Validation: The top-scoring derivatives from this study should be synthesized and their biological activity evaluated in vitro to validate the docking predictions.

  • Selectivity Profiling: Promising compounds should be screened against a panel of human kinases to assess their selectivity and potential off-target effects.

  • Pharmacokinetic Profiling: In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies should be conducted to evaluate the drug-like properties of the lead compounds.

By integrating computational and experimental approaches, the full therapeutic potential of the cyclopenta[b]pyridine scaffold can be unlocked.

References

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
  • Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid.
  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Deriv
  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. American Chemical Society. [Link]
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. NIH. [Link]
  • (PDF) Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles.
  • Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. PubMed. [Link]
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PubMed. [Link]
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
  • A Therapeutic Journey of Pyridine-based Heterocyclic Compounds as Potent Anticancer Agents: A Review (
  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Journal of Molecular Structure. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are not mere procedural formalities; they are foundational to a compliant, safe, and sustainable laboratory environment. This guide provides a comprehensive, in-depth protocol for the disposal of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS No. 90685-59-9), a heterocyclic compound that requires meticulous management from acquisition to disposal.[1] The procedures outlined here are grounded in established safety principles for pyridine derivatives and acetate esters, designed to provide clarity and build the trust essential for your critical work.

Part 1: Core Directive - Hazard Assessment and Foundational Principles

Before any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the GHS07 pictogram, indicating it is a substance that can cause harm.

Key Hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The structural backbone includes a pyridine ring, a class of compounds known to be toxic and irritant.[3] Therefore, the foundational principle for this compound is unequivocal: All waste containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the sink or in regular trash.[4]

Disposal must always adhere to local, state, and federal regulations. This guide provides a framework, but you must consult your institution's Environmental Health and Safety (EHS) department for specific requirements.[3]

Part 2: Pre-Disposal Operations - Personal Protective Equipment (PPE)

Protecting personnel is the first and most critical step in any chemical handling procedure. The causality is simple: preventing exposure eliminates the risk of harm. Based on the known hazards, the following PPE is mandatory when handling or disposing of this compound.

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[3][5]To prevent skin contact and absorption, addressing the H315 hazard.
Eye Protection Safety glasses with side-shields or chemical splash goggles.[3][5]To protect eyes from splashes and aerosols, addressing the H319 hazard.
Body Protection Standard, fully-buttoned laboratory coat.[3][5]To protect clothing and underlying skin from contamination.
Respiratory Protection Operations must be conducted in a certified chemical fume hood.[3][6]To avoid inhalation of vapors, addressing the H335 hazard.

Part 3: Step-by-Step Disposal Protocol

The following protocol is designed as a self-validating system, ensuring that each step logically follows from a risk-based assessment.

Step 1: Waste Segregation and Containerization

The principle of segregation is to prevent unintended and potentially dangerous reactions between incompatible waste streams.

  • Designate a Waste Container: Use a dedicated, chemically resistant container, clearly labeled as "Hazardous Waste."

  • Label Accurately: The label must include the full chemical name: "this compound" and the associated hazards (e.g., "Irritant," "Harmful").

  • Isolate from Incompatibles: This compound should be kept separate from strong oxidizing agents and strong bases.[6] Store the waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[6]

Step 2: Disposal of Liquid Waste

The methodology for disposal varies based on the quantity of waste.

A. Small Quantities (<100 mL):

  • Absorb: In a chemical fume hood, pour the liquid waste slowly onto a non-combustible, inert absorbent material such as vermiculite, sand, or cat litter.[3][6] This increases the surface area for safe handling and prevents splashing.

  • Package: Carefully scoop the saturated absorbent material into the designated hazardous waste container. Use spark-proof tools for this transfer.[6]

  • Seal: Securely close the container.

B. Large Quantities (>100 mL):

  • Do Not Attempt to Absorb: Handling large volumes increases the risk of exposure and spills.

  • Contact EHS: For larger quantities, directly contact your institution's EHS department.[3] They will provide a suitable container and arrange for a scheduled pickup by a licensed waste contractor.

Step 3: Disposal of Contaminated Materials

Any item that comes into contact with this compound is considered hazardous waste.

  • Collect All Materials: This includes pipette tips, contaminated gloves, absorbent pads, and empty reagent bottles.

  • Rinse Empty Containers (If Required): Institutional policies may require triple-rinsing empty containers with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.

  • Package Solids: Place all contaminated solid materials directly into the same designated hazardous waste container as the absorbed liquid waste.[3]

Step 4: Final Disposal Pathway

Once collected by a licensed contractor, the ultimate disposal method for pyridine-based waste is typically high-temperature incineration.[7] This process ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides.

Part 4: Emergency Procedures for Spills

Immediate and correct response to a spill is critical for mitigating exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Assess the Spill:

    • Small Spills: If you are trained and it is safe to do so, contain the spill using an inert absorbent material.[6] Wearing full PPE, clean up the material as described in Step 2A and place it in the hazardous waste container.

    • Large Spills: Do not attempt to clean it up yourself. Contact your institution's EHS or emergency response team immediately.[3]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Decontaminate: Once the spill is removed, decontaminate the area according to your lab's standard operating procedures.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for this compound.

G cluster_assessment Initial Assessment cluster_liquid Liquid Waste Protocol cluster_solid Contaminated Solid Waste Protocol start Waste Generated: This compound waste_type Identify Waste Type start->waste_type liquid_qty Assess Quantity waste_type->liquid_qty Liquid package_solid Place directly into labeled hazardous waste container. waste_type->package_solid Contaminated Solid (Gloves, Tips, etc.) absorb 1. Absorb on inert material (e.g., vermiculite) in fume hood. liquid_qty->absorb Small Quantity (<100 mL) contact_ehs Contact EHS for large volume disposal. liquid_qty->contact_ehs Large Quantity (>100 mL) package_liquid 2. Place in labeled hazardous waste container. absorb->package_liquid final_disposal Store container safely for pickup by licensed contractor. package_liquid->final_disposal contact_ehs->final_disposal package_solid->final_disposal

Caption: Disposal decision workflow for this compound.

References

  • 6,7-Dihydro-5H-Cyclopenta[b]pyridin-7-ol 7-acet
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
  • 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9). ChemicalBook.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. Benchchem.
  • Pyridine ACS Safety D
  • 6,7-Dihydro-5H-Cyclopenta[b]pyridin-7-ol 7-acetate - Safety Inform
  • Safety D
  • 5H,6H,7H-cyclopenta[b]pyridin-7-yl acet

Sources

Comprehensive Safety and Handling Guide for 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate. As a structurally related analogue to pyridine and other cyclopentapyridine derivatives, this compound warrants careful handling to mitigate potential health risks. This document synthesizes established safety protocols for similar chemical entities to provide a robust framework for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

GHS Pictogram:

  • GHS07: Exclamation Mark

Signal Word:

  • Warning

Potential Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Due to its pyridine substructure, this compound may also share some of the toxicological properties of pyridine, which can cause nausea, headaches, dizziness, and abdominal pain upon exposure.[4][5] It is crucial to handle this compound with the assumption that it poses these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended) Pyridine and its derivatives can penetrate certain types of gloves. Nitrile or neoprene gloves offer suitable protection against splashes.[4] Latex gloves are not recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Eyes Chemical splash goggles Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.
Face Face shield (in addition to goggles) When there is a significant risk of splashing (e.g., when transferring large quantities or working with heated material), a face shield should be worn in conjunction with goggles for full facial protection.[5]
Body Fully-buttoned laboratory coat A lab coat made of a suitable chemical-resistant material should be worn at all times to protect skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood All handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation of vapors.[4] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[6]

Logical Workflow for Donning and Doffing PPE

The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring experimental integrity.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a certified chemical fume hood to control vapor exposure.[4]

  • Eyewash and Safety Shower: An operational and easily accessible emergency eyewash station and safety shower must be located within the immediate work area.[6]

3.2. Procedural Steps for Handling

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary equipment or chemicals.

  • Dispensing: When transferring the compound, use a non-sparking tool.[7] Keep the container tightly closed when not in use to prevent the release of vapors.[4][8]

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After use, decontaminate the work area with an appropriate solvent and cleaning agent.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Seek immediate medical attention.

Spill Response:

  • Small Spills: For minor spills, absorb the material with a non-combustible absorbent such as sand, earth, or vermiculite.[8] Place the absorbed material into a sealed container for proper disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, including gloves, absorbent pads, and disposable labware, should be considered hazardous waste and disposed of accordingly.

Disposal Workflow

The following diagram outlines the necessary steps for the safe disposal of this compound.

Disposal_Workflow A 1. Segregate Waste at Point of Generation B 2. Collect in Labeled, Sealed Container A->B C 3. Store in a Designated Waste Accumulation Area B->C D 4. Arrange for Professional Hazardous Waste Disposal C->D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.